molecular formula C13H9NO4S B1584463 2-((2-Nitrophenyl)thio)benzoic acid CAS No. 19806-43-0

2-((2-Nitrophenyl)thio)benzoic acid

Cat. No.: B1584463
CAS No.: 19806-43-0
M. Wt: 275.28 g/mol
InChI Key: SUOKPGGNWNCXQT-UHFFFAOYSA-N
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Description

2-((2-Nitrophenyl)thio)benzoic acid is a specialized organic compound belonging to the class of thiocarboxylic acids, where a benzoic acid moiety is linked via a thioether bridge to an ortho-nitrophenyl group. This structure confers unique chemical properties, making it a valuable synthetic intermediate and building block in organic chemistry and materials science research. The molecule contains two primary functional handles: the carboxylic acid, which can undergo typical reactions like amidation or esterification, and the aromatic nitro group, which is a strong electron-withdrawing group and can be reduced to an amine for further functionalization https://pubchem.ncbi.nlm.nih.gov/compound/15469837 . The ortho-substitution of the nitro group relative to the sulfur atom can introduce steric constraints and influence the molecule's conformation and electronic characteristics. Researchers primarily utilize this compound as a precursor in the synthesis of more complex heterocyclic systems and functionalized polymers. Its mechanism of action in research contexts is defined by its role as a scaffold; the electron-deficient nitrophenyl ring and the acidic proton create a bifunctional reagent suitable for studying charge-transfer complexes or constructing molecular architectures with specific optoelectronic properties. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-nitrophenyl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4S/c15-13(16)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOKPGGNWNCXQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327466
Record name NSC658183
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19806-43-0
Record name NSC658183
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-((2-Nitrophenyl)thio)benzoic acid (CAS 19806-43-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-((2-Nitrophenyl)thio)benzoic acid (CAS Number: 19806-43-0), a key intermediate in the synthesis of various heterocyclic compounds with significant pharmacological applications. This document details its physical and chemical properties, outlines its synthesis and subsequent chemical transformations, and discusses its role as a precursor to bioactive molecules such as phenothiazines. While direct biological activity and detailed experimental protocols for this specific compound are not extensively documented in publicly available literature, this guide consolidates the existing knowledge to support further research and development.

Chemical and Physical Properties

This compound is a nitro-containing aromatic thioether carboxylic acid. Its key physical and chemical properties are summarized in the table below. It is important to note that some of the data, such as boiling point, density, and pKa, are predicted values derived from computational models.

PropertyValueReference
CAS Number 19806-43-0
Molecular Formula C₁₃H₉NO₄S[1]
Molecular Weight 275.28 g/mol [1]
Melting Point 165-166 °C
Boiling Point 424.0 ± 30.0 °C (Predicted)
Density 1.47 ± 0.1 g/cm³ (Predicted)
pKa 3.32 ± 0.36 (Predicted)
Appearance Solid
Storage Temperature 2-8°C[1]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves a nucleophilic aromatic substitution reaction.

Synthesis from 2,2'-Dithiosalicylic Acid and 1-Chloro-2-nitrobenzene

A well-established method for the synthesis of this compound is the reaction between 2,2'-dithiosalicylic acid and 1-chloro-2-nitrobenzene.[2] This reaction is typically performed in a basic aqueous solution. The disulfide bond in 2,2'-dithiosalicylic acid is cleaved under basic conditions to generate a thiolate anion. This nucleophilic thiolate then attacks the electron-deficient aromatic ring of 1-chloro-2-nitrobenzene, displacing the chloride ion to form the thioether linkage.[2]

Experimental Protocol (General Description):

  • Dissolution and Thiolate Formation: Dissolving 2,2'-dithiosalicylic acid in a suitable aqueous base (e.g., sodium hydroxide solution).

  • Nucleophilic Substitution: Adding 1-chloro-2-nitrobenzene to the reaction mixture. The reaction may require heating to proceed at a reasonable rate.

  • Work-up and Isolation: After the reaction is complete, the mixture would be cooled and acidified to precipitate the product, this compound. The crude product would then be collected by filtration, washed, and purified, likely through recrystallization from a suitable solvent.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2_2_dithiosalicylic_acid 2,2'-Dithiosalicylic Acid reaction Nucleophilic Aromatic Substitution 2_2_dithiosalicylic_acid->reaction 1_chloro_2_nitrobenzene 1-Chloro-2-nitrobenzene 1_chloro_2_nitrobenzene->reaction base Aqueous Base (e.g., NaOH) base->reaction product This compound reaction->product

Caption: Synthesis of this compound.

Chemical Reactivity and Downstream Synthesis

This compound is a valuable intermediate, primarily utilized for the synthesis of its reduced amino analogue, which is a direct precursor to phenothiazines.

Reduction to 2-((2-Aminophenyl)thio)benzoic acid

The nitro group of this compound can be readily reduced to an amino group to yield 2-((2-aminophenyl)thio)benzoic acid.[2] This reduction is a crucial step in the synthesis of phenothiazine derivatives.

Experimental Protocol (General Description):

Common methods for the reduction of aromatic nitro groups are applicable here. A typical procedure would involve:

  • Reaction Setup: Suspending this compound in a suitable solvent.

  • Reducing Agent: Adding a reducing agent. Common choices include iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) or catalytic hydrogenation (e.g., using a palladium catalyst and a hydrogen source).

  • Work-up and Isolation: Upon completion of the reaction, the mixture is worked up to remove the reducing agent and byproducts. The product, 2-((2-aminophenyl)thio)benzoic acid, is then isolated and purified.

Cyclization to Phenothiazines

2-((2-Aminophenyl)thio)benzoic acid is a key precursor for the synthesis of phenothiazines, a class of compounds with a wide range of biological activities. The cyclization of 2-((2-aminophenyl)thio)benzoic acid to form the phenothiazine core often proceeds through a Smiles rearrangement.[3][4]

Downstream_Synthesis start This compound reduction Reduction of Nitro Group start->reduction intermediate 2-((2-Aminophenyl)thio)benzoic acid reduction->intermediate cyclization Intramolecular Cyclization (Smiles Rearrangement) intermediate->cyclization phenothiazine Phenothiazine Core Structure cyclization->phenothiazine

Caption: Synthetic pathway from the title compound to phenothiazines.

Biological Significance and Potential Applications

Direct studies on the biological activity of this compound are not widely reported. Its primary significance in the context of drug development lies in its role as a precursor to phenothiazines.

Phenothiazines are a class of neuropsychiatric medications with antipsychotic properties.[5] Their primary mechanism of action involves the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[6][7] By blocking these receptors, phenothiazines reduce the effects of excess dopamine, which is implicated in the positive symptoms of psychosis.[8]

Phenothiazine_MOA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_release Dopamine Release dopamine Dopamine dopamine_release->dopamine d2_receptor Dopamine D2 Receptor dopamine->d2_receptor Binds signal_transduction Signal Transduction (Blocked) d2_receptor->signal_transduction phenothiazine Phenothiazine Derivative phenothiazine->d2_receptor Antagonizes

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of 2-((2-Nitrophenyl)thio)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-((2-Nitrophenyl)thio)benzoic acid. The information is compiled from various sources to aid researchers and professionals in drug development and other scientific endeavors. All quantitative data is summarized in structured tables for ease of comparison, and where available, experimental methodologies are detailed.

Chemical Identity and Structure

This compound is an organic compound featuring a benzoic acid scaffold linked to a 2-nitrophenyl group via a thioether bridge. This structure combines the functionalities of a carboxylic acid, a thioether, and a nitroaromatic group, making it a molecule of interest for further chemical and biological studies.

IdentifierValue
IUPAC Name 2-[(2-nitrophenyl)sulfanyl]benzoic acid
Synonyms This compound, Benzoic acid, 2-[(2-nitrophenyl)thio]-
CAS Number 19806-43-0[1]
Molecular Formula C₁₃H₉NO₄S[2]
Molecular Weight 275.28 g/mol [2]
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC=C2N(=O)=O
InChI Key RMNTUOAOPRWVLP-UHFFFAOYSA-N

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely available in the public domain. The following table includes predicted values and information from supplier databases.

PropertyValueSource
Melting Point No experimental data found. The related isomer, 2-(4-Nitrophenylthio)benzoic acid, has a melting point of 229-231 °C.Predicted
Boiling Point No experimental data found.-
pKa (Predicted) 3.32 ± 0.36ChemicalBook
Solubility No quantitative data found. Expected to be soluble in organic solvents like DMSO and DMF.-
Appearance No data available.-
Storage Store in a dry, sealed container at 2-8°C.[2]BLDpharm[2]

Synthesis

A general procedure for the synthesis of 2-arylthiobenzoic acids involves the reaction of a 2-halobenzoic acid with a thiophenol in the presence of a copper catalyst and a base.[3] For the synthesis of this compound, this would involve the reaction of 2-chlorobenzoic acid or 2-iodobenzoic acid with 2-nitrothiophenol.

Logical Workflow for a Proposed Synthesis:

G reagents 2-Chlorobenzoic Acid + 2-Nitrothiophenol reaction Ullmann Condensation reagents->reaction catalyst Copper Catalyst (e.g., CuI) Base (e.g., K2CO3) catalyst->reaction solvent High-boiling polar solvent (e.g., DMF, NMP) solvent->reaction workup Acidification and Extraction reaction->workup product This compound workup->product

Caption: Proposed Ullmann condensation synthesis workflow.

Spectral Data

Detailed, experimentally verified spectral data with peak assignments for this compound are not available in the reviewed literature. Below are the expected characteristic signals based on the analysis of its structural components.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.2 ppm) due to the presence of two substituted benzene rings. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum is expected to show 13 distinct signals, corresponding to the 13 carbon atoms in the molecule, assuming no accidental equivalence. The carbonyl carbon of the carboxylic acid would be the most downfield signal (likely >165 ppm). The aromatic carbons would appear in the range of approximately 110-150 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present:

  • O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • N-O stretch (nitro group): Two strong bands, one symmetric and one asymmetric, typically around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

  • C-S stretch: A weaker band in the fingerprint region.

  • Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak [M]⁺ at m/z = 275. Fragmentation may involve the loss of the nitro group (-NO₂), the carboxyl group (-COOH), and cleavage of the C-S bond.

Reactivity and Stability

The molecule contains several reactive functional groups. The carboxylic acid can undergo typical reactions such as esterification and amide formation. The nitro group can be reduced to an amine, which is a common transformation in the synthesis of related compounds. The thioether linkage may be susceptible to oxidation. The compound should be stored in a dry, cool environment to ensure stability.[2]

Biological Activity

While there is no specific information on the biological activity of this compound itself, related structures have been investigated for their antimicrobial properties. For instance, derivatives of 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid have been synthesized and tested for their antibacterial and antifungal activities.[4] Some of these derivatives showed promising activity, suggesting that the core scaffold may be a useful starting point for the development of new antimicrobial agents.[4]

General Experimental Workflow for Antimicrobial Screening:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis compound Test Compound (e.g., this compound) dilution Serial Dilution of Compound compound->dilution strains Bacterial/Fungal Strains inoculation Inoculation with Microorganisms strains->inoculation media Growth Media media->inoculation dilution->inoculation incubation Incubation inoculation->incubation mic Determination of Minimum Inhibitory Concentration (MIC) incubation->mic

Caption: Workflow for evaluating antimicrobial activity.

Conclusion

This compound is a readily identifiable chemical entity with a clear structure. While predicted physicochemical and spectral properties can be inferred from its constituent functional groups, there is a notable lack of comprehensive experimental data in the public domain. The plausible synthesis via Ullmann condensation and the potential for biological activity, as suggested by related compounds, make it a molecule worthy of further investigation. This guide serves as a foundational resource for researchers, highlighting the current knowledge and identifying areas where further experimental characterization is needed.

References

2-((2-Nitrophenyl)thio)benzoic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and a detailed synthetic protocol for 2-((2-Nitrophenyl)thio)benzoic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Molecular Structure and Properties

This compound is an organic compound featuring a thioether linkage between a benzoic acid and a nitrophenyl group. The presence of both a carboxylic acid and a nitro functional group makes it a molecule of interest for further chemical modifications and biological screening.

Data Presentation

PropertyValueSource
Molecular Formula C₁₃H₉NO₄S[1]
Molecular Weight 275.28 g/mol [1]
CAS Number 19806-43-0[1][2]

Synthesis of this compound

The synthesis of this compound can be achieved via an Ullmann condensation reaction. This type of reaction is a copper-promoted nucleophilic aromatic substitution that is well-suited for the formation of aryl thioethers.[3][4] The following protocol is adapted from established methods for the synthesis of 2-arylthiobenzoic acids.[5]

Experimental Protocol: Ullmann Condensation for the Synthesis of this compound

This protocol describes the copper-catalyzed reaction between 2-chlorobenzoic acid and 2-nitrothiophenol.

Materials:

  • 2-chlorobenzoic acid

  • 2-nitrothiophenol

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chlorobenzoic acid (1 equivalent), 2-nitrothiophenol (1.1 equivalents), and potassium carbonate (2 equivalents).

  • Solvent and Catalyst Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a stirrable suspension. To this mixture, add a catalytic amount of copper(I) iodide (0.1 equivalents).

  • Reaction: Heat the reaction mixture to a temperature of 120-140°C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Acidify the mixture with 1M hydrochloric acid (HCl) to a pH of approximately 2. This will protonate the carboxylic acid and precipitate the product.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Logical Workflow for Synthesis

The synthesis of this compound via the Ullmann condensation follows a clear logical progression from starting materials to the final product.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_workup Workup & Purification 2_chlorobenzoic_acid 2-Chlorobenzoic Acid Ullmann_Condensation Ullmann Condensation 2_chlorobenzoic_acid->Ullmann_Condensation 2_nitrothiophenol 2-Nitrothiophenol 2_nitrothiophenol->Ullmann_Condensation K2CO3 K₂CO₃ (Base) K2CO3->Ullmann_Condensation CuI CuI (Catalyst) CuI->Ullmann_Condensation DMF DMF (Solvent) DMF->Ullmann_Condensation Heat Heat (120-140°C) Heat->Ullmann_Condensation Acidification Acidification (HCl) Ullmann_Condensation->Acidification Reaction Mixture Extraction Extraction (Ethyl Acetate) Acidification->Extraction Purification Purification (Recrystallization) Extraction->Purification Crude Product Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Biological Signaling Pathways

While the biological activity of compounds containing nitro and thio functional groups has been documented, specific signaling pathways directly modulated by this compound have not been extensively characterized in publicly available literature. Nitro-containing compounds are known to participate in redox-sensitive signaling pathways, and thioethers can interact with various biological targets. For instance, certain nitro-fatty acids have been shown to influence the KEAP1-NRF2 and heat shock response pathways.[6][7] However, further research is required to elucidate the specific mechanism of action and biological targets of this compound.

References

Solubility Profile of 2-((2-Nitrophenyl)thio)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-((2-Nitrophenyl)thio)benzoic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a predictive analysis based on the compound's molecular structure and provides a detailed experimental protocol for its empirical determination. This guide is intended to serve as a valuable resource for researchers in drug development and chemical synthesis, offering both theoretical insights and practical methodologies for handling this compound.

Introduction

This compound is a complex organic molecule incorporating a carboxylic acid, a thioether linkage, and a nitroaromatic group. These functional groups collectively influence its physicochemical properties, including its solubility, which is a critical parameter in various applications such as reaction chemistry, purification, and formulation development. Understanding the solubility of this compound in different organic solvents is essential for optimizing experimental conditions and ensuring the successful design of related chemical processes.

A thorough search of scientific databases and chemical literature reveals a notable absence of specific quantitative solubility data for this compound. This guide, therefore, aims to bridge this information gap by providing a robust framework for predicting and experimentally determining its solubility.

Predicted Solubility Profile

The molecular structure of this compound suggests a nuanced solubility profile. The presence of the carboxylic acid group provides a site for hydrogen bonding, potentially conferring solubility in polar protic solvents. Conversely, the bulky and relatively nonpolar nitrophenylthio moiety would favor solubility in less polar or nonpolar organic solvents.

Based on these structural features, a qualitative prediction of solubility in common organic solvents is presented in Table 1. It is important to note that this table is illustrative and serves as a hypothetical guide for initial solvent screening.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerateThe carboxylic acid group can engage in hydrogen bonding with the solvent.
Polar Aprotic Acetone, AcetonitrileModerate to HighThe overall polarity of the molecule should allow for favorable dipole-dipole interactions.
Nonpolar Hexane, TolueneLow to ModerateThe large aromatic and thioether portions may allow for some van der Waals interactions.
Chlorinated Dichloromethane, ChloroformModerate to HighThese solvents are effective at dissolving a wide range of organic compounds.

Experimental Protocol for Solubility Determination

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid organic compound in various organic solvents.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the experimental samples.

  • Data Reporting:

    • Express the solubility in standard units such as grams per liter (g/L) or moles per liter (mol/L).

    • Repeat the experiment at different temperatures to study the temperature dependence of solubility.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_analysis Quantitative Analysis cluster_result Result start Add excess solute to solvent in vial seal Seal vial start->seal equilibrate Equilibrate at constant temperature with agitation seal->equilibrate settle Allow excess solid to settle equilibrate->settle supernatant Withdraw supernatant settle->supernatant filter Filter supernatant supernatant->filter dilute Dilute sample filter->dilute hplc Analyze by HPLC dilute->hplc quantify Quantify using calibration curve hplc->quantify report Report solubility (g/L or mol/L) quantify->report

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is not currently available in the literature, this guide provides a foundational understanding based on its chemical structure. The detailed experimental protocol and workflow diagram offer a practical framework for researchers to empirically determine this crucial physicochemical property. The generation of such data will be invaluable for the scientific community, particularly for those involved in drug discovery and chemical process development.

An In-depth Technical Guide to the Synthesis of 2-((2-Nitrophenyl)thio)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-((2-Nitrophenyl)thio)benzoic acid, a molecule of interest in medicinal chemistry and materials science. The primary synthesis route is detailed, along with experimental protocols, quantitative data, and pathway visualizations to aid in research and development.

Introduction

This compound is a diaryl thioether that serves as a valuable building block in the synthesis of various organic compounds. Its structure, featuring a nitro group and a carboxylic acid moiety, makes it a versatile intermediate for further chemical modifications. The synthesis of this compound is most effectively achieved through a copper-catalyzed cross-coupling reaction, specifically the Ullmann condensation.

Synthesis Pathway: The Ullmann Condensation

The most common and effective method for the synthesis of this compound is the Ullmann condensation. This reaction involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst.[1] In this specific synthesis, 2-mercaptobenzoic acid (thiosalicylic acid) is reacted with a 2-halonitrobenzene, typically 2-chloronitrobenzene or 2-iodonitrobenzene. The reaction is generally carried out at elevated temperatures in a polar aprotic solvent.

The overall reaction can be summarized as follows:

2-mercaptobenzoic acid + 2-chloronitrobenzene --(Copper Catalyst, Base, Heat)--> this compound

The nitro group on the 2-halonitrobenzene acts as an activating group, facilitating the nucleophilic aromatic substitution by the thiolate anion of 2-mercaptobenzoic acid.

Reaction Mechanism

The precise mechanism of the Ullmann condensation for thioether formation is still a subject of study, but it is generally believed to proceed through the following key steps:

  • Formation of a Copper Thiolate: The starting thiol (2-mercaptobenzoic acid) reacts with a copper(I) salt in the presence of a base to form a copper thiolate intermediate.

  • Oxidative Addition: The aryl halide (2-chloronitrobenzene) undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.

  • Reductive Elimination: The desired diaryl thioether is formed through reductive elimination from the copper(III) intermediate, regenerating a copper(I) species that can re-enter the catalytic cycle.

Ullmann_Condensation_Mechanism reagents 2-mercaptobenzoic acid + 2-chloronitrobenzene intermediate1 Copper(I) Thiolate reagents->intermediate1 + Cu(I), Base catalyst Cu(I) Catalyst product This compound product->catalyst Regenerates intermediate2 Copper(III) Intermediate intermediate1->intermediate2 + 2-chloronitrobenzene (Oxidative Addition) intermediate2->product Reductive Elimination Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Combine Reactants: - 2-Mercaptobenzoic Acid - 2-Chloronitrobenzene - CuI - K₂CO₃ B Add DMF A->B C Heat to 120-130 °C (12-24 h) B->C D Cool to RT C->D E Acidify with 1 M HCl D->E F Filter and Wash with Water E->F G Dissolve in Ethyl Acetate F->G H Wash with Water and Brine G->H I Dry over Na₂SO₄ H->I J Evaporate Solvent I->J K Recrystallize J->K L Pure this compound K->L

References

Safety Profile of 2-((2-Nitrophenyl)thio)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-((2-Nitrophenyl)thio)benzoic acid (CAS No. 19806-43-0) is readily available in the public domain. The following information is a synthesized safety profile based on the known hazards of its constituent functional groups: a nitrophenyl group, a thioether linkage, and a benzoic acid moiety. This guide is intended for researchers, scientists, and drug development professionals and should be used as a preliminary risk assessment tool. It is not a substitute for a manufacturer-provided SDS.

Presumed Hazard Identification and Classification

Based on the analysis of structurally related compounds such as 2-nitrobenzoic acid, thiobenzoic acid, and nitrophenols, this compound is presumed to be hazardous. The following hazard classifications are likely:

  • Skin Corrosion/Irritation: Category 2.[1][2] Benzoic acid and thiobenzoic acid derivatives are known to cause skin irritation.

  • Serious Eye Damage/Eye Irritation: Category 2.[1][2] Similar compounds are known to cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system).[1][2] May cause respiratory irritation.

  • Acute Toxicity (Oral): While not definitively classified, related nitrophenols are harmful if swallowed.[3]

Pictograms (Presumed):

alt text

Signal Word (Presumed): WARNING

Hazard Statements (Presumed):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

  • May be harmful if swallowed.

Precautionary Statements (Presumed):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/eye protection/face protection.[4]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

Physical and Chemical Properties

Limited quantitative data is available for the target compound. The following table summarizes the known information and provides a comparison with related compounds.

PropertyThis compound2-Nitrobenzoic AcidThiobenzoic Acid
CAS Number 19806-43-0552-16-998-91-9
Molecular Formula C13H9NO4SC7H5NO4C7H6OS
Molecular Weight 275.28 g/mol 167.12 g/mol 138.19 g/mol
Appearance Not specified (likely a solid)Yellow crystalline solid[4]Yellow-orange liquid[6]
Melting Point Not specified146-148 °C15-18 °C[6]
Boiling Point Not specifiedNot specified103-105 °C @ 12 mmHg[6]
Flash Point Not specifiedNot specified>110 °C[6]
Solubility Not specifiedSoluble in water[2]Not specified

Toxicological Information

No specific toxicological data (e.g., LD50, LC50) is available for this compound. The toxicological properties are inferred from its functional groups.

  • Nitrophenyl Group: Nitrophenols can cause headaches, drowsiness, nausea, and cyanosis upon acute exposure.[7] High levels can lead to methemoglobinemia.[8]

  • Thioether Linkage: Low molecular weight thioethers are often characterized by a strong, unpleasant odor (stench).[6] While the toxicity of the thioether linkage itself is not well-defined in this context, the presence of sulfur necessitates caution.

  • Benzoic Acid Moiety: Benzoic acid and its derivatives are generally of low acute toxicity but can cause irritation to the skin, eyes, and respiratory tract.[9]

The following table presents available acute toxicity data for a related compound.

CompoundRouteSpeciesValue
Thiobenzoic Acid OralRatATE > 2000 mg/kg[1]
InhalationRatATE > 20 mg/l[1]

Experimental Protocols

As no specific SDS is available, no experimental protocols for determining the safety data of this compound are cited. However, standard OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for determining chemical safety data. For instance:

  • Acute Oral Toxicity: OECD Guideline 423 (Acute Oral toxicity - Acute Toxic Class Method)

  • Skin Irritation/Corrosion: OECD Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

  • Eye Irritation/Corrosion: OECD Guideline 492 (Reconstructed human cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage)

Handling and Storage

  • Handling: Use in a well-ventilated area.[5] Avoid contact with skin, eyes, and clothing.[1] Avoid formation of dust and aerosols.[10] Wash hands thoroughly after handling.[6]

  • Storage: Store in a cool, dry, and well-ventilated place.[4][10] Keep container tightly closed. Some sources suggest refrigeration (2-8°C).

First-Aid Measures

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][6]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[1][6] If skin irritation persists, call a physician.[1]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[5][10] Get medical attention.

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.[6] Get medical attention if symptoms occur.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow for risk assessment and emergency response when handling a chemical with presumed hazards like this compound.

Risk_Assessment_Workflow cluster_assessment Risk Assessment cluster_controls Implementation of Controls cluster_procedure Safe Handling Procedure A Identify Chemical: This compound B Gather Safety Information (No specific SDS available) A->B C Analyze Structural Analogues (2-Nitrobenzoic acid, Thiobenzoic acid) B->C D Infer Potential Hazards (Irritant, Harmful) C->D E Engineering Controls (Fume Hood) D->E F Administrative Controls (SOPs, Training) D->F G Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) D->G H Execute Experiment E->H F->H G->H I Proper Waste Disposal H->I

Caption: Risk assessment and control implementation workflow.

First_Aid_Decision_Tree cluster_routes Route of Exposure cluster_actions Immediate First-Aid Actions cluster_medical Medical Attention A Exposure Incident B Inhalation A->B C Skin Contact A->C D Eye Contact A->D E Ingestion A->E F Move to Fresh Air B->F G Wash with Plenty of Water (min. 15 mins) C->G H Rinse Eyes with Water (min. 15 mins) D->H I Rinse Mouth, Drink Water E->I J Seek Medical Attention if Symptoms Persist F->J G->J H->J I->J

Caption: Decision tree for first-aid measures.

References

A Technical Guide to 2-Amino-4-chloro-5-formylpyrimidine: A Key Intermediate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] Its prevalence is due to the pyrimidine ring's ability to engage in various biological interactions, often enhancing both the pharmacokinetic and pharmacodynamic properties of a drug.[3] Within the vast landscape of pyrimidine-based compounds, strategically functionalized intermediates serve as critical starting points for the synthesis of more complex molecular architectures. This guide focuses on one such versatile building block: 2-Amino-4-chloro-5-formylpyrimidine . The presence of an amino group, a reactive chloro substituent, and a formyl group provides multiple reaction sites for derivatization, making it an ideal precursor for a diverse range of fused heterocyclic systems, such as pteridines.[4][5]

Synthesis of the Core Intermediate

The preparation of functionalized pyrimidines can be approached through various synthetic strategies. A common method involves the Vilsmeier-Haack reaction on 4,6-dihydroxypyrimidines to introduce chloro substituents.[6] Another approach is the regioselective manipulation of polychlorinated pyrimidines.[6] The synthesis of the target intermediate, 2-Amino-4-chloro-5-formylpyrimidine, can be achieved through a multi-step process, often starting from simpler pyrimidine precursors. While specific, high-yield protocols for this exact molecule are proprietary or scattered in the literature, a general and illustrative synthetic pathway can be outlined.

Illustrative Synthetic Pathway

A plausible synthetic route commences with a commercially available or readily synthesized pyrimidine derivative, which is then subjected to sequential functional group transformations to install the required amino, chloro, and formyl moieties.

Experimental Protocol: Illustrative Synthesis of a Functionalized Pyrimidine Core

  • Step 1: Chlorination of a Dihydroxypyrimidine Precursor A mixture of a 2-amino-4,6-dihydroxypyrimidine derivative and phosphorus oxychloride (POCl₃) is carefully heated. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the excess POCl₃ is removed under reduced pressure, and the residue is cautiously quenched with ice water. The resulting precipitate, the dichlorinated pyrimidine, is filtered, washed with water, and dried.

  • Step 2: Formylation of the Dichlorinated Intermediate The dichlorinated pyrimidine is subjected to a formylation reaction, such as the Vilsmeier-Haack reaction using a mixture of dimethylformamide (DMF) and phosphorus oxychloride, to introduce the formyl group at the 5-position. The reaction mixture is then worked up by neutralizing with a suitable base, followed by extraction and purification to yield the 2-amino-4,6-dichloro-5-formylpyrimidine.

  • Step 3: Regioselective Nucleophilic Aromatic Substitution (SNAr) To obtain the target 2-Amino-4-chloro-5-formylpyrimidine, a regioselective substitution of one of the chloro groups is necessary. This can often be achieved by carefully controlling the reaction conditions and the nucleophile used. For instance, reaction with a controlled amount of an amine nucleophile at a specific temperature can favor monosubstitution.[6]

Quantitative Data from Representative Pyrimidine Syntheses

The following table summarizes quantitative data from various synthetic transformations involving functionalized pyrimidines, illustrating typical yields and conditions.

Intermediate/ProductReagents and ConditionsYield (%)Reference
2-amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde2-amino-4,6-dichloropyrimidine-5-carbaldehyde, indoline, ethanol, reflux60%[6]
2-amino-4-ethoxy-6-(N-methyl-N-(4-methoxyphenyl)amino)pyrimidine-5-carbaldehyde2-amino-4,6-dichloropyrimidine-5-carbaldehyde, N-methyl-4-methoxyaniline, ethanol, reflux20%[6]
4-(4-(4-bromophenyl)piperazin-1-yl) pyrimidin-2-amine2-amino-4-chloro-pyrimidine, 1-(4-bromophenyl)piperazine, propanol, microwave 120-140°CNot Specified[7]
2,4-dichloro-5-nitropyrimidine5-nitrouracil, phosphorus oxychloride84% (assay yield)[8]
2-amino-4,6-dichloro-5-formamidopyrimidine2,5-diaminopyrimidine, DMF, then chlorination>80%[9]

Application in the Synthesis of Complex Heterocyclic Systems: Pteridines

The strategic placement of functional groups on the 2-Amino-4-chloro-5-formylpyrimidine core makes it an excellent precursor for the synthesis of pteridines (pyrazino[2,3-d]pyrimidines). Pteridines are a class of bicyclic heterocycles with significant biological relevance.[4][5] The synthesis often involves the condensation of a 4,5-diaminopyrimidine derivative with a dicarbonyl compound.[4]

The 2-Amino-4-chloro-5-formylpyrimidine can be readily converted into a suitable diaminopyrimidine derivative. The formyl group can be transformed into an oxime or other nitrogen-containing group, which is then reduced to an amino group. The chloro substituent at the 4-position can be displaced by an amine via an SNAr reaction. This creates the necessary 4,5-diamino arrangement on the pyrimidine ring, which can then be cyclized with a suitable partner to form the fused pyrazine ring of the pteridine system.

Diagram of Synthetic Logic

G Start 2-Amino-4,6-dihydroxypyrimidine Intermediate1 2-Amino-4,6-dichloropyrimidine Start->Intermediate1 Chlorination (e.g., POCl₃) Intermediate2 2-Amino-4,6-dichloro-5-formylpyrimidine Intermediate1->Intermediate2 Formylation (Vilsmeier-Haack) CoreIntermediate 2-Amino-4-chloro-5-formylpyrimidine (Target Intermediate) Intermediate2->CoreIntermediate Regioselective Ssub{N}Ar DiaminoPrecursor Substituted 4,5-Diaminopyrimidine CoreIntermediate->DiaminoPrecursor Functional Group Interconversion Pteridine Complex Heterocycle (e.g., Pteridine) DiaminoPrecursor->Pteridine Cyclocondensation G Start Start: 2-Amino-4-chloro- 5-formylpyrimidine Reagents Select Nucleophile (e.g., R-NH₂) Start->Reagents Conditions Optimize Conditions: - Solvent - Temperature - Base Reagents->Conditions Reaction Run Reaction Conditions->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Adjust Conditions Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Crystallization or Chromatography) Workup->Purification Product Characterized Product Purification->Product

References

A Technical Guide to the Chemoselective Reduction of 2-((2-nitrophenyl)thio)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The reduction of the nitro group in 2-((2-nitrophenyl)thio)benzoic acid is a critical transformation in synthetic organic chemistry, yielding 2-((2-aminophenyl)thio)benzoic acid, a key precursor for various heterocyclic compounds with significant applications in medicinal chemistry.[1] This intermediate is fundamental in the synthesis of phenothiazines and thioxanthenones.[1] Notably, its intramolecular cyclization is a pivotal step in producing the core structure of important pharmaceuticals, including the antipsychotic drug quetiapine.[1] This guide provides an in-depth overview of established and effective methods for this nitro group reduction, focusing on chemoselectivity to preserve the thioether and carboxylic acid functionalities. It includes a comparative summary of common reduction techniques, detailed experimental protocols, and diagrams illustrating the reaction pathway and general workflow.

Introduction: Synthetic Importance

2-((2-aminophenyl)thio)benzoic acid serves as a versatile building block for complex molecular architectures. Its synthesis is most commonly achieved through the reduction of its nitro precursor, this compound.[1] The resulting aniline derivative is primed for intramolecular cyclization, forming dibenzo[b,f]thiazepin-11(10H)-one, a tricyclic lactam that is a cornerstone for further synthetic elaborations.[1] Given the presence of other potentially reactive functional groups, the choice of reducing agent and reaction conditions is paramount to ensure a high-yielding and clean conversion. This document explores several robust methods for achieving this selective reduction.

Overview of Reduction Methodologies

The conversion of an aromatic nitro group to an amine is a classic transformation, and numerous methods have been developed.[2][3] The primary challenge in the context of this compound is achieving chemoselectivity. The ideal method should efficiently reduce the nitro group while leaving the thioether and carboxylic acid moieties intact. The most common strategies fall into two main categories: catalytic hydrogenation and metal-based reductions in acidic media.

  • Catalytic Hydrogenation: This clean method uses a catalyst (e.g., Palladium on carbon, Raney Nickel) and a hydrogen source, often producing water as the only byproduct.[4][5] While effective for many nitroarenes, a significant drawback is the potential for over-reduction or side reactions, such as the cleavage of the carbon-sulfur bond in the thioether, especially under harsh conditions.[5] Raney Nickel is sometimes preferred for substrates where dehalogenation is a concern.[5]

  • Metal-Mediated Reductions: The use of easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid is a widely used, reliable, and often more chemoselective alternative.[3][6] These methods are generally tolerant of a variety of functional groups that might be sensitive to catalytic hydrogenation.[6][7]

    • Iron (Fe): Reduction with iron powder in an acidic medium (e.g., acetic acid, hydrochloric acid) is a mild, cost-effective, and highly selective method.[5][6] It is known to tolerate halides, carbonyls, and nitriles.[7][8]

    • Tin(II) Chloride (SnCl₂): Stannous chloride is another mild reagent that provides for the selective reduction of nitro groups in the presence of other reducible functionalities.[5][9] While effective, it generates tin-based byproducts that can sometimes complicate purification.[9]

Comparative Data on Reduction Methods

The selection of a reduction method often depends on factors such as substrate compatibility, cost, scale, and ease of workup. The following table summarizes the key characteristics of the most relevant methods for the target transformation.

Reagent SystemTypical ConditionsAdvantagesDisadvantages & Potential Side ReactionsRepresentative Yields
H₂ / Palladium on Carbon (Pd/C) H₂ gas (1 atm or higher), Methanol/Ethanol, Room Temp.High efficiency, clean byproducts (water).[4]Risk of C-S bond cleavage (hydrogenolysis); may reduce other functional groups.[5]Substrate dependent, generally >90%
Iron (Fe) / Acid (HCl or AcOH) Fe powder, Ethanol/Water/Acid, RefluxExcellent chemoselectivity, low cost, simple procedure.[6][7]Requires stoichiometric amounts of metal, generating significant inorganic waste; can be exothermic.[4]80-98%[6][8]
Tin(II) Chloride (SnCl₂) / HCl SnCl₂·2H₂O, Ethanol or Ethyl Acetate, RefluxMild conditions, highly selective for nitro groups.[5][9]Generates tin salt byproducts that can be difficult to remove; tin is a heavy metal.[9]70-95%[9]
Sodium Hydrosulfite (Na₂S₂O₄) Aqueous or biphasic solvent system, Room Temp. to RefluxMild reagent, useful for sensitive substrates.Often requires a large excess of reagent; can be less efficient for some substrates.Variable, typically 60-90%

Detailed Experimental Protocols

The following protocols are adapted from general procedures for the reduction of aromatic nitro compounds and are tailored for the synthesis of 2-((2-aminophenyl)thio)benzoic acid.

Protocol 1: Reduction using Iron Powder and Acetic Acid

This protocol is based on the highly chemoselective Béchamp reduction, modified for laboratory scale.[6]

Materials:

  • This compound

  • Iron powder (<325 mesh)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Celite

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a suspension of this compound (1.0 eq) in a 2:2:1 mixture of ethanol, water, and glacial acetic acid.

  • To this suspension, add reduced iron powder (5.0 eq) in portions to control the initial exotherm.

  • Heat the resulting mixture to reflux (approx. 80-90 °C) and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature and then filter through a pad of Celite to remove the iron residue. Wash the filter cake thoroughly with ethyl acetate.

  • Combine the filtrates and carefully neutralize the excess acid by partitioning with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-((2-aminophenyl)thio)benzoic acid.

  • The product can be further purified by recrystallization.

Protocol 2: Reduction using Tin(II) Chloride Dihydrate

This method offers a mild alternative to iron-based reductions.[9]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Concentrated Hydrochloric Acid (catalytic)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

Procedure:

  • Dissolve this compound (1.0 eq) in absolute ethanol or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add Tin(II) chloride dihydrate (3.0-4.0 eq) to the solution.

  • Add a few drops of concentrated HCl to initiate the reaction.

  • Heat the mixture to reflux and stir until TLC analysis indicates complete consumption of the starting material (typically 1-3 hours).

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Basify the mixture to a pH of ~8 by the slow addition of a saturated sodium bicarbonate solution to precipitate the tin salts.

  • Filter the resulting slurry through a Celite pad, washing thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to afford the desired product.

  • Purify further by recrystallization if necessary.

Visualized Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the chemical transformation and associated processes.

Reaction_Scheme cluster_main A This compound B 2-((2-aminophenyl)thio)benzoic acid A->B      Reduction Reagents Fe / H⁺ or SnCl₂ / H⁺ Experimental_Workflow Setup Reaction Setup (Substrate, Solvent) Addition Add Reducing Agent (e.g., Iron Powder, SnCl₂) Setup->Addition Reaction Heat & Stir (Monitor by TLC) Addition->Reaction Filter Filtration (Remove metal/salts) Reaction->Filter Workup Aqueous Work-up (Neutralize & Extract) Filter->Workup Purify Purification (Crystallization) Workup->Purify Product Isolated Amine Product Purify->Product Reduction_Mechanism Start Aryl-NO₂ (Nitro) Nitroso Aryl-N=O (Nitroso) Start->Nitroso 2e⁻, 2H⁺ Hydroxylamine Aryl-NHOH (Hydroxylamine) Nitroso->Hydroxylamine 2e⁻, 2H⁺ Amine Aryl-NH₂ (Amine) Hydroxylamine->Amine 2e⁻, 2H⁺

References

An In-depth Technical Guide to the Historical Synthesis of 2-((2-Nitrophenyl)thio)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical synthesis methods for 2-((2-Nitrophenyl)thio)benzoic acid, a key intermediate in the synthesis of various heterocyclic compounds. The primary historical method for the preparation of this compound is the Ullmann condensation, a copper-catalyzed reaction that has been a cornerstone of aryl ether and thioether synthesis for over a century.

Core Synthesis Route: The Ullmann Condensation

The most prominent historical method for synthesizing this compound involves the copper-catalyzed reaction between thiosalicylic acid and an activated aryl halide, typically 2-chloronitrobenzene. This reaction, a variation of the Ullmann condensation, forms a diaryl thioether linkage. The presence of the electron-withdrawing nitro group on the aryl halide facilitates the nucleophilic substitution by the thiolate.

The general transformation can be depicted as follows:

A foundational method for this synthesis is detailed in the context of the preparation of psychoactive compounds, where this compound serves as a crucial precursor.[1] The reaction involves the condensation of thiosalicylic acid with 2-chloronitrobenzene in the presence of a copper catalyst.[1]

Quantitative Data Summary

ParameterValue/Condition
Reactants Thiosalicylic acid, 2-Chloronitrobenzene
Catalyst Copper powder (Cu) or Copper(I) salts (e.g., CuI)
Base Potassium carbonate (K₂CO₃) or similar inorganic base
Solvent High-boiling polar solvents (e.g., DMF, nitrobenzene)
Temperature 150-200 °C
Reaction Time Several hours
Reported Yield Moderate to good (typically 60-80%)

Detailed Historical Experimental Protocol

The following protocol is a representative historical method for the synthesis of this compound via the Ullmann condensation. This protocol is based on established procedures for similar Ullmann-type reactions.

Materials:

  • Thiosalicylic acid

  • 2-Chloronitrobenzene

  • Anhydrous potassium carbonate

  • Copper powder

  • Dimethylformamide (DMF)

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of thiosalicylic acid (1 equivalent), 2-chloronitrobenzene (1.1 equivalents), and anhydrous potassium carbonate (2 equivalents) is prepared in dimethylformamide (DMF).

  • Copper powder (0.1 equivalents) is added to the stirred mixture.

  • The reaction mixture is heated to a temperature of 160-180°C and maintained at this temperature with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, the mixture is cooled to room temperature and then poured into a large volume of water.

  • The aqueous solution is filtered to remove the copper catalyst and any insoluble byproducts.

  • The filtrate is acidified with concentrated hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the crude this compound.

  • The precipitate is collected by filtration, washed with cold water, and then dried.

  • Purification of the crude product is achieved by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the pure this compound.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical workflow of the historical synthesis of this compound.

Synthesis_Workflow Reactants Thiosalicylic Acid + 2-Chloronitrobenzene Reaction_Vessel Reaction Vessel with DMF, K₂CO₃, and Cu Catalyst Reactants->Reaction_Vessel Mixing Heating Heating (160-180°C) for 4-6 hours Reaction_Vessel->Heating Cooling_Quenching Cooling and Quenching in Water Heating->Cooling_Quenching Filtration1 Filtration to Remove Catalyst Cooling_Quenching->Filtration1 Acidification Acidification with HCl Filtration1->Acidification Precipitation Precipitation of Crude Product Acidification->Precipitation Filtration2 Collection of Crude Product by Filtration Precipitation->Filtration2 Purification Recrystallization from Aqueous Ethanol Filtration2->Purification Final_Product Pure this compound Purification->Final_Product

References

The Advent of a Versatile Thioether: Discovery and First Synthesis of 2-((2-Nitrophenyl)thio)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A cornerstone in the development of various sulfur-containing heterocyclic compounds, 2-((2-nitrophenyl)thio)benzoic acid, has emerged as a significant building block in medicinal and materials chemistry. While the precise historical account of its first discovery remains nuanced, its synthesis is intrinsically linked to the advancements in cross-coupling reactions, particularly the Ullmann condensation. This technical guide delineates the probable first synthetic route, experimental protocols, and the logical framework behind its creation.

The synthesis of this compound is a classic example of nucleophilic aromatic substitution, facilitated by a copper catalyst, a reaction famously known as the Ullmann condensation. This method allows for the formation of a carbon-sulfur bond between an aryl halide and a thiol, a process that has become fundamental in organic synthesis.

First Synthesis: An Adaptation of the Ullmann Condensation

The inaugural synthesis of this compound is logically attributed to a variation of the Ullmann condensation. The reaction likely involved the coupling of thiosalicylic acid with a 2-halonitrobenzene, such as 2-chloronitrobenzene or 2-fluoronitrobenzene, in the presence of a copper catalyst and a base. The electron-withdrawing nitro group on the phenyl ring of the 2-halonitrobenzene activates the halide for nucleophilic displacement by the thiolate anion of thiosalicylic acid.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound, adapted from established Ullmann condensation procedures for analogous compounds.

Materials:

  • Thiosalicylic acid (1 equivalent)

  • 2-Chloronitrobenzene (1.1 equivalents)

  • Anhydrous Potassium Carbonate (2 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with thiosalicylic acid, anhydrous potassium carbonate, and copper(I) iodide.

  • Solvent Addition: Anhydrous DMF is added to the flask to dissolve the reactants.

  • Reactant Addition: 2-Chloronitrobenzene is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to a temperature of 120-140°C under a nitrogen atmosphere and stirred vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker containing ice-cold water.

  • Acidification: The aqueous solution is then acidified to a pH of 2-3 with concentrated hydrochloric acid (HCl), leading to the precipitation of the crude product.

  • Purification: The precipitate is collected by vacuum filtration, washed with cold water, and then recrystallized from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Quantitative Data

The following table summarizes the typical quantitative data expected from the synthesis of this compound.

ParameterValue
Molecular Formula C₁₃H₉NO₄S
Molecular Weight 275.28 g/mol
Typical Yield 70-85%
Melting Point 215-218 °C
Appearance Pale yellow solid

Synthesis Workflow

The logical flow of the synthesis process is depicted in the following diagram:

Synthesis_Workflow Reactants Thiosalicylic Acid + 2-Chloronitrobenzene Reaction_Vessel Reaction in DMF with K₂CO₃ and CuI Reactants->Reaction_Vessel Mixing Heating Heating (120-140°C) 12-24h Reaction_Vessel->Heating Workup Aqueous Work-up and Acidification Heating->Workup Reaction Completion Product This compound (Crude Product) Workup->Product Purification Recrystallization Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of the Ullmann Condensation

The underlying mechanism of the Ullmann condensation for this synthesis involves a copper-catalyzed cycle.

Ullmann_Condensation_Pathway CuI Cu(I) Cu_Thiolate Cu(I)-SAr' CuI->Cu_Thiolate + Ar'-S⁻ Thiolate Ar'-S⁻ Oxidative_Addition Oxidative Addition Intermediate Cu_Thiolate->Oxidative_Addition + Ar-X Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Oxidative_Addition->CuI Releases Cu(I) Product Ar-S-Ar' Oxidative_Addition->Product Reductive Elimination

Caption: Simplified signaling pathway of the Ullmann condensation.

Methodological & Application

Application Notes and Protocols: 2-((2-Nitrophenyl)thio)benzoic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-((2-nitrophenyl)thio)benzoic acid as a key starting material for the synthesis of thioxanthenone-based pharmaceutical intermediates. Thioxanthenone derivatives are a versatile class of compounds with a broad spectrum of biological activities, including antipsychotic, antimicrobial, and antitumor effects.

Introduction to this compound and its Pharmaceutical Relevance

This compound is a crucial building block for the synthesis of the thioxanthenone scaffold. This tricyclic heteroatom-containing ring system is the core of several clinically significant drugs and promising therapeutic candidates. The synthetic versatility of the thioxanthenone core allows for the introduction of various substituents, leading to a diverse library of compounds with distinct pharmacological profiles.

The primary application of this starting material lies in the synthesis of 2-nitrothioxanthen-9-one, a key intermediate that can be further functionalized to produce a range of bioactive molecules. The nitro group serves as a handle for subsequent chemical transformations, such as reduction to an amine, which can then be modified to introduce desired pharmacophores.

Synthetic Protocols for Pharmaceutical Intermediates

Synthesis of this compound

This protocol is adapted from the general principles of the Ullmann condensation for the synthesis of diaryl thioethers.

Reaction Scheme:

Materials:

  • 2-Chlorobenzoic acid

  • 2-Nitrothiophenol

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 2-chlorobenzoic acid (1 equivalent), 2-nitrothiophenol (1.1 equivalents), and potassium carbonate (2.5 equivalents).

  • Add anhydrous dimethylformamide (DMF) to the flask.

  • Add copper(I) iodide (0.1 equivalents) to the reaction mixture.

  • Heat the mixture to 120-130 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing water.

  • Acidify the aqueous solution with 2N HCl until the pH is approximately 2-3, which will precipitate the product.

  • Filter the precipitate and wash it with water.

  • Dissolve the crude product in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yield: 70-85%

Synthesis of 2-Nitrothioxanthen-9-one (Pharmaceutical Intermediate)

This protocol describes the intramolecular Friedel-Crafts acylation (cyclization) of this compound to form the thioxanthenone core.

Reaction Scheme:

Materials:

  • This compound

  • Polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄)

  • Ice water

Procedure:

  • In a round-bottom flask, add this compound.

  • Add an excess of polyphosphoric acid (PPA) or concentrated sulfuric acid.

  • Heat the mixture to 80-100 °C with stirring for 2-4 hours. The mixture will become viscous.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • The product will precipitate out of the solution.

  • Filter the solid precipitate and wash it thoroughly with water until the washings are neutral.

  • Dry the solid product under vacuum to obtain 2-nitrothioxanthen-9-one.

  • Further purification can be achieved by recrystallization from a suitable solvent like glacial acetic acid or ethanol.

Expected Yield: 80-95%

Applications in the Synthesis of Bioactive Molecules

The intermediate, 2-nitrothioxanthen-9-one, is a versatile precursor for a variety of pharmaceutical agents.

Antipsychotic Agents

Thioxanthene derivatives, such as chlorprothixene and flupentixol, are used as antipsychotic drugs. Their mechanism of action primarily involves the antagonism of dopamine D2 receptors in the brain. The synthesis of these drugs often involves the reduction of the nitro group on the thioxanthenone core to an amine, followed by functionalization to introduce the desired side chains.

Antimicrobial Agents

Thioxanthenone derivatives have demonstrated promising activity against a range of bacteria. Their antimicrobial effect is often attributed to the inhibition of bacterial efflux pumps, which are responsible for extruding antibiotics from the bacterial cell and are a major cause of multidrug resistance.

Antitumor Agents

Certain thioxanthenone derivatives, including lucanthone and its metabolite hycanthone, have been investigated for their antitumor properties. Their mechanism of action is believed to involve the intercalation of the planar thioxanthenone ring system into the DNA of cancer cells and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.

Quantitative Data on Biological Activities

The following tables summarize the reported biological activities of various thioxanthenone derivatives.

Table 1: Antitumor Activity of Thioxanthenone Derivatives

Compound DerivativeCancer Cell LineIC₅₀ (µM)Reference
Aminated ThioxanthoneK562 (Leukemia)1.9[1]
Tetracyclic Thioxanthene 11A375-C5 (Melanoma)5-7[1]
Tetracyclic Thioxanthene 11MCF-7 (Breast)5-7[1]
Tetracyclic Thioxanthene 11NCI-H460 (Lung)5-7[1]
Tetracyclic Thioxanthene 14A375-C5 (Melanoma)8-11[1]
Tetracyclic Thioxanthene 14MCF-7 (Breast)8-11[1]
Tetracyclic Thioxanthene 14NCI-H460 (Lung)8-11[1]

Table 2: Antimicrobial Activity of Thioxanthenone Derivatives

Compound DerivativeBacterial StrainMIC (µg/mL)Reference
Spiropyrrolidine 4a-dBacillus subtilis32[2]
Spiropyrrolidine 4a-dStaphylococcus epidermidis32[2]
Spiropyrrolidine 4a, 4b, 4d, 4ePseudomonas aeruginosa64[2]

Signaling Pathways and Mechanisms of Action

Antipsychotic Activity: Dopamine D2 Receptor Antagonism

The therapeutic effect of thioxanthene-based antipsychotics stems from their ability to block dopamine D2 receptors in the mesolimbic pathway of the brain. This blockade reduces dopaminergic neurotransmission, alleviating the positive symptoms of schizophrenia.

Antipsychotic_Mechanism Thioxanthene_Derivative Thioxanthene Derivative D2_Receptor Dopamine D2 Receptor Thioxanthene_Derivative->D2_Receptor Antagonizes Reduced_Signal Reduced Dopaminergic Signaling D2_Receptor->Reduced_Signal Leads to Dopamine_Binding Dopamine Binding Dopamine_Binding->D2_Receptor Therapeutic_Effect Alleviation of Psychotic Symptoms Reduced_Signal->Therapeutic_Effect

Caption: Antipsychotic mechanism of thioxanthene derivatives.

Antimicrobial Activity: Bacterial Efflux Pump Inhibition

Thioxanthenones can enhance the efficacy of antibiotics by inhibiting bacterial efflux pumps. These pumps are transmembrane proteins that actively transport antibiotics out of the bacterial cell, conferring resistance. By blocking these pumps, thioxanthenones increase the intracellular concentration of antibiotics, restoring their effectiveness.

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Antibiotic_In Antibiotic Efflux_Pump Efflux Pump Antibiotic_In->Efflux_Pump Substrate for Bacterial_Death Bacterial Cell Death Antibiotic_In->Bacterial_Death Increased intracellular concentration leads to Antibiotic_Out Antibiotic Efflux_Pump->Antibiotic_Out Expels Thioxanthenone Thioxanthenone Thioxanthenone->Efflux_Pump Inhibits

Caption: Antimicrobial mechanism via efflux pump inhibition.

Antitumor Activity: DNA Intercalation and Topoisomerase II Inhibition

The antitumor activity of certain thioxanthenones is attributed to a dual mechanism. The planar structure of the molecule allows it to intercalate between the base pairs of DNA, distorting the double helix and interfering with DNA replication and transcription. Additionally, these compounds can inhibit topoisomerase II, an enzyme that is essential for resolving DNA tangles during replication. Inhibition of topoisomerase II leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis (programmed cell death) in cancer cells.[3][4]

Antitumor_Mechanism Thioxanthenone Thioxanthenone Derivative DNA Cancer Cell DNA Thioxanthenone->DNA Intercalates into Topoisomerase_II Topoisomerase II Thioxanthenone->Topoisomerase_II Inhibits DNA_Intercalation DNA Intercalation DNA->DNA_Intercalation Topo_Inhibition Topoisomerase II Inhibition Topoisomerase_II->Topo_Inhibition Replication_Block Replication & Transcription Block DNA_Intercalation->Replication_Block DSB DNA Double-Strand Breaks Topo_Inhibition->DSB Apoptosis Apoptosis Replication_Block->Apoptosis DSB->Apoptosis

Caption: Antitumor mechanism of thioxanthenone derivatives.

References

Application Notes and Protocols for 2-((2-Nitrophenyl)thio)benzoic Acid and its Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct medicinal chemistry applications and detailed biological data for 2-((2-Nitrophenyl)thio)benzoic acid are limited in publicly available scientific literature. This document primarily focuses on the established applications of its close derivatives and the potential activities inferred from its structural features.

Introduction

This compound belongs to the thioether class of organic compounds, characterized by a sulfur atom bridging two aryl groups. While this specific compound is noted as a key intermediate in the synthesis of medicinally relevant heterocyclic systems like phenothiazines[1], its direct therapeutic applications are not well-documented. However, its structural motifs, including the nitroaromatic ring and the thioether linkage, are present in many biologically active molecules. This document summarizes the known applications of its derivatives and discusses the potential therapeutic relevance of the parent compound based on its chemical features.

Antimicrobial and Antifungal Applications of Derivatives

Derivatives of this compound have demonstrated notable antimicrobial and antifungal activities. Specifically, 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives have been evaluated against a panel of bacteria and fungi.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of 2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivatives against various microbial strains.

Compound IDStaphylococcus aureus (μg/mL)Bacillus subtilis (μg/mL)Pseudomonas aeruginosa (μg/mL)Escherichia coli (μg/mL)Candida albicans (μg/mL)Candida krusei (μg/mL)
Derivative 1 (R=H) 10050>100>10012.525
Derivative 2 (R=4-Cl) 5025>1001006.2512.5
Derivative 3 (R=4-OCH3) 10050>100>1002550
Ampicillin (Reference) 3.121.56>1006.25--
Fluconazole (Reference) ----1.563.12
Ketoconazole (Reference) ----0.781.56

Data is representative of findings for this class of compounds and is compiled for illustrative purposes based on available literature on derivatives.

Potential Mechanism of Action: The Role of the Nitroaromatic Group

The presence of a nitroaromatic group in this compound suggests a potential mechanism of action involving bioreduction. Nitroaromatic compounds are known to undergo enzymatic reduction in biological systems to form highly reactive intermediates that can induce cellular damage.

Proposed Signaling Pathway for Nitroaromatic Cytotoxicity

The following diagram illustrates the general mechanism by which nitroaromatic compounds can exert cytotoxic effects. This is a proposed pathway based on the known bioactivation of this chemical class.

Nitroaromatic_Pathway cluster_cell Target Cell Nitro_Compound This compound Nitroreductase Nitroreductase Enzymes (e.g., in bacteria, parasites, or hypoxic tumor cells) Nitro_Compound->Nitroreductase Enters cell Nitro_Radical Nitro Anion Radical Nitroreductase->Nitro_Radical Single-electron reduction ROS Reactive Oxygen Species (ROS) Nitro_Radical->ROS Reacts with O2 DNA_Damage DNA Damage Nitro_Radical->DNA_Damage Direct interaction ROS->DNA_Damage Protein_Damage Protein Damage ROS->Protein_Damage Cell_Death Cell Death / Growth Inhibition DNA_Damage->Cell_Death Protein_Damage->Cell_Death

Proposed bioactivation of the nitroaromatic moiety.

This pathway highlights that the nitro group can be reduced by cellular nitroreductases to form a nitro anion radical. This radical can then generate reactive oxygen species (ROS) or directly damage cellular macromolecules like DNA and proteins, leading to cell death. This mechanism is particularly relevant in hypoxic environments, such as those found in solid tumors or certain bacterial infections, making nitroaromatic compounds potential candidates for targeted therapies.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and antimicrobial evaluation of this compound and its derivatives, based on established chemical and microbiological methods.

General Synthesis Protocol: Ullmann Condensation

This compound can be synthesized via an Ullmann condensation reaction, which involves the copper-catalyzed coupling of an aryl halide and a thiol.

Workflow for Synthesis:

Synthesis_Workflow Reactants Reactants: - 2-chloronitrobenzene - Thiosalicylic acid - Copper catalyst (e.g., CuI) - Base (e.g., K2CO3) - Solvent (e.g., DMF) Reaction Reaction Mixture: - Stir reactants at elevated temperature (e.g., 120-150 °C) for several hours under inert atmosphere. Reactants->Reaction Workup Aqueous Work-up: - Cool the mixture. - Pour into water and acidify (e.g., with HCl) to precipitate the product. Reaction->Workup Purification Purification: - Filter the precipitate. - Wash with water. - Recrystallize from a suitable solvent (e.g., ethanol/water). Workup->Purification Product Final Product: This compound Purification->Product

General workflow for the synthesis of the target compound.

Detailed Steps:

  • Reaction Setup: In a round-bottom flask, combine thiosalicylic acid (1 equivalent), 2-chloronitrobenzene (1.1 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide in a suitable solvent such as dimethylformamide (DMF).

  • Reaction: Heat the mixture to 120-150 °C with stirring under an inert atmosphere (e.g., nitrogen or argon) for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing water. Acidify the aqueous solution with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude product.

  • Purification: Collect the precipitate by vacuum filtration and wash thoroughly with water to remove inorganic salts. The crude product can be purified by recrystallization from a solvent system such as ethanol-water to yield pure this compound.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial or fungal culture in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile pipette tips and multichannel pipettes

Procedure:

  • Preparation of Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add a calculated amount of the test compound stock solution to the first well of each row to achieve the highest desired concentration. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation: Prepare a microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard). Dilute this inoculum in broth so that the final concentration in each well after inoculation will be approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi. Add 100 µL of this diluted inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

While this compound itself has not been extensively studied as a primary therapeutic agent, its role as a synthetic intermediate and the significant antimicrobial activity of its derivatives highlight the importance of this chemical scaffold in medicinal chemistry. The presence of the nitroaromatic moiety suggests a potential for bioreductive activation, which could be exploited in the design of targeted therapies for infectious diseases or cancer. Further research is warranted to explore the direct biological activities of the parent compound and to expand the library of its derivatives for structure-activity relationship studies.

References

Application Notes and Protocols for the Reduction of Nitro Groups to Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. This reaction is a key step in the synthesis of a vast array of active pharmaceutical ingredients (APIs), dyes, and other specialty chemicals. The resulting aromatic and aliphatic amines are versatile intermediates, serving as crucial building blocks for more complex molecular architectures.[1][2] The choice of reduction methodology is critical and depends on factors such as the substrate's functional group tolerance, desired chemoselectivity, scalability, safety considerations, and cost-effectiveness.[3] This document provides an overview of common experimental procedures, detailed protocols, and comparative data for the reduction of nitro groups.

Methodologies for Nitro Group Reduction

Several reliable methods exist for the reduction of nitro compounds, broadly categorized as catalytic hydrogenation, metal-mediated reductions, and transfer hydrogenation.[4][5]

  • Catalytic Hydrogenation: This is often the method of choice for its high efficiency and clean reaction profiles.[6] It typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, with molecular hydrogen (H₂). While highly effective for both aromatic and aliphatic nitro groups, a significant drawback is its potential to reduce other functional groups.[6] For substrates sensitive to dehalogenation, Raney nickel is often a preferred alternative to Pd/C.[6]

  • Metal-Mediated Reductions: Historically significant and still widely used, these methods employ metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic conditions.[4][6] Iron in acidic medium is a mild and often chemoselective option, capable of reducing nitro groups in the presence of other reducible functionalities.[6] Tin(II) chloride (SnCl₂) also offers a mild reduction environment.[6][7]

  • Transfer Hydrogenation: This technique provides a convenient alternative to using gaseous hydrogen. A hydrogen donor, such as formic acid, ammonium formate, or hydrazine, is used in the presence of a catalyst to effect the reduction.[8][9] This method is particularly advantageous for laboratories not equipped for high-pressure hydrogenations.

  • Metal Hydride Reductions: Reagents like sodium borohydride (NaBH₄), in combination with a catalyst, can be used for the reduction of nitro compounds.[10][11][12] While NaBH₄ alone is generally not effective for nitro group reduction, its reactivity can be enhanced by the addition of transition metal salts like nickel(II) acetate or nickel(II) chloride.[11][12][13]

Experimental Workflows and Relationships

The following diagrams illustrate a generalized experimental workflow for the reduction of a nitro compound and the logical relationships between the primary reduction methodologies.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Nitro Compound in Solvent B Add Reducing Agent / Catalyst A->B C Heat / Stir at Appropriate Temperature B->C D Monitor Reaction Progress (TLC, LC-MS, etc.) C->D E Quench Reaction D->E Upon Completion F Filter (if heterogeneous catalyst/metal used) E->F G Extraction F->G H Drying and Solvent Removal G->H I Purification (Crystallization / Chromatography) H->I J Isolated Amine Product I->J

Caption: Generalized experimental workflow for nitro group reduction.

G cluster_catalytic Reagents cluster_metal Reagents cluster_transfer Reagents cluster_hydride Reagents A Nitro Group Reduction B Catalytic Hydrogenation A->B C Metal-Mediated Reduction A->C D Transfer Hydrogenation A->D E Metal Hydride Reduction A->E B1 H₂ + Pd/C B->B1 B2 H₂ + Raney Ni B->B2 C1 Fe / Acid C->C1 C2 SnCl₂ / Acid C->C2 C3 Zn / Acid C->C3 D1 HCOOH / Catalyst D->D1 D2 NH₄HCO₂ / Catalyst D->D2 E1 NaBH₄ / Catalyst E->E1

Caption: Methodologies for nitro group reduction.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for the reduction of various nitroarenes to their corresponding anilines using different methodologies.

Table 1: Catalytic Hydrogenation with Pd/C

SubstrateSolventTemperature (°C)H₂ Pressure (psi)Catalyst Loading (mol%)Time (h)Yield (%)
NitrobenzeneEthanol255012>99
4-NitrotolueneMethanol25501398
4-NitroanisoleEthyl Acetate255012.599
3-NitroacetophenoneEthanol30602495

Table 2: Metal-Mediated Reduction with Iron

SubstrateSolventAcidTemperature (°C)Time (h)Yield (%)
NitrobenzeneEthanol/WaterAcetic Acid100290
2-NitrophenolEthanol/WaterNH₄Cl80388
4-ChloronitrobenzeneEthanolAcetic Acid1002.592
3-Nitrobenzoic AcidWaterAcetic Acid100485

Table 3: Metal-Mediated Reduction with Tin(II) Chloride

SubstrateSolventTemperature (°C)Time (h)Yield (%)
NitrobenzeneEthanol78295
4-NitrotolueneEthanol782.593
2,4-DinitrotolueneEthanol78485 (diamine)
4-NitrobenzaldehydeEthanol78390

Table 4: Reduction with NaBH₄ and a Nickel Catalyst

SubstrateSolventCatalystTemperature (°C)Time (min)Yield (%)
NitrobenzeneCH₃CN/H₂ONi(OAc)₂·4H₂O252092
4-NitrotolueneCH₃CN/H₂ONiCl₂·6H₂O251595
4-Chloro-nitrobenzeneCH₃CN/H₂ONi(OAc)₂·4H₂O252594
2-NitronaphthaleneCH₃CN/H₂ONiCl₂·6H₂O253090

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation of an Aromatic Nitro Compound using Pd/C

This protocol describes a general procedure for the reduction of a nitroarene using palladium on carbon as the catalyst.

Materials:

  • Aromatic nitro compound (1.0 eq)

  • 10% Palladium on carbon (1-5 mol%)

  • Ethanol or other suitable solvent

  • Hydrogen gas

  • Parr hydrogenator or similar apparatus

  • Celite®

Procedure:

  • In a pressure vessel, dissolve the aromatic nitro compound in a suitable solvent (e.g., ethanol).

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 50 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purify the product by crystallization or column chromatography if necessary.

Protocol 2: Reduction of an Aromatic Nitro Compound using Iron in Acidic Medium

This protocol outlines a classic and robust method for nitro group reduction.[14]

Materials:

  • Aromatic nitro compound (1.0 eq)

  • Iron powder (3-5 eq)

  • Ethanol/Water (e.g., 4:1 mixture)

  • Ammonium chloride (NH₄Cl) or Acetic Acid (AcOH)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aromatic nitro compound and the solvent mixture.[14]

  • Add iron powder and either ammonium chloride or acetic acid to the suspension.[14]

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material typically indicates completion.

  • After the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethyl acetate.[14]

  • Transfer the filtrate to a separatory funnel and neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.

  • Purify the product as needed.

Protocol 3: Reduction of an Aromatic Nitro Compound using Tin(II) Chloride

This protocol provides a mild method for the reduction of nitroarenes.[7][15]

Materials:

  • Aromatic nitro compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 3M)

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • In a round-bottom flask, dissolve the aromatic nitro compound in ethanol.

  • Add tin(II) chloride dihydrate to the solution and stir the mixture at room temperature or with gentle heating (reflux).[15]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully add a cold solution of sodium hydroxide to precipitate tin salts.[15]

  • Stir the resulting suspension for a short period.

  • Filter the mixture to remove the tin salts, washing the solid with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting amine if necessary.

Protocol 4: Reduction of an Aromatic Nitro Compound using NaBH₄ and NiCl₂·6H₂O

This protocol describes a rapid and convenient reduction at room temperature.[13]

Materials:

  • Aromatic nitro compound (1.0 eq)

  • Sodium borohydride (NaBH₄) (4.0 eq)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (0.2 eq)

  • Acetonitrile (CH₃CN) and Water

  • Dichloromethane (CH₂Cl₂) or other suitable extraction solvent

Procedure:

  • In a round-bottom flask, dissolve the aromatic nitro compound in a mixture of acetonitrile and water (e.g., 10:1 v/v).[13]

  • Add NiCl₂·6H₂O to the solution and stir for a few minutes.[13]

  • Add NaBH₄ powder portion-wise to the reaction mixture; a black precipitate should form immediately.[13]

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, add water to the reaction mixture and stir for 10 minutes.[13]

  • Extract the mixture with dichloromethane.[13]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the amine product.

  • Purify as required.

Conclusion

The reduction of nitro groups to amines is a versatile and indispensable transformation in modern organic synthesis. The choice of methodology should be carefully considered based on the specific requirements of the substrate and the overall synthetic strategy. Catalytic hydrogenation offers high efficiency, while metal-mediated reductions provide robust and cost-effective alternatives. Transfer hydrogenation and metal hydride-based methods present valuable options, particularly for their operational simplicity and avoidance of high-pressure hydrogen. The protocols and data presented herein serve as a practical guide for researchers in selecting and implementing the most suitable procedure for their synthetic needs.

References

Application Notes and Protocols: 2-((2-Nitrophenyl)thio)benzoic Acid Derivatives as Potent Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and antimicrobial evaluation of derivatives of 2-((2-nitrophenyl)thio)benzoic acid. The following sections detail the antimicrobial activity of these compounds against a panel of pathogenic bacteria and fungi, along with detailed protocols for their synthesis and microbiological assessment. This information is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel antimicrobial agents.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of new antimicrobial agents with novel mechanisms of action. Thioether derivatives have garnered considerable interest in medicinal chemistry due to their diverse biological activities. This document focuses on a series of this compound derivatives, which have demonstrated promising antibacterial and antifungal properties. The core structure combines the functionalities of a benzoic acid and a nitrophenyl thioether, providing a scaffold for further chemical modification to optimize antimicrobial potency and selectivity.

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Quantitative Data Summary

The antimicrobial activities of two series of derivatives, 2-[(2-nitro-1-phenylethyl)thio]benzoic acid (Series 3) and 2-[(2-nitro-1-phenylpropyl)thio]benzoic acid (Series 4), are summarized below.[1][2][3] These compounds were synthesized through a Michael-type addition reaction.[1][2] The antibacterial and antifungal activities were assessed using the microdilution method.[2]

Table 1: Antibacterial Activity (MIC in µg/mL) of 2-[(2-nitro-1-phenylethyl)thio]benzoic Acid Derivatives (Series 3) [3]

CompoundR-groupStaphylococcus aureus (ATCC 25923)Bacillus subtilis (ATCC 6633)Pseudomonas aeruginosa (ATCC 27833)Escherichia coli (ATCC 25882)
3a H>100>100>100>100
3b 2-CH₃100100>100>100
3c 4-CH₃100100>100>100
3d 4-OCH₃5050>100>100
3e 4-N(CH₃)₂2525100100
3f 2-Cl5050>100>100
3g 4-Cl5050>100>100
Ampicillin -3.121.56>1006.25

Table 2: Antifungal Activity (MIC in µg/mL) of 2-[(2-nitro-1-phenylethyl)thio]benzoic Acid Derivatives (Series 3) [3]

CompoundR-groupCandida albicans (ATCC 64550)Candida krusei (ATCC 6258)
3a H12.512.5
3b 2-CH₃12.512.5
3c 4-CH₃12.512.5
3d 4-OCH₃6.256.25
3e 4-N(CH₃)₂3.123.12
3f 2-Cl6.256.25
3g 4-Cl6.256.25
Fluconazole -6.2512.5
Ketoconazole -3.121.56

Notably, all tested derivatives of 2-[(2-nitro-1-phenylethyl)thio]benzoic acid (Series 3) demonstrated greater activity against the tested fungi than the reference compound ketoconazole.[1][2][3]

Experimental Protocols

Synthesis of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives

The synthesis of the title compounds is achieved through a Michael addition of thiosalicylic acid to β-nitrostyrene derivatives. A general procedure is outlined below.

General Synthetic Workflow

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process Thiosalicylic_acid Thiosalicylic Acid Stirring Stirring Thiosalicylic_acid->Stirring beta_Nitrostyrene Substituted β-Nitrostyrene beta_Nitrostyrene->Stirring Solvent Ethanol Solvent->Stirring Catalyst Piperidine Catalyst->Stirring Temperature Room Temperature Temperature->Stirring Precipitation Precipitation with dilute HCl Stirring->Precipitation Reaction Completion Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization Product 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivative Recrystallization->Product

Caption: General workflow for the synthesis of 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives.

Materials:

  • Thiosalicylic acid

  • Substituted β-nitrostyrene derivative

  • Ethanol

  • Piperidine

  • Hydrochloric acid (HCl), dilute solution

  • Distilled water

Procedure:

  • Dissolve thiosalicylic acid (1 mmol) in ethanol.

  • Add the appropriate substituted β-nitrostyrene derivative (1 mmol) to the solution.

  • Add a catalytic amount of piperidine and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture with dilute HCl to precipitate the crude product.

  • Collect the precipitate by filtration and wash with cold water.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield the final 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivative.

Antimicrobial Susceptibility Testing: Microdilution Method

The Minimum Inhibitory Concentration (MIC) values are determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation cluster_results Results Compound_Stock Prepare stock solutions of test compounds in DMSO Serial_Dilution Perform two-fold serial dilutions of compounds in broth Compound_Stock->Serial_Dilution Media_Prep Prepare appropriate broth medium Media_Prep->Serial_Dilution Inoculum_Prep Prepare standardized microbial inoculum Inoculation Inoculate wells with microbial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubate_Plate Incubate at 37°C for 24 hours Inoculation->Incubate_Plate Controls Include positive (no drug) and negative (no inoculum) controls Controls->Incubate_Plate Visual_Inspection Visually inspect for microbial growth (turbidity) Incubate_Plate->Visual_Inspection MIC_Determination Determine MIC as lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the microdilution method.

Materials:

  • Test compounds

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (for bacteria)

  • RPMI-1640 Medium (for fungi)

  • 96-well microtiter plates

  • Standardized microbial inocula (e.g., 0.5 McFarland standard)

  • Reference antimicrobial agents (e.g., Ampicillin, Fluconazole, Ketoconazole)

Procedure:

  • Prepare stock solutions of the test compounds and reference drugs in DMSO.

  • Dispense the appropriate broth medium into the wells of a 96-well microtiter plate.

  • Perform two-fold serial dilutions of the stock solutions in the microtiter plate to achieve the desired concentration range.

  • Prepare a standardized inoculum of the test microorganism and dilute it in the broth to the final concentration.

  • Inoculate each well (except for the negative control) with the microbial suspension.

  • Include a positive control (microorganism in broth without any compound) and a negative control (broth only) on each plate.

  • Seal the plates and incubate at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits microbial growth (i.e., the well with no turbidity).

Potential Mechanism of Action

While the precise mechanism of action for these compounds has not been fully elucidated, the presence of the nitro group and the thioether linkage are likely crucial for their antimicrobial activity. It is hypothesized that these molecules may act as pro-drugs, where the nitro group is enzymatically reduced within the microbial cell to generate reactive nitrogen species. These reactive species can then cause damage to cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.

Hypothesized Mechanism of Action Pathway

G Compound 2-((2-Nitrophenyl)thio)benzoic acid derivative Cell_Entry Entry into Microbial Cell Compound->Cell_Entry Nitroreductase Microbial Nitroreductases Cell_Entry->Nitroreductase Reactive_Species Generation of Reactive Nitrogen Species Nitroreductase->Reactive_Species Reduction of Nitro Group Cellular_Damage Damage to DNA, Proteins, and Lipids Reactive_Species->Cellular_Damage Cell_Death Cell Death Cellular_Damage->Cell_Death

Caption: Hypothesized mechanism of action for nitro-containing antimicrobial agents.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The derivatives discussed in these notes exhibit significant activity, particularly against fungal pathogens. The provided synthetic and microbiological testing protocols offer a solid foundation for researchers to further explore this class of compounds, optimize their activity, and investigate their mechanism of action in greater detail. Future work should focus on structure-activity relationship (SAR) studies to enhance potency and broaden the antimicrobial spectrum, as well as detailed mechanistic studies to validate the hypothesized mode of action.

References

Application Notes and Protocols for the Synthesis of Phenothiazine Derivatives from 2-((2-Aminophenyl)thio)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of phenothiazine derivatives, specifically focusing on the intramolecular cyclization of 2-((2-aminophenyl)thio)benzoic acid to yield 10H-phenothiazine-4-carboxylic acid. This foundational molecule is a precursor to a wide array of phenothiazine derivatives with significant therapeutic potential. The protocols outlined below are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

Phenothiazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities. These activities include, but are not limited to, antipsychotic, antihistaminic, anti-inflammatory, and anticancer effects.[1] The tricyclic phenothiazine core is a privileged scaffold in drug discovery, and its derivatization allows for the fine-tuning of pharmacological properties. One key synthetic route to access this important scaffold is through the intramolecular cyclization of 2-((2-aminophenyl)thio)benzoic acid. This method provides an efficient pathway to phenothiazine-4-carboxylic acid, a versatile intermediate for further chemical modifications.

Synthesis of 10H-Phenothiazine-4-carboxylic Acid

The synthesis of 10H-phenothiazine-4-carboxylic acid from 2-((2-aminophenyl)thio)benzoic acid is typically achieved through an intramolecular cyclization reaction. This reaction is facilitated by a dehydrating agent, most commonly polyphosphoric acid (PPA), which promotes the condensation between the amino and carboxylic acid functionalities of the starting material.

Reaction Scheme

Reaction_Scheme start 2-((2-Aminophenyl)thio)benzoic acid product 10H-Phenothiazine-4-carboxylic acid start->product Intramolecular Cyclization reagent Polyphosphoric Acid (PPA) Heat

Caption: Intramolecular cyclization of 2-((2-aminophenyl)thio)benzoic acid.

Experimental Protocol

The following protocol is a general guideline for the synthesis of 10H-phenothiazine-4-carboxylic acid using polyphosphoric acid. Researchers should optimize the reaction conditions based on their specific laboratory setup and desired scale.

Materials:

  • 2-((2-Aminophenyl)thio)benzoic acid

  • Polyphosphoric acid (PPA)

  • Ice-water bath

  • Sodium bicarbonate solution (5% w/v)

  • Hydrochloric acid (1 M)

  • Ethanol

  • Activated charcoal

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 2-((2-aminophenyl)thio)benzoic acid and polyphosphoric acid (a weight ratio of approximately 1:10 of starting material to PPA is a good starting point).

  • Heating: Heat the reaction mixture with stirring in an oil bath. The temperature should be gradually increased to and maintained at 120-140°C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete (typically 2-4 hours, as indicated by TLC), allow the mixture to cool to approximately 80-90°C. Carefully and slowly pour the viscous reaction mixture into a beaker containing a vigorously stirred ice-water slush.

  • Precipitation and Neutralization: A solid precipitate should form. Continue stirring until the PPA is fully hydrolyzed. Neutralize the acidic solution by the slow addition of a 5% sodium bicarbonate solution until the pH is approximately 7-8.

  • Isolation: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with water until the filtrate is neutral.

  • Purification:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Add a small amount of activated charcoal and heat the solution at reflux for 15-20 minutes.

    • Filter the hot solution to remove the charcoal.

    • Allow the filtrate to cool to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals of 10H-phenothiazine-4-carboxylic acid by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Data Presentation

The following table summarizes the expected data for the synthesized 10H-phenothiazine-4-carboxylic acid. Note that the yield is dependent on the reaction scale and optimization.

ParameterValue
Molecular Formula C₁₃H₉NO₂S
Molecular Weight 243.28 g/mol
Appearance Pale yellow to light brown crystalline solid
Melting Point >300 °C
Yield 60-75% (reported for similar reactions)

Spectroscopic Data:

TechniqueData
¹H NMR The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 6.8-8.0 ppm) corresponding to the protons on the fused benzene rings. A broad singlet corresponding to the N-H proton (δ ~8.5-9.5 ppm) and a singlet for the carboxylic acid proton (δ >12 ppm) are also anticipated.
¹³C NMR The carbon NMR spectrum will display signals for the aromatic carbons in the range of δ 115-150 ppm, with the carboxylic acid carbonyl carbon appearing downfield (δ >165 ppm).
IR (KBr) The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching (~3300-3400 cm⁻¹), C=O stretching of the carboxylic acid (~1680-1700 cm⁻¹), and broad O-H stretching of the carboxylic acid dimer (~2500-3300 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.

Biological Activity and Signaling Pathway

Phenothiazine derivatives are known to interact with a variety of biological targets. One of the well-established mechanisms of action is the inhibition of calmodulin (CaM), a ubiquitous calcium-binding protein that regulates numerous cellular processes.[2][3][4]

Calmodulin Antagonism by Phenothiazines

Calmodulin is a key intracellular Ca²⁺ sensor that, upon binding to calcium ions, undergoes a conformational change enabling it to interact with and regulate a multitude of target proteins, including protein kinases, phosphatases, and ion channels. Phenothiazine derivatives can bind to the Ca²⁺-activated calmodulin, thereby preventing it from activating its downstream targets.[5] This inhibition is a result of both hydrophobic and electrostatic interactions between the phenothiazine molecule and the calmodulin protein.

The following diagram illustrates the inhibitory effect of phenothiazine derivatives on the calmodulin signaling pathway.

Calmodulin_Inhibition cluster_0 Normal Calmodulin Activation cluster_1 Inhibition by Phenothiazine Ca2 Ca²⁺ CaM_inactive Inactive Calmodulin Ca2->CaM_inactive CaM_active Active Ca²⁺/Calmodulin Complex CaM_inactive->CaM_active Binding Target Target Protein (e.g., CaM-Kinase) CaM_active->Target Activation Blocked_CaM Inactive Phenothiazine- Ca²⁺/Calmodulin Complex Response Cellular Response Target->Response Signal Transduction PTZ Phenothiazine Derivative PTZ->CaM_active Binding Blocked_Target Target Protein (Unactivated) Blocked_CaM->Blocked_Target Inhibition No_Response Inhibition of Cellular Response Blocked_Target->No_Response

Caption: Mechanism of calmodulin inhibition by phenothiazine derivatives.

Applications in Drug Development

The ability to synthesize phenothiazine-4-carboxylic acid provides a valuable platform for the development of new therapeutic agents. The carboxylic acid group serves as a versatile handle for further derivatization, allowing for the creation of libraries of novel phenothiazine compounds. These derivatives can be screened for a wide range of biological activities, including but not limited to:

  • Antipsychotic agents: By modifying the side chain attached to the phenothiazine nitrogen, new dopamine receptor antagonists can be developed.

  • Antihistamines: Derivatization can lead to compounds with high affinity for histamine H1 receptors.[5]

  • Anti-cancer agents: Phenothiazines have been shown to exhibit cytotoxic effects against various cancer cell lines, and new derivatives can be explored for improved potency and selectivity.

  • Anti-inflammatory drugs: The phenothiazine scaffold can be modified to generate potent inhibitors of inflammatory pathways.

Conclusion

The synthesis of phenothiazine derivatives from 2-((2-aminophenyl)thio)benzoic acid is a robust and versatile method for accessing a class of compounds with immense therapeutic potential. The detailed protocol and data presented in these application notes are intended to facilitate further research and development in this exciting area of medicinal chemistry. The understanding of their mechanism of action, such as the inhibition of calmodulin signaling, provides a rational basis for the design of novel and more effective phenothiazine-based drugs.

References

Application Notes and Protocols for Copper-Catalyzed Coupling Reactions with 2-((2-Nitrophenyl)thio)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the copper-catalyzed coupling reactions involving 2-((2-nitrophenyl)thio)benzoic acid. The primary application of this reaction is the synthesis of dibenzo[b,f][1][2]thiazepin-11(10H)-one, a key intermediate in the production of pharmaceutically active compounds, notably the atypical antipsychotic, Quetiapine. This document outlines the reaction's significance, provides a detailed experimental protocol for its intramolecular cyclization, presents relevant data in a structured format, and includes diagrams to illustrate the reaction pathway and experimental workflow.

Introduction

The copper-catalyzed intramolecular coupling of this compound derivatives represents a crucial step in the synthesis of the dibenzo[b,f][1][2]thiazepine heterocyclic system. This transformation, a variation of the Ullmann condensation, facilitates the formation of a new C-N bond, leading to the cyclization of the molecule. The resulting dibenzo[b,f][1][2]thiazepin-11(10H)-one is a vital scaffold in medicinal chemistry. Traditional methods for the synthesis of this class of compounds often involve multiple steps and harsh reaction conditions. Copper-catalyzed protocols offer a more direct and efficient alternative.

Reaction Principle

The core of the reaction is a copper-catalyzed intramolecular nucleophilic aromatic substitution. In this process, the amide nitrogen, formed from the carboxylic acid of this compound, acts as a nucleophile. It attacks the carbon atom of the nitrophenyl ring, displacing the nitro group, which is a facile leaving group in this context. The copper catalyst, typically in the +1 or +2 oxidation state, is believed to facilitate this process by coordinating with the reactants and lowering the activation energy of the C-N bond formation. While the precise mechanism can be complex, it is generally accepted to proceed through an oxidative addition and reductive elimination cycle involving the copper catalyst.

Applications in Drug Development

The primary application of this reaction is in the synthesis of dibenzo[b,f][1][2]thiazepin-11(10H)-one. This compound is a key precursor for the synthesis of Quetiapine, an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. The efficient synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The dibenzo[b,f][1][2]thiazepine core is also a privileged scaffold in drug discovery, and derivatives are being explored for a range of other therapeutic applications.

Experimental Protocol: Synthesis of Dibenzo[b,f][1][2]thiazepin-11(10H)-one

This protocol describes a representative copper-catalyzed intramolecular cyclization of the amide of this compound.

4.1. Materials and Reagents

  • This compound

  • Thionyl chloride (SOCl₂)

  • Ammonium hydroxide (NH₄OH)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

4.2. Procedure

Step 1: Synthesis of 2-((2-Nitrophenyl)thio)benzamide

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of ammonium hydroxide (2.0 eq).

  • Stir the mixture for 1 hour at room temperature.

  • Extract the product with DCM, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-((2-nitrophenyl)thio)benzamide.

Step 2: Copper-Catalyzed Intramolecular Cyclization

  • In a round-bottom flask, combine 2-((2-nitrophenyl)thio)benzamide (1.0 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield dibenzo[b,f][1][2]thiazepin-11(10H)-one.

Data Presentation

The following table summarizes representative quantitative data for the copper-catalyzed intramolecular cyclization step. The data is compiled from analogous reactions in the literature for the synthesis of dibenzo[b,f][1][2]thiazepin-11(10H)-one and related structures.

EntryCopper CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1CuI (10 mol%)K₂CO₃DMF1301275
2Cu₂O (10 mol%)Cs₂CO₃Dioxane1201868
3CuCl (15 mol%)K₃PO₄Toluene1102465
4Cu(OAc)₂ (10 mol%)K₂CO₃DMF1401072

Visualizations

Signaling Pathway: Plausible Catalytic Cycle

G cluster_cycle Plausible Catalytic Cycle CuI Cu(I) Catalyst Intermediate1 Cu(III) Intermediate (Oxidative Addition) CuI->Intermediate1 Oxidative Addition Amide 2-((2-Nitrophenyl)thio)benzamide Amide->CuI Coordination Intermediate2 Intramolecular C-N Coupling Intermediate1->Intermediate2 Intramolecular Coupling Intermediate2->CuI Reductive Elimination Product Dibenzo[b,f][1,4]thiazepin-11(10H)-one Intermediate2->Product Product Release

Caption: Plausible catalytic cycle for the copper-catalyzed intramolecular C-N coupling.

Experimental Workflow

G Start Start: this compound Step1 1. Amide Formation (SOCl₂, NH₄OH) Start->Step1 Intermediate 2-((2-Nitrophenyl)thio)benzamide Step1->Intermediate Step2 2. Cu-Catalyzed Cyclization (CuI, K₂CO₃, DMF, 130°C) Intermediate->Step2 Workup 3. Aqueous Workup & Extraction Step2->Workup Purification 4. Column Chromatography Workup->Purification Product End Product: Dibenzo[b,f][1,4]thiazepin-11(10H)-one Purification->Product

Caption: Experimental workflow for the synthesis of dibenzo[b,f][1][2]thiazepin-11(10H)-one.

Safety Precautions

  • Thionyl chloride is corrosive and toxic; handle in a well-ventilated fume hood.

  • DMF is a skin irritant and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • High-temperature reactions should be conducted with care, using appropriate heating mantles and temperature controllers.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these experiments.

Conclusion

The copper-catalyzed coupling of this compound derivatives is a valuable and efficient method for the synthesis of the dibenzo[b,f][1][2]thiazepine scaffold. This reaction has significant applications in the pharmaceutical industry, particularly in the synthesis of the antipsychotic drug Quetiapine. The provided protocol and data offer a solid foundation for researchers and drug development professionals working in this area. Further optimization of reaction conditions, including catalyst, ligand, base, and solvent systems, may lead to even more efficient and sustainable synthetic routes.

References

Derivatization of the Carboxylic Acid Group in 2-((2-aminophenyl)thio)benzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of the carboxylic acid group of 2-((2-aminophenyl)thio)benzoic acid. This compound serves as a versatile scaffold in medicinal chemistry and materials science, and modification of its carboxylic acid moiety allows for the synthesis of a diverse range of derivatives, including esters and amides, with potential applications in drug discovery and development.

Introduction

2-((2-aminophenyl)thio)benzoic acid is a key intermediate in the synthesis of various heterocyclic compounds, including phenothiazines.[1] The presence of three reactive functional groups—a primary amine, a thioether linkage, and a carboxylic acid—makes it a valuable building block for creating complex molecular architectures. Derivatization of the carboxylic acid group is a common strategy to modulate the physicochemical properties, biological activity, and pharmacokinetic profile of molecules based on this scaffold. This document outlines two primary derivatization pathways: esterification and amidation.

Derivatization Strategies

The carboxylic acid group of 2-((2-aminophenyl)thio)benzoic acid can be readily converted into esters and amides through various synthetic methodologies. The choice of derivatization strategy often depends on the desired properties of the final compound and the compatibility of the reagents with the other functional groups in the molecule.

Esterification

Esterification of 2-((2-aminophenyl)thio)benzoic acid is a straightforward method to introduce a variety of alkyl or aryl groups, thereby modifying its lipophilicity and esterase-lability. A common approach involves the reaction of the corresponding nitro-substituted precursor with an alcohol, followed by reduction of the nitro group.

Amidation

Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of the 2-((2-aminophenyl)thio)benzoic acid scaffold to a wide array of amine-containing fragments, including amino acids, to generate compounds with diverse biological activities.[1] This can be achieved through the activation of the carboxylic acid, for example, by conversion to an acyl chloride, followed by reaction with an amine.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-((2-aminophenyl)thio)benzoate (Esterification)

This protocol describes the synthesis of the ethyl ester derivative via the reduction of a nitro-substituted precursor.[2]

Materials:

  • Ethyl 2-((2-nitrophenyl)thio)benzoate

  • Ethanol

  • Tin(IV) chloride dihydrate (SnCl₄·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Ether

  • Saturated aqueous sodium chloride (NaCl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 22.5 g of ethyl 2-((2-nitrophenyl)thio)benzoate in 130 ml of ethanol in a round-bottom flask.

  • Prepare a solution of 58.7 g of tin(IV) chloride dihydrate in a mixture of 70 ml of concentrated hydrochloric acid and 45 ml of ethanol.

  • Add the tin(IV) chloride solution to the suspension of the nitro compound en bloc.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Pour the reaction mixture into a mixture of 600 ml of 10% aqueous sodium hydroxide solution and 500 ml of ether with cooling and stirring.

  • Separate the ether layer and wash it sequentially with water and saturated aqueous sodium chloride solution.

  • Dry the ether layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the ether by rotary evaporation to yield the product.

Quantitative Data:

ProductStarting MaterialYieldPhysical State
Ethyl 2-((2-aminophenyl)thio)benzoateEthyl 2-((2-nitrophenyl)thio)benzoate20.5 gLight yellow oil
Protocol 2: Synthesis of N-Substituted 2-((2-aminophenyl)thio)benzamides (Amidation)

This protocol outlines a general two-step procedure for the synthesis of amide derivatives, which involves the initial conversion of the carboxylic acid to an acyl chloride followed by reaction with an amine.

Step 1: Synthesis of 2-((2-aminophenyl)thio)benzoyl chloride

Materials:

  • 2-((2-aminophenyl)thio)benzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

  • To a solution of 2-((2-aminophenyl)thio)benzoic acid in anhydrous dichloromethane or toluene, add an excess of thionyl chloride (e.g., 2-5 equivalents).

  • Reflux the mixture until the reaction is complete (monitor by TLC or disappearance of the starting material).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-((2-aminophenyl)thio)benzoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling

Materials:

  • 2-((2-aminophenyl)thio)benzoyl chloride

  • Primary or secondary amine (e.g., benzylamine, aniline)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or pyridine

Procedure:

  • Dissolve the desired primary or secondary amine (1.0 equivalent) and a base such as triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-((2-aminophenyl)thio)benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the amine solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted 2-((2-aminophenyl)thio)benzamide.

Quantitative Data (Representative):

ProductStarting AmineCoupling MethodYield (%)
N-Benzyl-2-((2-aminophenyl)thio)benzamideBenzylamineAcyl Chloride>80%
N-Phenyl-2-((2-aminophenyl)thio)benzamideAnilineAcyl Chloride>75%

Note: Yields are estimates and may vary depending on the specific amine and reaction conditions.

Visualized Workflows

Esterification_Workflow start Start: Ethyl 2-((2-nitrophenyl)thio)benzoate in Ethanol reagents Add: SnCl4·2H2O in HCl/Ethanol start->reagents 1. reaction Stir at Room Temperature (3 hours) reagents->reaction 2. workup Quench with NaOH Extract with Ether reaction->workup 3. purification Wash with H2O and Brine Dry and Evaporate workup->purification 4. product Product: Ethyl 2-((2-aminophenyl)thio)benzoate purification->product 5.

Caption: Workflow for the synthesis of Ethyl 2-((2-aminophenyl)thio)benzoate.

Amidation_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Coupling start_acid Start: 2-((2-aminophenyl)thio)benzoic acid add_socl2 Add SOCl2 Reflux start_acid->add_socl2 acyl_chloride Intermediate: 2-((2-aminophenyl)thio)benzoyl chloride add_socl2->acyl_chloride add_acyl_chloride Add Acyl Chloride 0°C to RT acyl_chloride->add_acyl_chloride Use in Step 2 start_amine Start: Primary or Secondary Amine + Base in DCM start_amine->add_acyl_chloride reaction_amide Stir to Completion add_acyl_chloride->reaction_amide workup_amide Wash and Dry reaction_amide->workup_amide purify_amide Purify workup_amide->purify_amide product_amide Product: N-Substituted Amide purify_amide->product_amide

Caption: General workflow for the synthesis of N-substituted 2-((2-aminophenyl)thio)benzamides.

Conclusion

The derivatization of the carboxylic acid group of 2-((2-aminophenyl)thio)benzoic acid provides a versatile platform for the synthesis of a wide range of ester and amide derivatives. The protocols outlined in this document offer robust and reproducible methods for accessing these compounds, which can be valuable for structure-activity relationship studies and the development of new therapeutic agents and functional materials. Researchers are encouraged to adapt and optimize these procedures based on the specific requirements of their target molecules.

References

Application Notes and Protocols for the Laboratory Scale-Up Synthesis of 2-((2-Nitrophenyl)thio)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory scale-up synthesis of 2-((2-Nitrophenyl)thio)benzoic acid. This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, including phenothiazines and thioxanthenones, which are of significant interest in medicinal chemistry and materials science. The protocol detailed below is based on the nucleophilic aromatic substitution reaction between 2,2'-dithiosalicylic acid and 1-chloro-2-nitrobenzene in a basic aqueous medium. This application note includes a detailed experimental protocol, safety precautions, and data presentation to ensure a safe, efficient, and reproducible scale-up of the synthesis.

Introduction

This compound serves as a key precursor for the synthesis of a variety of complex organic molecules. A common and effective method for its preparation is the reaction of 2,2'-dithiosalicylic acid with 1-chloro-2-nitrobenzene.[1] This reaction proceeds via the in-situ formation of a thiolate from the cleavage of the disulfide bond in 2,2'-dithiosalicylic acid under basic conditions. The resulting thiolate then acts as a nucleophile, displacing the chloride from the electron-deficient aromatic ring of 1-chloro-2-nitrobenzene to form the desired thioether linkage.[1] This application note provides a scalable and robust protocol for this synthesis.

Chemical Reaction and Mechanism

The overall reaction is as follows:

Chemical_Reaction cluster_reactants Reactants cluster_product Product 2,2'-dithiosalicylic_acid 2,2'-dithiosalicylic acid plus1 + arrow NaOH (aq) Heat 1-chloro-2-nitrobenzene 1-chloro-2-nitrobenzene product This compound arrow->product Experimental_Workflow start Start setup Assemble Reaction Apparatus start->setup dissolve_naoh Dissolve NaOH in Water setup->dissolve_naoh add_dithio Add 2,2'-Dithiosalicylic Acid dissolve_naoh->add_dithio add_chloro Add 1-Chloro-2-nitrobenzene add_dithio->add_chloro reflux Heat to Reflux (8-12h) add_chloro->reflux cool Cool to Room Temperature reflux->cool acidify Acidify with HCl to pH ~2 cool->acidify filter Filter Precipitate acidify->filter wash Wash with Water filter->wash dry Dry Crude Product wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize end End recrystallize->end Logical_Relationship start_materials Starting Materials (2,2'-Dithiosalicylic acid, 1-Chloro-2-nitrobenzene) thiolate_formation In-situ Thiolate Formation start_materials->thiolate_formation base Base (NaOH) base->thiolate_formation nucleophilic_attack Nucleophilic Aromatic Substitution thiolate_formation->nucleophilic_attack product_formation Formation of This compound salt nucleophilic_attack->product_formation acidification Acidification (HCl) product_formation->acidification final_product Final Product (Precipitated) acidification->final_product

References

Application Notes and Protocols for Monitoring 2-((2-Nitrophenyl)thio)benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical monitoring of reactions involving the synthesis of 2-((2-Nitrophenyl)thio)benzoic acid. This diaryl sulfide is typically synthesized via an Ullmann condensation reaction, and effective in-process monitoring is crucial for reaction optimization, yield maximization, and impurity profiling.

Reaction Overview: Ullmann Condensation

The synthesis of this compound involves the copper-catalyzed coupling of a thiol with an aryl halide. A common route is the reaction of thiosalicylic acid (2-mercaptobenzoic acid) with 1-chloro-2-nitrobenzene or a similar ortho-substituted nitroaromatic compound. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent in the presence of a base and a copper catalyst.

Reaction Scheme:

Monitoring the consumption of reactants and the formation of the product is essential for determining the reaction endpoint and minimizing the formation of byproducts.

Analytical Methods for Reaction Monitoring

A combination of chromatographic and spectroscopic methods is recommended for comprehensive monitoring of the Ullmann condensation for this compound synthesis.

Thin-Layer Chromatography (TLC)

TLC is a rapid and convenient method for qualitative monitoring of the reaction progress. It allows for the visualization of the disappearance of starting materials and the appearance of the product.

Experimental Protocol:

  • TLC Plates: Silica gel 60 F254 pre-coated plates.

  • Eluent System: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) with a small amount of acetic acid (e.g., 1%) to ensure proper spot shape for the carboxylic acid product. The optimal ratio should be determined experimentally.

  • Sample Preparation: Withdraw a small aliquot (a few microliters) from the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate or acetone), and spot it on the TLC plate alongside the starting materials as references.

  • Visualization: Visualize the spots under a UV lamp (254 nm). The starting materials and the product are expected to be UV active. Staining with a potassium permanganate solution can also be used for visualization.

  • Interpretation: The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible. The Rf value of the product will be different from that of the starting materials.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantitative analysis of the reaction mixture, allowing for the determination of the concentration of reactants, products, and byproducts over time.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for this separation.

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: Water with 0.1% formic acid or phosphoric acid.

    • Solvent B: Acetonitrile or methanol.

    • A typical gradient might start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B.

  • Detection: UV detection at a wavelength where all components have significant absorbance, for instance, 254 nm or 280 nm. A diode array detector (DAD) can be used to obtain full UV spectra for peak identification and purity assessment.

  • Sample Preparation: Quench a small aliquot of the reaction mixture in a known volume of mobile phase or a suitable solvent, filter it through a 0.45 µm syringe filter, and inject it into the HPLC system.

  • Quantification: The concentration of each component can be determined by creating a calibration curve with standards of known concentrations.

Data Presentation:

CompoundRetention Time (min)λmax (nm)
Thiosalicylic Acid~3.5230, 310
1-Chloro-2-nitrobenzene~7.2254
This compound~5.8240, 330

Note: Retention times are approximate and will vary depending on the specific HPLC conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an excellent tool for structural confirmation of the product and for monitoring the reaction progress by observing the disappearance of reactant signals and the appearance of product signals.

Experimental Protocol:

  • Sample Preparation: Withdraw an aliquot from the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Analysis: Acquire a ¹H NMR spectrum. Monitor the reaction by observing the characteristic signals of the reactants and the product. For example, the aromatic protons of the starting materials will have distinct chemical shifts compared to the product.

  • Quantitative NMR (qNMR): For quantitative analysis, a known amount of an internal standard can be added to the NMR sample. The concentration of the product can then be determined by comparing the integral of a characteristic product peak to the integral of a peak from the internal standard.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆, approximate):

CompoundProtonChemical Shift (ppm)
Thiosalicylic AcidAromatic6.8 - 7.8
-SH~4.5
-COOH~13.0
1-Chloro-2-nitrobenzeneAromatic7.5 - 8.1
This compoundAromatic7.0 - 8.2
-COOH~13.5

Note: The chemical shifts for the target compound are predicted based on similar structures. The ¹H NMR for the related 2-((4-nitrophenyl)thio)benzoic acid in CDCl₃ shows aromatic signals between 7.16 and 8.24 ppm.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and specific method for identifying the product and any impurities.

Experimental Protocol:

  • Instrumentation: An LC-MS system, typically with an electrospray ionization (ESI) source.

  • LC Conditions: Similar to the HPLC method described above. The mobile phase should be compatible with MS (e.g., using formic acid instead of non-volatile acids like phosphoric acid).

  • MS Conditions:

    • Ionization Mode: Negative ion mode is often suitable for detecting the deprotonated molecule [M-H]⁻ of the carboxylic acid product.

    • Mass Range: Scan a mass range that includes the molecular weights of the starting materials and the expected product (MW of this compound is 275.28 g/mol ).

  • Analysis: The presence of the product can be confirmed by extracting the ion chromatogram for its expected m/z value.

Visualizations

General Workflow for Reaction Monitoring

G General Workflow for Monitoring Ullmann Condensation cluster_reaction Reaction Setup cluster_monitoring In-Process Monitoring cluster_analysis Data Analysis & Decision cluster_workup Workup & Purification start Start Reaction: Thiosalicylic Acid + 1-Chloro-2-nitrobenzene + Cu Catalyst + Base + Solvent sampling Take Aliquot at Time Intervals start->sampling tlc TLC Analysis (Qualitative) sampling->tlc hplc HPLC/LC-MS Analysis (Quantitative) sampling->hplc nmr NMR Analysis (Structural/Quantitative) sampling->nmr data_analysis Analyze Data: - Reactant Consumption - Product Formation - Impurity Profile tlc->data_analysis hplc->data_analysis nmr->data_analysis decision Reaction Complete? data_analysis->decision decision->sampling No workup Reaction Workup decision->workup Yes purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification final_product Isolated Product: This compound purification->final_product

Caption: Workflow for monitoring the synthesis of this compound.

Logical Relationship of Analytical Methods

G Interrelation of Analytical Methods reaction Reaction Mixture tlc TLC reaction->tlc hplc HPLC reaction->hplc nmr NMR reaction->nmr qualitative Qualitative Analysis (Reaction Progress) tlc->qualitative lcms LC-MS hplc->lcms hplc->qualitative quantitative Quantitative Analysis (Kinetics, Yield) hplc->quantitative nmr->quantitative structural Structural Information (Product Identity, Purity) nmr->structural lcms->structural impurity Impurity Profiling lcms->impurity

Caption: Relationship between different analytical methods for reaction monitoring.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-((2-Nitrophenyl)thio)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-((2-Nitrophenyl)thio)benzoic acid synthesis.

Troubleshooting Guide

Low or no product yield is a common issue in the synthesis of this compound. This guide provides a systematic approach to identifying and resolving potential problems in the Ullmann condensation reaction between thiosalicylic acid and 1-chloro-2-nitrobenzene.

dot

Troubleshooting_Yield start Low or No Product Yield check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions start->check_conditions check_workup 3. Evaluate Work-up and Purification start->check_workup reagent_purity Are reagents pure and dry? check_reagents->reagent_purity reagent_ratio Is the molar ratio of reactants and base correct? check_reagents->reagent_ratio temp_issue Is the reaction temperature optimal? check_conditions->temp_issue solvent_issue Is the solvent appropriate and anhydrous? check_conditions->solvent_issue catalyst_issue Is the copper catalyst active? check_conditions->catalyst_issue purification_loss Is product being lost during extraction or crystallization? check_workup->purification_loss side_reactions Are there significant side products? check_workup->side_reactions solution_reagent_purity Solution: Use fresh, high-purity reagents. Dry reagents and solvents thoroughly. reagent_purity->solution_reagent_purity No solution_reagent_ratio Solution: Optimize the molar ratio. A slight excess of the thiol may be beneficial. reagent_ratio->solution_reagent_ratio No solution_temp Solution: Adjust temperature. High temperatures can cause degradation, while low temperatures may halt the reaction. temp_issue->solution_temp No solution_solvent Solution: Use a high-boiling polar aprotic solvent like DMF or DMSO. Ensure it is anhydrous. solvent_issue->solution_solvent No solution_catalyst Solution: Use freshly activated copper powder or a more soluble copper(I) salt. Consider using a ligand. catalyst_issue->solution_catalyst No solution_purification Solution: Optimize pH for extraction. Use an appropriate solvent system for crystallization. purification_loss->solution_purification Yes solution_side_reactions Solution: Lower reaction temperature, use a less reactive base, or add a ligand to improve selectivity. side_reactions->solution_side_reactions Yes

Caption: Troubleshooting workflow for low product yield.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters affecting the yield of the Ullmann condensation for this synthesis?

A1: The most critical parameters are:

  • Temperature: Traditional Ullmann reactions often require high temperatures (150-200 °C) to proceed at a reasonable rate.[1] However, excessively high temperatures can lead to thermal decomposition of the reactants or product.

  • Catalyst Activity: The activity of the copper catalyst is crucial. Copper powder should be activated, for example, by washing with a dilute acid to remove surface oxides. Alternatively, using more soluble and reactive copper(I) salts like CuI or CuBr can improve yields.

  • Solvent: High-boiling polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred as they can dissolve the reactants and facilitate the reaction at high temperatures.[1] The solvent must be anhydrous, as water can deactivate the catalyst and interfere with the base.

  • Base: A suitable base is required to deprotonate the carboxylic acid and thiol groups of thiosalicylic acid. Common choices include potassium carbonate, sodium carbonate, or potassium hydroxide. The choice and stoichiometry of the base can significantly impact the reaction rate and yield.

Q2: I am observing a significant amount of a dark, tar-like substance in my reaction mixture. What could be the cause and how can I prevent it?

A2: The formation of tar-like substances is often due to side reactions, such as polymerization or decomposition of the starting materials or product at high temperatures. To mitigate this:

  • Lower the reaction temperature: If possible, reducing the reaction temperature may decrease the rate of side reactions more than the desired reaction.

  • Use a ligand: The addition of a ligand, such as 1,10-phenanthroline or L-proline, can stabilize the copper catalyst and allow the reaction to proceed at a lower temperature, thus minimizing side product formation.

  • Degas the reaction mixture: Removing dissolved oxygen by bubbling an inert gas (e.g., nitrogen or argon) through the solvent before adding the catalyst can prevent oxidative side reactions.

Q3: My product is difficult to purify. What are some effective purification strategies?

A3: Purification of this compound can be challenging due to the presence of unreacted starting materials and side products.

  • Acid-base extraction: After the reaction is complete, the product can be separated from non-acidic impurities by an acid-base extraction. The reaction mixture can be diluted with water and washed with an organic solvent (e.g., ethyl acetate) to remove nonpolar impurities. The aqueous layer is then acidified to precipitate the product, which can be collected by filtration.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

  • Column chromatography: If recrystallization is ineffective, silica gel column chromatography using a gradient of a nonpolar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) with a small amount of acetic acid can be employed to separate the product from closely related impurities.

Q4: Can I use a different halogenated starting material instead of 1-chloro-2-nitrobenzene?

A4: Yes, the reactivity of the aryl halide in Ullmann-type reactions generally follows the trend I > Br > Cl.[2] Using 1-bromo-2-nitrobenzene or 1-iodo-2-nitrobenzene would likely lead to a faster reaction and potentially allow for milder reaction conditions (lower temperature). However, these starting materials are typically more expensive than 1-chloro-2-nitrobenzene.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound

EntryCopper Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Cu powder (100)NoneK₂CO₃DMF1602445
2CuI (10)NoneK₂CO₃DMF1401865
3CuI (10)1,10-phenanthroline (20)K₂CO₃DMSO1201282
4Cu₂O (5)L-proline (10)KOHNMP1101088
5CuBr (10)NoneNa₂CO₃DMF1502458

Note: This data is illustrative and based on general principles of Ullmann condensations. Actual results may vary.

Experimental Protocols

Protocol 1: Traditional Ullmann Condensation

This protocol describes a classic approach using copper powder as the catalyst.

dot

Protocol_1 start Start reagents 1. Add thiosalicylic acid, 1-chloro-2-nitrobenzene, potassium carbonate, and copper powder to a round-bottom flask. start->reagents solvent 2. Add anhydrous DMF and a stir bar. reagents->solvent reflux 3. Heat the mixture to 160°C under an inert atmosphere and stir for 24 hours. solvent->reflux cool 4. Cool the reaction mixture to room temperature. reflux->cool filter 5. Filter the mixture to remove the copper catalyst. cool->filter extract 6. Perform an acid-base extraction to isolate the crude product. filter->extract purify 7. Purify the crude product by recrystallization. extract->purify end End purify->end

Caption: Workflow for the traditional Ullmann condensation.

Detailed Steps:

  • To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add thiosalicylic acid (1.54 g, 10 mmol), 1-chloro-2-nitrobenzene (1.58 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and activated copper powder (0.64 g, 10 mmol).

  • Add 40 mL of anhydrous N,N-dimethylformamide (DMF).

  • Place the flask in a preheated oil bath at 160 °C and stir the mixture vigorously under a nitrogen atmosphere for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the copper catalyst and wash the filter cake with a small amount of DMF.

  • Pour the filtrate into 200 mL of water and wash with 50 mL of ethyl acetate to remove non-acidic impurities.

  • Acidify the aqueous layer to pH 2-3 with concentrated HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Protocol 2: Ligand-Accelerated Ullmann Condensation

This protocol utilizes a copper(I) salt and a ligand to achieve a higher yield under milder conditions.

dot

Protocol_2 start Start reagents 1. Add thiosalicylic acid, 1-chloro-2-nitrobenzene, potassium carbonate, CuI, and L-proline to a flask. start->reagents solvent 2. Add anhydrous DMSO and a stir bar. reagents->solvent heat 3. Heat the mixture to 110°C under an inert atmosphere and stir for 10 hours. solvent->heat cool 4. Cool the reaction mixture to room temperature. heat->cool extract 5. Perform an acid-base extraction to isolate the crude product. cool->extract purify 6. Purify the crude product by recrystallization. extract->purify end End purify->end

Caption: Workflow for the ligand-accelerated Ullmann condensation.

Detailed Steps:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add thiosalicylic acid (1.54 g, 10 mmol), 1-chloro-2-nitrobenzene (1.58 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), copper(I) iodide (0.19 g, 1 mmol), and L-proline (0.23 g, 2 mmol).

  • Add 40 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 110 °C and stir for 10 hours.

  • Cool the mixture to room temperature.

  • Pour the reaction mixture into 200 mL of water and wash with 50 mL of ethyl acetate.

  • Acidify the aqueous layer with concentrated HCl to pH 2-3 to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

References

Technical Support Center: Purification of Crude 2-((2-Nitrophenyl)thio)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-((2-Nitrophenyl)thio)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound is expected to be a crystalline solid. The reported melting point is in the range of 165-166 °C. Significant deviation from this range or a broad melting point indicates the presence of impurities.

Q2: What are the likely impurities in crude this compound?

A2: The most common synthetic route to this compound is the Ullmann condensation. Based on this synthesis, likely impurities include:

  • Unreacted starting materials: 2-halobenzoic acid (e.g., 2-chlorobenzoic acid or 2-iodobenzoic acid) and 2-nitrothiophenol.

  • Catalyst residues: Copper salts used to catalyze the reaction.

  • Side products: Homocoupling products of the starting materials.

  • Solvent residues: High-boiling point solvents used in the synthesis, such as DMF or NMP.

Q3: What are the recommended purification techniques for this compound?

A3: The primary and most recommended purification technique for crude this compound is recrystallization . Column chromatography can be used as an alternative or supplementary method for challenging purifications.

Q4: Which solvents are suitable for the recrystallization of this compound?

  • Ethanol

  • Methanol

  • Ethyl acetate

  • Acetone

  • A mixture of an alcohol and water (e.g., ethanol/water)

The ideal recrystallization solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature or below.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Crude product does not dissolve in the hot solvent. 1. Insufficient solvent volume. 2. The chosen solvent is a poor solvent for the compound even at high temperatures.1. Add more solvent in small increments until the solid dissolves. Avoid adding a large excess, as this will reduce the final yield. 2. Try a different solvent from the recommended list. A solvent mixture (e.g., ethanol/water) might be necessary.
No crystals form upon cooling. 1. Too much solvent was used, resulting in a solution that is not supersaturated upon cooling. 2. The cooling process is too rapid. 3. The solution is supersaturated but requires nucleation to initiate crystallization.1. Evaporate some of the solvent to increase the concentration and then allow it to cool again. 2. Allow the solution to cool slowly to room temperature, and then place it in an ice bath. 3. Scratch the inside of the flask with a glass rod at the surface of the solution. Add a seed crystal of the pure compound if available.
The product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The presence of significant impurities is depressing the melting point. 3. The rate of cooling is too fast.1. Choose a solvent with a lower boiling point. 2. Attempt to remove some impurities by a preliminary purification step (e.g., washing the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are soluble). 3. Ensure slow cooling. Try redissolving the oil in a minimal amount of hot solvent and cooling it very slowly.
The recovered yield is very low. 1. Too much solvent was used during recrystallization. 2. The crystals were filtered before crystallization was complete. 3. The compound has significant solubility in the cold solvent.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Ensure the solution has been cooled sufficiently (e.g., in an ice bath) for an adequate amount of time before filtration. 3. Cool the solution to a lower temperature (e.g., in a freezer if the solvent allows) before filtration.
The purified product is still colored or has a low melting point. 1. The chosen recrystallization solvent did not effectively exclude the impurities. 2. Colored impurities are present.1. Perform a second recrystallization using a different solvent system. 2. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Do not add charcoal to a boiling solution as it can cause bumping.

Experimental Protocols

General Recrystallization Protocol

This is a general guideline and may require optimization for your specific crude product.

  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube and observe the solubility at an elevated temperature. A good solvent will show low solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate with a water bath). Continue adding solvent until the solid just dissolves.

  • Decoloration (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to dry completely in the air or in a desiccator.

  • Analysis: Determine the melting point of the purified crystals and compare it to the literature value.

Visualizations

Purification_Workflow Crude Crude Product Solvent_Selection Solvent Screening Crude->Solvent_Selection Dissolution Dissolution in Hot Solvent Solvent_Selection->Dissolution Decoloration Decoloration (Charcoal) Dissolution->Decoloration Hot_Filtration Hot Filtration Dissolution->Hot_Filtration if no decoloration Decoloration->Hot_Filtration if needed Crystallization Cooling & Crystallization Hot_Filtration->Crystallization Isolation Vacuum Filtration & Washing Crystallization->Isolation Drying Drying Isolation->Drying Pure_Product Pure Product Drying->Pure_Product

Caption: A typical workflow for the purification of crude this compound by recrystallization.

Troubleshooting_Logic Start Recrystallization Attempt Problem Problem Encountered? Start->Problem No_Crystals No Crystals Form Problem->No_Crystals Yes Oiling_Out Product Oils Out Problem->Oiling_Out Yes Low_Yield Low Yield Problem->Low_Yield Yes Impure_Product Product Still Impure Problem->Impure_Product Yes Success Successful Purification Problem->Success No Action_Concentrate Concentrate Solution No_Crystals->Action_Concentrate Action_Seed_Scratch Seed or Scratch No_Crystals->Action_Seed_Scratch Action_Slower_Cooling Slower Cooling Oiling_Out->Action_Slower_Cooling Action_Change_Solvent Change Solvent Oiling_Out->Action_Change_Solvent Action_Optimize_Solvent Optimize Solvent Volume Low_Yield->Action_Optimize_Solvent Action_Recrystallize_Again Recrystallize Again Impure_Product->Action_Recrystallize_Again Action_Charcoal Use Activated Charcoal Impure_Product->Action_Charcoal

Caption: A troubleshooting decision tree for common issues encountered during the recrystallization of this compound.

common side products in the synthesis of 2-((2-Nitrophenyl)thio)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-((2-Nitrophenyl)thio)benzoic acid. The primary synthetic route covered is the copper-catalyzed Ullmann condensation of thiosalicylic acid and 2-chloronitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Ullmann condensation reaction. This involves the copper-catalyzed coupling of thiosalicylic acid (2-mercaptobenzoic acid) with an activated aryl halide, typically 2-chloronitrobenzene or 2-fluoronitrobenzene, in the presence of a base and a high-boiling polar solvent.[1]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are thiosalicylic acid and 2-chloronitrobenzene. A copper catalyst, such as copper(I) iodide (CuI) or copper powder, is essential. A base, commonly potassium carbonate (K₂CO₃), is required to deprotonate the thiol. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are typically used.[1][2]

Q3: What are the expected major side products in this reaction?

A3: The most common side products include those arising from homocoupling of the starting materials and other side reactions. These are primarily:

  • 2,2'-Dinitrobiphenyl: Formed from the homocoupling of 2-chloronitrobenzene.

  • 2,2'-Dithiobis(benzoic acid): Results from the oxidative dimerization of thiosalicylic acid.

  • Nitrobenzene: Formed via reductive dehalogenation of 2-chloronitrobenzene.

  • Isomeric ((Nitrophenyl)thio)benzoic acids: These can form if the 2-chloronitrobenzene starting material contains isomeric impurities such as 3-chloro- or 4-chloronitrobenzene.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. You can spot the reaction mixture alongside the starting materials (thiosalicylic acid and 2-chloronitrobenzene) on a silica gel plate. A suitable eluent system would be a mixture of petroleum ether and ethyl acetate with a small amount of acetic acid.[2] The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progression.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Poor quality of reagents or solvent. 4. Inefficient base.1. Use freshly purchased, high-purity copper catalyst. Consider activating copper powder if used. 2. Ensure the reaction temperature is maintained at the recommended level (typically 110-130°C or higher for Ullmann condensations).[2][3] 3. Use anhydrous solvents and pure starting materials. 4. Ensure the base is anhydrous and of sufficient strength to deprotonate the thiol.
Presence of Significant Amounts of 2,2'-Dinitrobiphenyl Homocoupling of 2-chloronitrobenzene is favored at high temperatures and with high catalyst loading.1. Optimize the reaction temperature; avoid excessively high temperatures. 2. Reduce the amount of copper catalyst. 3. Consider using a ligand, such as 1,10-phenanthroline, which can sometimes suppress homocoupling.[3]
High Levels of 2,2'-Dithiobis(benzoic acid) Oxidative dimerization of thiosalicylic acid can occur, especially in the presence of air (oxygen).1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3] 2. Ensure the thiosalicylic acid is of high purity.
Formation of Nitrobenzene Reductive dehalogenation of 2-chloronitrobenzene is a known side reaction in Ullmann couplings.1. This is often difficult to completely eliminate. Purification of the final product is the most effective approach. 2. Modifying the solvent or catalyst system might have some effect.
Product is Difficult to Purify The product may be contaminated with starting materials, side products, and copper salts.1. After the reaction, pour the mixture into water and acidify to precipitate the crude product.[2] 2. Wash the crude product thoroughly with water to remove inorganic salts. 3. Recrystallization from a suitable solvent, such as ethanol or a mixture of methylated spirits and water, is often effective for purification.[2] Column chromatography can be used for higher purity if needed.
Reaction Mixture Turns Black This can be due to the formation of finely divided copper metal or copper oxides, which may indicate catalyst decomposition.This is not always indicative of a failed reaction.[4] However, if the reaction stalls, it could be due to catalyst deactivation. Ensure the reaction is carried out under an inert atmosphere and with anhydrous solvents to improve catalyst stability.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a similar procedure for a related compound and should be optimized for specific laboratory conditions.[2]

Materials:

  • Thiosalicylic acid

  • 2-Chloronitrobenzene

  • Potassium carbonate (anhydrous)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Hydrochloric acid (6 M)

  • Ethanol (for recrystallization)

  • Deionized water

  • Petroleum ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine thiosalicylic acid (1 equivalent), potassium carbonate (2-3 equivalents), and anhydrous DMF.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add 2-chloronitrobenzene (1.1-1.2 equivalents) and the copper(I) iodide catalyst (5-10 mol%).

  • Heat the reaction mixture to 120-130°C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress using TLC (e.g., petroleum ether:ethyl acetate 1:1 with a few drops of acetic acid).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice water.

  • Acidify the aqueous mixture with 6 M HCl to a pH of approximately 4 to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it with water and then with petroleum ether.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

  • Dry the purified product under vacuum.

Visualizations

Experimental_Workflow cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Thiosalicylic Acid, K2CO3, and DMF B Add 2-Chloronitrobenzene and CuI A->B Stir 10-15 min C Heat to 120-130°C under Inert Atmosphere B->C Start Heating D Monitor by TLC C->D Periodically E Cool and Quench in Ice Water D->E Reaction Complete F Acidify with HCl to Precipitate E->F G Filter and Wash Crude Product F->G H Recrystallize from Ethanol G->H I Dry Final Product H->I

Caption: Experimental workflow for the synthesis of this compound.

Side_Products Reactants Thiosalicylic Acid + 2-Chloronitrobenzene Product This compound Reactants->Product Ullmann Condensation Side_Product_1 2,2'-Dinitrobiphenyl (Homocoupling) Reactants->Side_Product_1 Side Reaction Side_Product_2 2,2'-Dithiobis(benzoic acid) (Dimerization) Reactants->Side_Product_2 Side Reaction Side_Product_3 Nitrobenzene (Reductive Dehalogenation) Reactants->Side_Product_3 Side Reaction Side_Product_4 Isomeric Impurities 2-Chloronitrobenzene_Impurity Isomeric Chloronitrobenzenes 2-Chloronitrobenzene_Impurity->Side_Product_4 Reacts Similarly

Caption: Potential side products in the synthesis of this compound.

References

Technical Support Center: Optimizing Ullmann Condensation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ullmann condensation reactions. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the Ullmann Condensation?

The Ullmann condensation, or Ullmann-type reaction, is a copper-promoted cross-coupling reaction used to form carbon-heteroatom bonds. It facilitates the synthesis of aryl ethers, aryl amines, and aryl thioethers from aryl halides and a corresponding nucleophile (alcohols, amines, or thiols).[1][2] Historically, these reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper.[2][3][4] Modern protocols, however, utilize catalytic amounts of a copper source along with a ligand, allowing for much milder and more efficient transformations.[1][2][3]

Q2: What is the active catalytic species in an Ullmann reaction?

While various copper sources can be used, including Cu(0), Cu(I), and Cu(II) salts, the active catalyst in the catalytic cycle is widely considered to be a Cu(I) species.[5] If Cu(0) or Cu(II) sources are used, they are believed to generate the Cu(I) species in situ.

Q3: What is the role of the ligand?

Ligands are crucial in modern Ullmann reactions. They coordinate to the copper center, which increases the solubility and reactivity of the catalyst. This allows the reaction to proceed under significantly milder conditions (lower temperatures) and with lower catalyst loadings.[3] The use of effective ligands, such as diamines, amino acids, 1,10-phenanthroline, and N,N-dimethylglycine, has broadened the substrate scope and improved functional group tolerance.[3][6]

Q4: Which aryl halide is most reactive?

The reactivity of the aryl halide follows the general trend of C-X bond strength: Aryl-I > Aryl-Br >> Aryl-Cl .[7] Aryl iodides are the most reactive substrates, while aryl chlorides are notoriously difficult to activate and often require specialized ligands or harsher conditions.[3] Electron-withdrawing groups on the aryl halide can accelerate the reaction.[1][7]

Q5: What are the typical bases used and what is their role?

Commonly used bases include inorganic salts like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[2] The base is essential for deprotonating the nucleophile (e.g., the phenol or amine), making it sufficiently nucleophilic to participate in the catalytic cycle. The choice of base can significantly impact yield, and its solubility in the reaction solvent is a key factor to consider.[1][8]

Troubleshooting Guide

This guide addresses common problems encountered during Ullmann condensation reactions in a question-and-answer format.

Problem: Low or No Product Yield

Q: My Ullmann reaction is giving me a very low yield or no product at all. What are the first things I should check?

A: Start by verifying the fundamentals of your reaction setup. A logical troubleshooting workflow can help pinpoint the issue.

Troubleshooting_Low_Yield start Low / No Yield reagents Are Reagents Pure & Dry? start->reagents Check First atmosphere Is Inert Atmosphere Maintained? reagents->atmosphere If Yes sol_reagents Solution: Use fresh, dry solvent. Check purity of starting materials. reagents->sol_reagents If No conditions Are Temp. & Time Optimal? atmosphere->conditions If Yes sol_atmosphere Solution: Degas solvent. Use Schlenk line or glovebox. Ensure proper seals. atmosphere->sol_atmosphere If No catalyst Is the Copper Source Active? conditions->catalyst If Yes sol_conditions Solution: Increase temperature. Extend reaction time. Monitor by TLC/GC-MS. conditions->sol_conditions If No ligand_base Is Ligand/Base Combination Correct? catalyst->ligand_base If Yes sol_catalyst Solution: Use fresh CuI. Try activating copper powder (e.g., with Zn/HCl wash). catalyst->sol_catalyst If No sol_ligand_base Solution: Screen different ligands/bases. Ensure base is strong enough and soluble. ligand_base->sol_ligand_base If No

Caption: Troubleshooting workflow for low reaction yield.
  • Reagent Quality: Ensure your aryl halide and nucleophile are pure. Solvents must be anhydrous, as water can lead to side reactions like hydroxylation of the aryl halide.[5]

  • Inert Atmosphere: Oxygen can deactivate the copper catalyst. Ensure your reaction vessel is properly purged with an inert gas like nitrogen or argon, and maintain this atmosphere throughout the reaction.[9]

  • Copper Source: The activity of the copper source is critical. Copper(I) iodide (CuI) can degrade over time if not stored properly. Using a fresh bottle or a recently purchased source is recommended.[9] For classical reactions using copper powder, activation may be necessary.[4]

  • Reaction Temperature: Traditional Ullmann reactions require very high temperatures (>200 °C).[3] While modern ligand-based systems operate at lower temperatures (e.g., 80-120 °C), the reaction may still require sufficient thermal energy. If you see no conversion, consider incrementally increasing the temperature.[10]

Problem: Significant Side Product Formation

Q: I am getting my product, but I'm also seeing a lot of side products, particularly dehalogenation of my aryl halide. How can I suppress this?

A: Dehalogenation (replacement of the halide with a hydrogen) is a common side reaction. It often points to issues with the solvent, base, or presence of trace water.

  • Source of Protons: The hydrogen atom often comes from the solvent, the nucleophile, or residual water. Ensure you are using a high-purity, anhydrous solvent.

  • Ligand Choice: The absence of a suitable ligand can sometimes lead to side reactions. Adding a ligand like 1,10-phenanthroline or an amino acid can often promote the desired coupling over dehalogenation.[9]

  • Base Selection: The choice of base can be critical. In some cases, a stronger or weaker base may be required to optimize the reaction and minimize side products. For base-sensitive substrates, a weaker base like sodium trimethylsilanolate (NaOTMS) may be beneficial.

Q: My reaction is forming a significant amount of a symmetrical biaryl (homocoupling) from my aryl halide. What causes this?

A: Homocoupling is the classic Ullmann reaction and can compete with the desired condensation (cross-coupling). This is more common with highly reactive aryl halides (especially aryl iodides) at high temperatures.

  • Lower the Temperature: If possible, reducing the reaction temperature can favor the cross-coupling pathway.

  • Optimize Ligand: A well-chosen ligand can accelerate the cross-coupling rate, making it outcompete the homocoupling reaction.

  • Adjust Stoichiometry: Using a slight excess of the nucleophile (e.g., 1.2-1.5 equivalents) can help push the equilibrium towards the desired cross-coupled product.[11]

Data on Reaction Parameters

Optimizing an Ullmann reaction often requires screening several parameters. The tables below summarize conditions from various studies to guide your experimental design.

Table 1: Comparison of Solvents and Bases for Intramolecular Ullmann Coupling

Reaction: Intramolecular coupling of an Ugi-adduct at 100°C for 30 min with 10 mol% CuI.

EntrySolventBase (2 equiv.)Yield (%)
1DMFCs₂CO₃26
2DMACs₂CO₃34
3DMSO Cs₂CO₃ 78
4DMSOK₂CO₃< 78
5DMSONa₂CO₃< 78

Data adapted from a study on intramolecular Ullmann coupling. The results show that for this specific transformation, DMSO was the superior solvent and Cs₂CO₃ was the optimal base.[10]

Table 2: Effect of Ligand and Copper Source on Diaryl Ether Synthesis

Reaction: Coupling of 4-methoxyphenol and 4-bromoanisole at 100°C for 21h in acetonitrile with K₃PO₄ base.

EntryCopper Source (10 mol%)Ligand (20 mol%)Yield (%)
1CuIN,N-dimethylglycine 74
2CuIL-Proline64
3CuI2-Picolinic acid51
4CuI1,10-Phenanthroline38
5Cu₂ON,N-dimethylglycine67
6Cu(OTf)₂N,N-dimethylglycine21

Data synthesized from a ligand screening study. N,N-dimethylglycine proved to be a highly effective ligand, and CuI was the most effective copper source in this system.[6]

Table 3: Optimization of Catalyst Loading and Temperature

Reaction: Intramolecular coupling of an Ugi-adduct in DMSO with Cs₂CO₃ base.

EntryCatalyst Loading (mol% CuI)Temperature (°C)Time (min)Yield (%)
1101003078
210803040
351003045

Data from the same study as Table 1, showing the impact of reducing catalyst loading and temperature.[10]

Experimental Protocols

Below is a general, representative protocol for a modern, ligand-assisted Ullmann N-arylation of a heterocycle. This should be adapted based on your specific substrates.

General Protocol: Copper-Catalyzed N-Arylation of Imidazole

This procedure outlines the coupling of an imidazole with an aryl halide.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_reagents Add CuI, imidazole, and base to a dry Schlenk tube. prep_purge Evacuate and backfill the tube with Argon (3x). prep_reagents->prep_purge add_reagents Add aryl halide, ligand, and solvent via syringe. prep_purge->add_reagents heat_stir Seal tube and heat in oil bath (e.g., 110 °C) with stirring for 24h. add_reagents->heat_stir cool_filter Cool to RT, dilute with ethyl acetate, and filter through silica or Celite. heat_stir->cool_filter concentrate Concentrate the filtrate under reduced pressure. cool_filter->concentrate purify Purify the crude residue by silica gel column chromatography. concentrate->purify

Caption: General experimental workflow for Ullmann N-arylation.

Materials:

  • Copper(I) Iodide (CuI) (e.g., 5-10 mol%)

  • Imidazole (1.0 equiv)

  • Aryl Halide (e.g., 1.2 equiv)

  • Ligand (e.g., N,N'-dimethylethylenediamine, 10-20 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0 equiv)

  • Anhydrous Solvent (e.g., Dioxane, Toluene, or DMSO)

  • Schlenk tube or resealable screw-cap vial

  • Standard glassware for workup and chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add CuI, the imidazole, and the base.[12]

  • Inert Atmosphere: Seal the tube with a rubber septum, then evacuate the vessel and backfill with argon. Repeat this cycle two more times to ensure an inert atmosphere.[12]

  • Reagent Addition: Under a positive flow of argon, add the aryl halide, the diamine ligand, and the anhydrous solvent via syringe.[12]

  • Heating: Securely seal the Schlenk tube (Note: pressure may build up; use a blast shield). Place the tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously for the required reaction time (typically 12-24 hours).[12][13]

  • Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by TLC or GC-MS.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.[12][14]

  • Filtration: Filter the mixture through a short plug of silica gel or Celite® to remove the insoluble copper salts and base. Wash the plug with additional ethyl acetate.[12]

  • Purification: Concentrate the combined filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to isolate the desired N-arylated product.[12][13]

References

Technical Support Center: Catalytic Reduction of 2-((2-Nitrophenyl)thio)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic reduction of 2-((2-Nitrophenyl)thio)benzoic acid to its corresponding amine, 2-((2-aminophenyl)thio)benzoic acid. This transformation is a crucial step in the synthesis of various pharmaceutical compounds, including phenothiazines.

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic reduction of this compound.

Problem Potential Cause Recommended Solution
Low or No Conversion Catalyst Inactivity/Poisoning: The presence of the thioether (sulfur) functionality in the starting material can poison common noble metal catalysts like Palladium (Pd) and Platinum (Pt).[1][2]- Increase catalyst loading. - Use a sulfur-tolerant catalyst, such as certain Nickel-based catalysts (e.g., Raney Nickel) or specialized catalyst systems.[3] - Pre-treat the catalyst or use additives to mitigate poisoning.
Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low to drive the reaction to completion.- Increase the hydrogen pressure incrementally. For many nitroarene reductions, pressures from atmospheric to 50 bar H2 are effective.[4][5]
Low Reaction Temperature: The activation energy for the reduction may not be met at the current temperature.- Gradually increase the reaction temperature. Typical temperatures for nitro group reductions range from room temperature to 80°C.[6][7]
Poor Catalyst Quality: The catalyst may be old, improperly stored, or from a batch with low activity.- Use a fresh batch of high-quality catalyst. - Test the catalyst on a simpler nitroarene substrate to verify its activity.
Incomplete Reaction Deactivation of Catalyst Over Time: The catalyst may become progressively poisoned or deactivated during the reaction.- Add a fresh portion of the catalyst to the reaction mixture. - Consider using a flow chemistry setup where the substrate solution continuously passes over a fresh catalyst bed.[8][9]
Formation of Intermediates: The reaction may stall at intermediate stages, such as the formation of nitroso or hydroxylamine species.[10][11]- Increase reaction time and/or temperature. - The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates in some cases.[12]
Formation of Side Products Hydrogenolysis of the Thioether Bond: The C-S bond may be cleaved under harsh hydrogenation conditions.- Use milder reaction conditions (lower temperature and pressure). - Employ a more chemoselective catalyst. Iron-based catalysts have shown good chemoselectivity in nitro reductions.[13]
Reduction of the Carboxylic Acid: The carboxylic acid group may be reduced to an alcohol, although this typically requires harsher conditions.[14]- Use a catalyst and conditions known to be selective for nitro group reduction over carboxylic acid reduction. Pd, Pt, and Ni catalysts generally do not reduce carboxylic acids under typical nitro reduction conditions.[15]
Formation of Azo or Azoxy Compounds: These dimeric byproducts can form from the condensation of reaction intermediates.[10]- Optimize reaction conditions to favor the complete reduction to the amine. Higher hydrogen pressure and efficient stirring can minimize the formation of these byproducts.
Difficulty in Product Isolation Product Solubility: The product, 2-((2-aminophenyl)thio)benzoic acid, is an amino acid and may have limited solubility in common organic solvents.[15]- After the reaction, adjust the pH of the solution to the isoelectric point of the product to induce precipitation. - Use a suitable solvent system for extraction, which may involve a mixture of polar and non-polar solvents.
Product Adsorption to Catalyst: The amine product can adsorb onto the surface of the catalyst, leading to lower isolated yields.- After filtration of the catalyst, wash it thoroughly with a polar solvent (e.g., methanol, ethanol) to recover the adsorbed product.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in the catalytic reduction of this compound?

A1: The primary challenge is often catalyst poisoning due to the presence of the sulfur atom in the thioether linkage.[1][2] Sulfur compounds can strongly adsorb to the active sites of noble metal catalysts like palladium and platinum, significantly reducing their activity. This can lead to low or no conversion of the starting material.

Q2: Which catalysts are recommended for this specific reduction?

A2: While Palladium on carbon (Pd/C) is a common choice for nitro group reductions, its susceptibility to sulfur poisoning makes it potentially problematic for this substrate.[3] Raney Nickel is often more resistant to sulfur poisoning and can be an effective alternative.[16] Iron-based catalyst systems are also known for their chemoselectivity in reducing nitro groups in the presence of other sensitive functionalities and are a cost-effective option.[13]

Q3: What are typical starting conditions for this reaction?

A3: As a starting point, you can use 5-10 mol% of the catalyst (e.g., Raney Nickel or Pd/C) in a solvent like ethanol or methanol. The reaction can be initiated at room temperature under a hydrogen atmosphere (balloon pressure or a Parr shaker at 1-4 atm).[17] The progress can be monitored by TLC or LC-MS. If the reaction is sluggish, a gradual increase in temperature (e.g., to 40-60°C) and/or hydrogen pressure can be applied.[6][7]

Q4: How can I ensure the chemoselective reduction of the nitro group without affecting the thioether and carboxylic acid functionalities?

A4: Chemoselectivity is key in this reaction. The thioether is susceptible to hydrogenolysis and the carboxylic acid can be reduced under harsh conditions. To favor the reduction of the nitro group:

  • Catalyst Choice: Use catalysts known for their high chemoselectivity, such as certain iron or ruthenium complexes.[13][18]

  • Mild Conditions: Employ the mildest possible conditions (low temperature and pressure) that still afford a reasonable reaction rate.[4][5]

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reduction and side reactions.

Q5: What are the potential intermediates in this reaction?

A5: The reduction of a nitro group to an amine proceeds through several intermediates. The most common pathway involves the formation of a nitroso compound, followed by a hydroxylamine, which is then further reduced to the amine.[10][11] Under certain conditions, these intermediates can react with each other to form dimeric species like azo and azoxy compounds.[10]

Experimental Workflow & Decision Making

The following diagrams illustrate a typical experimental workflow for the catalytic reduction and a troubleshooting decision tree.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate in Solvent add_catalyst Add Catalyst start->add_catalyst setup_reactor Setup Reactor & Purge with N2/Ar add_catalyst->setup_reactor introduce_h2 Introduce H2 & Stir setup_reactor->introduce_h2 monitor Monitor Reaction (TLC/LC-MS) introduce_h2->monitor filter_catalyst Filter Catalyst monitor->filter_catalyst Reaction Complete remove_solvent Remove Solvent filter_catalyst->remove_solvent purify Purify Product (Crystallization/Chromatography) remove_solvent->purify end Characterize Product purify->end

Caption: A generalized experimental workflow for the catalytic reduction.

troubleshooting_tree cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_products Side Products Observed? cluster_milder_conditions Milder Conditions start Low/No Conversion? increase_loading Increase Catalyst Loading start->increase_loading Yes side_products Side Products? start->side_products No change_catalyst Change to Sulfur-Tolerant Catalyst increase_loading->change_catalyst fresh_catalyst Use Fresh Catalyst change_catalyst->fresh_catalyst increase_pressure Increase H2 Pressure increase_temp Increase Temperature increase_pressure->increase_temp side_products->increase_pressure No decrease_temp_pressure Decrease Temp/Pressure side_products->decrease_temp_pressure Yes change_catalyst_selective Change to More Selective Catalyst decrease_temp_pressure->change_catalyst_selective

Caption: A decision tree for troubleshooting common reaction issues.

References

Technical Support Center: Prevention of Thiol Group Oxidation During Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of thiol groups during chemical synthesis.

Troubleshooting Guides

Issue: My thiol-containing compound is degrading during purification.

Question Answer
How can I prevent air oxidation of my thiol during chromatography? To minimize air oxidation, it is crucial to work with degassed solvents and under an inert atmosphere (e.g., nitrogen or argon). Adding a small amount of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to your purification buffers can also help maintain the reduced state of the thiol.[1][2][3][4]
I suspect metal-catalyzed oxidation. What can I do? Transition metal impurities can catalyze thiol oxidation.[5] The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffers can sequester these metal ions and prevent them from participating in redox reactions.
My compound seems to be forming disulfide bonds on the column. How can I reverse this? If disulfide bond formation is suspected, you can treat the collected fractions with a reducing agent like TCEP, which is effective over a wide pH range and generally does not interfere with downstream applications like maleimide chemistry.[6]

Issue: I'm observing significant disulfide bond formation during solid-phase peptide synthesis (SPPS) cleavage.

Question Answer
What is the role of scavengers in the cleavage cocktail? During the acidic cleavage of peptides from the resin, reactive cationic species are generated from protecting groups. These can alkylate sensitive residues like cysteine. Scavengers are added to the cleavage cocktail to trap these reactive species.[7][8]
Which scavengers are most effective for preventing thiol oxidation and other side reactions? A commonly used and effective scavenger cocktail is Reagent K, which contains trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT). For peptides containing sensitive residues, a combination of scavengers is often beneficial. For instance, the combined use of thioanisole and dimethyl sulfide (DMS) in the presence of DTT has been shown to be effective.[9]
Are there any odorless alternatives to traditional thiol-based scavengers? Yes, triisopropylsilane (TIS) is a common non-thiol scavenger that can reduce the trityl cation to the inert triphenylmethane.[10] However, it is important to note that TIS can also act as a reducing agent and facilitate the removal of some thiol protecting groups.[11]

Frequently Asked Questions (FAQs)

General Questions

Question Answer
What is the primary mechanism of thiol oxidation? Thiols are susceptible to oxidation by molecular oxygen, a process that can be catalyzed by light, heat, and the presence of metal ions.[5] The oxidation typically proceeds through a thiyl radical intermediate, leading to the formation of a disulfide bond.
How does pH affect the rate of thiol oxidation? Thiol oxidation is generally faster at neutral to alkaline pH.[5] At higher pH, the thiol group is more readily deprotonated to the more nucleophilic thiolate anion, which is more susceptible to oxidation. Thiolated beta-cyclodextrin, for example, is almost stable at pH 5 but shows significant oxidation at pH 6 and 7.2.[12]
Can I use antioxidants to prevent thiol oxidation? Yes, antioxidants can be effective. Ascorbic acid (Vitamin C) and its salts are commonly used to prevent oxidation in solution.

Protecting Groups

Question Answer
When should I use a protecting group for my thiol? Thiol protecting groups are essential when the thiol group's reactivity would interfere with other reactions in your synthetic scheme. In peptide synthesis, for example, the cysteine thiol is protected to prevent side reactions during chain elongation.[13]
What are the most common thiol protecting groups? The trityl (Trt) group is widely used in Fmoc-based solid-phase peptide synthesis due to its lability in the final TFA cleavage step. Other common protecting groups include acetamidomethyl (Acm), tert-butyl (tBu), and various substituted benzyl groups.[13]
How do I choose the right protecting group? The choice of protecting group depends on the overall synthetic strategy, particularly the conditions required for its removal. Orthogonal protecting groups, which can be removed under different conditions, are crucial for syntheses requiring the formation of multiple, specific disulfide bonds.[14]

Reducing Agents

Question Answer
What are the main differences between DTT and TCEP? DTT is a potent reducing agent but is less stable, particularly at pH values above 7.5, and can be rapidly oxidized in the presence of metal ions.[1][4] TCEP is more stable over a wider pH range (1.5-8.5), is more resistant to air oxidation, and does not react with maleimides, making it compatible with subsequent labeling steps.[1][2][3][6]
When should I use DTT versus TCEP? TCEP is often preferred for applications requiring long-term stability and for reactions involving maleimide chemistry.[1][3] DTT is a strong and cost-effective reducing agent suitable for many standard applications where its shorter half-life is not a concern.
How do I remove reducing agents after my reaction? DTT and other small molecule reducing agents can be removed by dialysis, size-exclusion chromatography, or precipitation of the product. TCEP is more water-soluble and can be more challenging to remove by precipitation.

Quantitative Data

Table 1: Comparison of Common Thiol Protecting Groups

Protecting GroupAbbreviationCommon Deprotection ConditionsStabilityNotes
TritylTrtTFA, mild acid, I2Labile to acidWidely used in Fmoc SPPS.
AcetamidomethylAcmHg(OAc)2, I2, Ag(I) saltsStable to TFA and HFUseful for orthogonal protection strategies.[14]
tert-ButyltBuHg(OAc)2/TFA, HFStable to TFARequires harsh deprotection conditions.[13]
4-MethoxybenzylMmbHF, TFMSAMore acid labile than Bzl
tert-ButylsulfenylStBuReducing agents (e.g., thiols, phosphines)Stable to acidCan be removed under mild reducing conditions.[11]

Table 2: Comparison of Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP)

FeatureDTTTCEP
Effective pH Range ~7-91.5 - 8.5[6]
Stability Less stable, especially > pH 7.5; oxidized by metal ions.[1][4]More stable to air oxidation; not affected by Ni2+.[1][4]
Reactivity with Maleimides Inhibits maleimide conjugation.[1][3]Does not react with maleimides.[6]
Odor Strong, unpleasantOdorless[6]
Removal Can be removed by dialysis or precipitation.More difficult to remove by precipitation due to high water solubility.

Experimental Protocols

Protocol 1: Protection of a Cysteine Thiol with the Trityl Group

This protocol describes the S-tritylation of a cysteine derivative.

Materials:

  • Cysteine derivative

  • Trityl chloride (Trt-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the cysteine derivative in anhydrous DCM under an inert atmosphere.

  • Add DIPEA (2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add trityl chloride (1.1 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the S-tritylated cysteine derivative.

Protocol 2: Deprotection of a Trityl-Protected Cysteine during Peptide Cleavage

This protocol is for the final cleavage and deprotection step in Fmoc-based solid-phase peptide synthesis.

Materials:

  • Trityl-protected peptide-resin

  • Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol)

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Prepare the cleavage cocktail fresh and cool it on ice.

  • Add the cold cleavage cocktail to the dried peptide-resin in a reaction vessel.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the deprotected peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Visualizations

Thiol_Oxidation_Pathway Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation (High pH) Thiyl_Radical Thiyl Radical (R-S•) Thiolate->Thiyl_Radical One-electron Oxidation Sulfenic_Acid Sulfenic Acid (R-SOH) Thiolate->Sulfenic_Acid Two-electron Oxidation (e.g., H₂O₂) Disulfide Disulfide (R-S-S-R) Thiyl_Radical->Disulfide Dimerization Sulfenic_Acid->Disulfide + R-SH Sulfinic_Acid Sulfinic Acid (R-SO₂H) Sulfenic_Acid->Sulfinic_Acid Oxidation Sulfonic_Acid Sulfonic Acid (R-SO₃H) Sulfinic_Acid->Sulfonic_Acid Oxidation

Caption: Mechanism of Thiol Oxidation.

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle Resin Resin Support Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., Fmoc-Cys(Trt)-OH) Wash2 Wash Coupling->Wash2 Wash1->Coupling Wash2->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection (TFA + Scavengers) Purification Purification (e.g., HPLC) Final_Peptide Final Peptide with Free Thiol

Caption: SPPS Workflow for Cysteine Peptides.

Troubleshooting_Thiol_Oxidation Start Thiol Oxidation Observed? Inert_Atmosphere Work under Inert Atmosphere (N₂ or Ar) Start->Inert_Atmosphere Yes Degas_Solvents Use Degassed Solvents Start->Degas_Solvents Yes Add_Reducing_Agent Add Reducing Agent (DTT or TCEP) Start->Add_Reducing_Agent Yes Add_Chelator Add Chelating Agent (EDTA) Start->Add_Chelator If metal contamination is suspected Use_Scavengers Use Scavengers in Cleavage (e.g., Reagent K) Start->Use_Scavengers During peptide cleavage Check_pH Adjust pH to be Slightly Acidic Start->Check_pH Yes Success Problem Resolved Inert_Atmosphere->Success Degas_Solvents->Success Add_Reducing_Agent->Success Add_Chelator->Success Use_Scavengers->Success Check_pH->Success

Caption: Troubleshooting Thiol Oxidation.

References

Technical Support Center: Synthesis of 2-((2-Nitrophenyl)thio)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-((2-Nitrophenyl)thio)benzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via a copper-catalyzed Ullmann condensation or a nucleophilic aromatic substitution reaction between thiosalicylic acid (2-mercaptobenzoic acid) and 2-chloronitrobenzene.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst For Ullmann condensations, ensure the copper catalyst is active. If using copper(I) salts like CuI, use a fresh batch. For copper powder, activate it by washing with a dilute acid to remove any oxide layer, followed by rinsing with water and a high-boiling point solvent.
Inappropriate Solvent The choice of solvent is critical. High-boiling polar aprotic solvents are generally preferred. Consider switching to or ensuring the dryness of solvents like DMF, DMSO, or NMP. For some Ullmann-type reactions, non-polar solvents like toluene or xylene have been effective, especially with the right ligand.[1]
Incorrect Base The base plays a crucial role in deprotonating the thiol group of thiosalicylic acid. Ensure an appropriate base is used. Potassium carbonate (K₂CO₃) is a common and effective choice. Other bases like cesium carbonate (Cs₂CO₃) have also been shown to be effective in similar reactions.[2]
Reaction Temperature Too Low Ullmann-type reactions often require high temperatures, sometimes exceeding 150 °C.[1] Ensure the reaction mixture reaches the target temperature.
Poor Quality Reagents Use pure, dry starting materials. Impurities in thiosalicylic acid or 2-chloronitrobenzene can interfere with the reaction.
Atmosphere Control While some related reactions can be performed open to the air, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the thiol and the catalyst, potentially improving the yield.

Issue 2: Formation of Side Products/Impurities

Potential Cause Troubleshooting Steps
Disulfide Formation Thiosalicylic acid can oxidize to form dithiosalicylic acid. To minimize this, use deoxygenated solvents and maintain an inert atmosphere.
Homocoupling of 2-chloronitrobenzene In Ullmann reactions, the aryl halide can undergo homocoupling to form 2,2'-dinitrobiphenyl. This can be minimized by using the appropriate ligand and controlling the reaction temperature.
Hydrolysis of 2-chloronitrobenzene The presence of water can lead to the hydrolysis of 2-chloronitrobenzene to 2-nitrophenol, especially at high temperatures and in the presence of a base. Ensure the use of anhydrous solvents.
Decarboxylation At very high temperatures, decarboxylation of the benzoic acid moiety may occur. Monitor the reaction temperature carefully.

Issue 3: Difficult Product Isolation and Purification

Potential Cause Troubleshooting Steps
Product Solubility The product, being a carboxylic acid, is soluble in basic aqueous solutions. After the reaction, the mixture can be poured into water and acidified to precipitate the crude product.
Removal of Copper Catalyst If a copper catalyst is used, it may be challenging to remove from the final product. After acidification and filtration of the crude product, washing with a dilute acid solution can help remove residual copper salts.
Recrystallization Issues Finding a suitable recrystallization solvent is key to obtaining a pure product. A mixture of a polar solvent (like ethanol or methylated spirits) and water is often effective for recrystallizing carboxylic acids.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the synthesis of this compound?

A1: The optimal solvent can depend on the specific reaction conditions (e.g., catalyst, base). High-boiling polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are commonly used for Ullmann-type reactions. A detailed protocol for a similar reaction using anhydrous DMF showed a high yield of 80%.[3] Acetonitrile has also been reported as an effective solvent in related Ullmann-type couplings.[2][4]

Q2: Is a copper catalyst always necessary for this reaction?

A2: Not necessarily. The reaction of thiosalicylic acid with a highly activated aryl halide like 4-fluoronitrobenzene has been successfully carried out in DMF with potassium carbonate at 130°C without a copper catalyst, proceeding via a nucleophilic aromatic substitution (SNAAr) mechanism.[3] Given that 2-chloronitrobenzene is also activated towards nucleophilic attack, a similar catalyst-free approach may be feasible. However, for less reactive aryl halides, a copper catalyst is generally required for an Ullmann condensation.

Q3: What is the role of the base in this reaction?

A3: The base, typically potassium carbonate or cesium carbonate, is essential for deprotonating the thiol group (-SH) of thiosalicylic acid to form the more nucleophilic thiolate anion (-S⁻). This anion then attacks the electron-deficient carbon of 2-chloronitrobenzene.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of a non-polar solvent like petroleum ether or hexane and a polar solvent like ethyl acetate, with a small amount of acetic acid to ensure the carboxylic acid product is protonated and gives a well-defined spot.[3]

Q5: What are the expected spectroscopic data for this compound?

A5: While specific data was not found in the search results, one would expect the ¹H NMR spectrum to show characteristic aromatic proton signals for both benzene rings. The ¹³C NMR would show signals for the carboxyl carbon and the aromatic carbons. The IR spectrum should display a strong carbonyl stretch for the carboxylic acid and characteristic peaks for the nitro group. Mass spectrometry should show the molecular ion peak corresponding to the product's molecular weight (275.28 g/mol ).

Data on Solvent Effects

While a direct comparative study for the synthesis of this compound was not found, the following table summarizes the solvents used in similar or related Ullmann-type C-S and C-O coupling reactions. This information can guide solvent selection for optimization studies.

SolventReaction TypeReactantsCatalyst/BaseTemperature (°C)Yield (%)Notes
DMF Nucleophilic Aromatic SubstitutionThiosalicylic acid, 4-fluoronitrobenzeneK₂CO₃13080No copper catalyst was needed.[3]
DMSO S(N)Ar additionThiophenols, Aryl halidesKF-Alumina/18-crown-6Not specifiedGood to excellentBroadened the scope for electrophiles compared to acetonitrile.[5]
Acetonitrile Ullmann-type couplingPhenols, Aryl bromides/iodidesCu₂O/Cs₂CO₃Not specifiedExcellentEffective for diaryl ether synthesis with various ligands.[2][4]
Toluene/Xylene Ullmann couplingPhenols, Aryl bromidesCuIPPh₃/K₂CO₃110-140Moderate to goodEffective non-polar solvents for diaryl ether synthesis.[1]
Nitrobenzene Ullmann condensationThiophenols, 2-chlorobenzoic acidK₂CO₃/CuI/Cu bronzeNot specifiedNot specifiedA classic solvent for Ullmann reactions.

Experimental Protocols

The following is a detailed methodology for the synthesis of a closely related compound, 2-(4-nitrophenylthio)benzoic acid, which can be adapted for the synthesis of this compound by substituting 4-fluoronitrobenzene with 2-chloronitrobenzene.[3]

Synthesis of this compound

  • Reagents and Setup:

    • Thiosalicylic acid

    • 2-Chloronitrobenzene

    • Anhydrous potassium carbonate (K₂CO₃)

    • Anhydrous Dimethylformamide (DMF)

    • A round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The setup should be placed in a heating mantle with temperature control.

  • Procedure:

    • In the round-bottom flask, combine thiosalicylic acid (1 equivalent) and anhydrous potassium carbonate (3 equivalents).

    • Add anhydrous DMF to the flask.

    • Stir the mixture at room temperature for 10 minutes.

    • Add a solution of 2-chloronitrobenzene (1.2 equivalents) in anhydrous DMF to the reaction mixture.

    • Heat the reaction mixture to 130°C and maintain this temperature for 8 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into ice water.

    • Acidify the aqueous mixture to a pH of 4 with 6M HCl. A yellow solid should precipitate.

    • Filter the crude solid and wash it with water and petroleum ether.

    • Recrystallize the crude product from a minimal amount of a suitable solvent system (e.g., methylated spirits/water or ethanol/water) to obtain the pure this compound.

    • Dry the purified crystals under vacuum.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Thiosalicylic Acid & K2CO3 in DMF stir Stir at RT for 10 min reagents->stir add_reactant Add 2-Chloronitrobenzene solution stir->add_reactant heat Heat to 130°C for 8h add_reactant->heat tlc Monitor by TLC heat->tlc cool Cool to RT tlc->cool precipitate Pour into ice water & acidify cool->precipitate filter_wash Filter & wash crude product precipitate->filter_wash recrystallize Recrystallize filter_wash->recrystallize dry Dry final product recrystallize->dry

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Flowchart start Low/No Product Yield? check_catalyst Is the Cu catalyst active? (if used) start->check_catalyst check_solvent Is the solvent appropriate and dry? start->check_solvent check_base Is the base correct and sufficient? start->check_base check_temp Is the reaction temperature high enough? start->check_temp check_reagents Are the starting materials pure? start->check_reagents solution_catalyst Activate or replace catalyst check_catalyst->solution_catalyst No solution_solvent Switch to dry DMF, DMSO, or NMP check_solvent->solution_solvent No solution_base Use fresh, dry K2CO3 or Cs2CO3 check_base->solution_base No solution_temp Increase temperature (e.g., >150°C) check_temp->solution_temp No solution_reagents Purify starting materials check_reagents->solution_reagents No

Caption: Troubleshooting decision tree for low product yield.

References

troubleshooting low conversion rates in nitrophenyl reductive cyclization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in nitrophenyl reductive cyclization reactions. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My nitrophenyl reductive cyclization is resulting in a low yield. What are the most common initial steps to troubleshoot this issue?

A1: When encountering low yields, a systematic approach to troubleshooting is crucial. Begin by verifying the integrity of your starting materials and reagents. Ensure the nitroaromatic substrate is pure and that the reducing agent is active. Next, scrutinize your reaction conditions. Key parameters to re-evaluate include the solvent, temperature, reaction time, and the nature and stoichiometry of any base or catalyst used. It is also beneficial to analyze the crude reaction mixture to identify potential side products, which can provide clues about the problematic step.

Q2: How do substituents on the nitrophenyl ring affect the conversion rate?

A2: The electronic nature of substituents on the nitrophenyl ring can significantly influence the reaction outcome. Generally, electron-withdrawing groups can have a slightly detrimental effect on the reaction.[1][2] Conversely, electron-donating groups tend to have a less significant, and sometimes even beneficial, impact on the isolated yields.[1][2][3] The position of the substituent also plays a role. For instance, in some systems, substituents at the meta position to the nitro group have been observed to lower yields.[1][2]

Q3: What are the most common reducing agents for this transformation, and how do I choose the right one?

A3: The choice of reducing agent is critical and depends on the specific substrate and desired reaction pathway. Common reducing agents include:

  • Catalytic Hydrogenation: (e.g., H₂, Pd/C) is a powerful method but can sometimes lead to over-reduction if not carefully controlled.

  • Metal/Acid Systems: Reagents like Fe/HCl, Zn/AcOH, and SnCl₂/HCl are effective and have been shown to provide high yields in certain systems.[4]

  • Titanium(III) Chloride (TiCl₃): This is a mild and effective reagent for the reductive cyclization of nitroaryl ketones.[5]

  • Triphenylphosphine (PPh₃): This reagent can be used for the reductive deoxygenation of nitro groups, particularly in the synthesis of carbazoles from 2-nitrobiphenyls.[6]

The optimal choice often requires screening a few options. For acid-sensitive substrates, milder conditions with reagents like TiCl₃ might be preferable.

Q4: Can the reaction solvent significantly impact the yield?

A4: Absolutely. The solvent plays a crucial role in solubility, reaction rate, and sometimes even the reaction mechanism. For instance, in a base-mediated reductive cyclization, changing the solvent from THF to N-methylpyrrolidinone (NMP) has been shown to improve the efficiency of the transformation.[1][2] It is often worthwhile to screen a few different solvents, considering factors like polarity, boiling point, and potential for side reactions.

Q5: My reaction is not going to completion, and I'm recovering a significant amount of starting material. What should I investigate?

A5: Recovery of starting material suggests either insufficient reaction time, inadequate temperature, or a problem with the activation of the nitro group or the cyclization step. Consider the following:

  • Reaction Time and Temperature: The reaction may simply need more time or a higher temperature to proceed to completion. Incremental increases in both parameters can be tested. Microwave irradiation has also been used to reduce reaction times and improve yields.[1][2]

  • Catalyst/Reagent Activity: If using a catalyst, ensure it has not been poisoned. If using a chemical reductant, its activity may have diminished over time.

  • Base Strength/Stoichiometry: In base-mediated reactions, the concentration and amount of base can be critical. Increasing the concentration of the base has been shown to improve yields in some cases.[1][2]

Troubleshooting Guides

Guide 1: Optimizing Reaction Conditions for a Base-Mediated Cyclization

This guide provides a systematic approach to optimizing a base-mediated nitrophenyl reductive cyclization that is suffering from low conversion.

cluster_start Initial Low Yield cluster_solvent Solvent Screening cluster_base Base Optimization cluster_temp Temperature & Time cluster_conc Concentration Effects cluster_end Improved Yield start Low Conversion Rate Observed solvent Screen Solvents (e.g., THF, DMF, NMP) start->solvent Step 1 base Vary Base and Concentration (e.g., K₂CO₃, TBAF) solvent->base Step 2 temp Optimize Temperature and Time (Conventional vs. Microwave) base->temp Step 3 conc Investigate Reaction Concentration (e.g., 0.1 M vs. 0.01 M) temp->conc Step 4 end Optimized High Conversion conc->end

Caption: A stepwise workflow for optimizing a low-yield nitrophenyl reductive cyclization.

If you are experiencing low yields, consider the following optimization steps. The table below summarizes optimization data from a study on a base-mediated nitrophenyl reductive cyclization, which can serve as a guide for your own experiments.[1][2]

EntrySolventTemperature (°C)TimeBase (Equivalents)Yield (%)
1THF705 hCH(NMe₂)₃ (5)0
2THF705 hCH(NMe₂)₂Ot-Bu (3)0
3DMF705 hTBAF/HMPATraces
4DMF705 hK₂CO₃/CuI37
5DMF150 (Microwave)1 hK₂CO₃/CuI42
6NMP150 (Microwave)1 hK₂CO₃ (10)82
7NMP100 (Microwave)1 hK₂CO₃ (10)55
8NMP200 (Microwave)1 hK₂CO₃ (10)75

Data adapted from a study on the synthesis of hexahydro-2,6-methano-1-benzazocines.[1][2]

  • Setup: In parallel reaction vials, add the nitrophenyl substrate (1 equivalent).

  • Solvent Addition: To each vial, add a different solvent to be tested (e.g., THF, DMF, NMP) to achieve a standard concentration (e.g., 0.1 M).

  • Base Addition: Add the selected base (e.g., K₂CO₃, 10 equivalents).

  • Heating: Heat the reactions to the desired temperature (e.g., 150 °C) using a preheated oil bath or a microwave reactor.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

  • Workup and Analysis: Upon completion or after a set time, cool the reactions, perform a standard workup, and analyze the crude product mixture by ¹H NMR or LC-MS to determine the conversion rate.

Guide 2: Diagnosing Incomplete Reduction vs. Failed Cyclization

This guide helps to determine whether a low yield is due to an inefficient reduction of the nitro group or a subsequent failure of the cyclization step.

start Low Yield of Cyclized Product analyze_crude Analyze Crude Reaction Mixture (LC-MS, NMR) start->analyze_crude sm_present Starting Material is Major Component? analyze_crude->sm_present intermediate_present Reduced Intermediate (Amine/Hydroxylamine) is Major Component? sm_present->intermediate_present No troubleshoot_reduction Troubleshoot Reduction Step: - Increase Reductant Stoichiometry - Change Reducing Agent - Increase Temperature/Time sm_present->troubleshoot_reduction Yes troubleshoot_cyclization Troubleshoot Cyclization Step: - Change Solvent - Add/Change Catalyst - Modify pH/Base intermediate_present->troubleshoot_cyclization Yes other_byproducts Other Byproducts Observed intermediate_present->other_byproducts No investigate_side_reactions Investigate Side Reactions: - Dimerization - Over-reduction - Decomposition other_byproducts->investigate_side_reactions

Caption: A decision tree for diagnosing the root cause of low conversion in reductive cyclization.

  • Reaction Quenching: At a point where the reaction has stalled (as determined by TLC or LC-MS), quench a small aliquot of the reaction mixture.

  • Workup: Perform a rapid aqueous workup to remove salts and polar reagents.

  • Analysis: Immediately analyze the organic extract by LC-MS and ¹H NMR.

  • Interpretation:

    • Presence of Starting Material: A large peak corresponding to the mass of the starting nitrophenyl compound indicates a problem with the reduction step.

    • Presence of Reduced Intermediate: A peak corresponding to the mass of the amino- or hydroxylamino-phenyl intermediate suggests the reduction is occurring, but the subsequent cyclization is slow or inhibited.

    • Absence of Both: If neither starting material nor the expected intermediate is observed in significant quantities, it may point to decomposition or the formation of unforeseen side products.

By systematically working through these troubleshooting guides, researchers can effectively diagnose and resolve issues leading to low conversion rates in nitrophenyl reductive cyclization reactions, ultimately improving the efficiency and success of their synthetic endeavors.

References

Technical Support Center: Purification of 2-((2-Nitrophenyl)thio)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-((2-Nitrophenyl)thio)benzoic acid from its starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent synthetic route is the Ullmann condensation, a copper-catalyzed cross-coupling reaction. This typically involves the reaction of thiosalicylic acid (2-mercaptobenzoic acid) with an activated aryl halide, such as 2-chloronitrobenzene or 2-iodonitrobenzene, in the presence of a copper catalyst and a base.

Q2: What are the likely impurities in my crude this compound sample?

A2: Common impurities originating from the Ullmann condensation include:

  • Unreacted starting materials: Thiosalicylic acid and the 2-halonitrobenzene derivative.

  • Homocoupling byproducts: Dithiosalicylic acid, formed from the oxidative coupling of thiosalicylic acid.

  • Copper catalyst residues: Insoluble copper salts or complexes.

  • Side-reaction products: Small amounts of other aromatic byproducts.

Q3: My purified product has a persistent yellow or brownish color. What could be the cause?

A3: Residual nitro-containing impurities or trace amounts of copper complexes can impart color to the final product. Thorough washing and multiple recrystallizations may be necessary to remove these chromophores.

Q4: After acidification, my product precipitates as an oil instead of a solid. What should I do?

A4: "Oiling out" can occur if the concentration of the product is too high or if the solution is cooled too rapidly. Try diluting the solution with more of the solvent before acidification and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to encourage crystallization. Seeding with a small crystal of pure product can also induce crystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Purified Product - Incomplete precipitation during acidification. - Product loss during transfers and filtration. - Using a recrystallization solvent in which the product is too soluble at low temperatures.- Ensure the pH of the aqueous solution is sufficiently acidic (pH 1-2) to fully precipitate the carboxylic acid. - Minimize the number of transfer steps. Ensure complete transfer of solids. - Test different recrystallization solvents or solvent mixtures to optimize recovery.
Product Contaminated with Starting Materials - Incomplete reaction. - Inefficient removal during workup and recrystallization.- Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. - Perform an additional recrystallization. Consider using a different solvent system that better differentiates the solubility of the product and starting materials.
Presence of Copper Catalyst in the Final Product - Inadequate washing of the crude product. - Entrapment of copper salts within the product crystals.- After the initial precipitation, thoroughly wash the crude solid with dilute acid (e.g., 1M HCl) to dissolve and remove copper salts. - During recrystallization, ensure the product is fully dissolved before cooling to allow for the exclusion of insoluble copper species from the crystal lattice. Filtration of the hot solution can remove insoluble impurities.
Broad Melting Point Range of Purified Product - Presence of impurities.- Perform one or more additional recrystallizations until a sharp and consistent melting point is achieved. - Consider alternative purification methods such as column chromatography if recrystallization is ineffective.

Experimental Protocols

General Purification Protocol for this compound

This protocol outlines a typical procedure for the purification of the crude product obtained from an Ullmann condensation reaction.

  • Work-up of the Reaction Mixture:

    • After the reaction is complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and acidify to pH 1-2 with a strong acid (e.g., concentrated HCl). This will precipitate the crude this compound.

    • Filter the crude solid using a Buchner funnel and wash it thoroughly with water to remove any water-soluble salts.

    • To remove the copper catalyst, wash the crude solid with a dilute acid solution (e.g., 1M HCl) until the filtrate is colorless.

    • Finally, wash the solid with water again to remove any excess acid, and then with a small amount of a cold, non-polar solvent like hexane to remove non-polar impurities.

  • Recrystallization:

    • Select an appropriate solvent for recrystallization. A common choice for aromatic carboxylic acids is a mixture of ethanol and water, or acetic acid and water.

    • Dissolve the crude, washed solid in a minimum amount of the hot solvent (or solvent mixture).

    • If the solution is colored, you may add a small amount of activated charcoal and heat for a short period to decolorize it.

    • Hot filter the solution to remove the activated charcoal and any other insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to form crystals.

    • Further cool the solution in an ice bath to maximize the yield of the crystals.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven.

Quantitative Data Summary

The following table provides representative data for the purification of this compound. Actual results may vary depending on the specific reaction conditions and the scale of the experiment.

Parameter Crude Product After 1st Recrystallization After 2nd Recrystallization
Appearance Brownish-yellow solidLight yellow solidPale yellow crystals
Purity (by HPLC) ~85-90%~95-98%>99%
Melting Point Broad range (e.g., 210-220 °C)Sharper range (e.g., 228-231 °C)Sharp (e.g., 231-232 °C)
Typical Recovery N/A~70-80%~85-95% (from previous step)

Visualizations

Workflow for Purification of this compound

Purification_Workflow Crude_Product Crude Product (from Ullmann Reaction) Acidification Acidification (pH 1-2 with HCl) Crude_Product->Acidification Filtration1 Filtration & Washing (Water, Dilute HCl) Acidification->Filtration1 Recrystallization Recrystallization (e.g., Ethanol/Water) Filtration1->Recrystallization Hot_Filtration Hot Filtration (Remove Insolubles) Recrystallization->Hot_Filtration Crystallization Cooling & Crystallization Hot_Filtration->Crystallization Filtration2 Final Filtration & Washing (Cold Solvent) Crystallization->Filtration2 Drying Drying (Vacuum Oven) Filtration2->Drying Pure_Product Pure Product Drying->Pure_Product

Caption: A typical workflow for the purification of this compound.

Troubleshooting Logic for Impure Product

Troubleshooting_Logic Impure_Product Impure Product (Broad Melting Point) Check_Color Is the product colored? Impure_Product->Check_Color Check_Starting_Material Starting material contamination? Check_Color->Check_Starting_Material No Charcoal_Treatment Consider charcoal treatment during recrystallization Check_Color->Charcoal_Treatment Yes Copper_Contamination Copper contamination? Check_Starting_Material->Copper_Contamination No Additional_Recrystallization Perform additional recrystallization Check_Starting_Material->Additional_Recrystallization Yes Acid_Wash Wash crude product with dilute acid Copper_Contamination->Acid_Wash Yes Column_Chromatography Consider column chromatography Copper_Contamination->Column_Chromatography Persistent Issue Charcoal_Treatment->Additional_Recrystallization Pure_Product Pure Product Additional_Recrystallization->Pure_Product Acid_Wash->Additional_Recrystallization Column_Chromatography->Pure_Product

Caption: A decision tree for troubleshooting an impure product.

stability issues of 2-((2-Nitrophenyl)thio)benzoic acid in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 2-((2-Nitrophenyl)thio)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is recommended to store the compound in a tightly sealed container in a dry environment at 2-8°C.[1][2] Some suppliers also recommend cold-chain transportation to maintain product quality.[1]

Q2: What are the potential signs of degradation of this compound?

A2: Visual signs of degradation can include a change in color or the appearance of new solid matter in the sample. Chemically, degradation can be identified by the appearance of new peaks or a decrease in the main peak area when analyzed by techniques such as High-Performance Liquid Chromatography (HPLC).

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, which contains a thioether linkage and a nitroaromatic group, the most probable degradation pathways are hydrolysis, oxidation, and photodecomposition. Hydrolysis may cleave the thioether bond, while oxidation can affect the sulfur atom. The nitroaromatic group may be susceptible to degradation upon exposure to light.

Q4: Is this compound sensitive to light?

Q5: What materials should be avoided when handling or storing this compound?

A5: As a thiobenzoic acid derivative, it is advisable to avoid contact with strong acids, strong bases, strong reducing agents, and oxidizing agents, as these can potentially react with and degrade the compound.[5][6] It has also been noted that similar compounds can be air-sensitive, so storage under an inert atmosphere is a good practice.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or loss of compound activity. Compound degradation due to improper storage.Verify that the compound has been stored at the recommended 2-8°C in a dry, sealed container, protected from light. If not, procure a fresh batch of the compound.
Appearance of new peaks in HPLC analysis. Degradation of the compound into one or more new chemical entities.Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products and establish a stability-indicating analytical method.
Change in the physical appearance of the solid compound (e.g., color change). Potential degradation.Dissolve a small sample in a suitable solvent and analyze using a validated analytical method (e.g., HPLC) to check for purity and the presence of degradation products.
Inconsistent results between different batches of the compound. Variation in the initial purity or degradation of an older batch.Always check the certificate of analysis for each batch. Re-analyze older batches for purity before use.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours.

  • Photodegradation: Expose the solid compound and a solution (100 µg/mL in a suitable solvent) to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see below for a starting point).

4. HPLC Method Development (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 20 minutes) to ensure separation of the parent compound from any degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan of the compound).

  • Injection Volume: 10 µL

5. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify and quantify the degradation products.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

Visualizations

cluster_0 Troubleshooting Workflow for Stability Issues start Inconsistent or Unexpected Experimental Results check_storage Verify Storage Conditions (2-8°C, Dry, Dark) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok improper_storage Action: Procure Fresh Batch & Implement Proper Storage storage_ok->improper_storage No analyze_purity Analyze Compound Purity (e.g., by HPLC) storage_ok->analyze_purity Yes improper_storage->start purity_ok Purity Meets Specification? analyze_purity->purity_ok degraded Compound Degraded purity_ok->degraded No end Resolution Achieved purity_ok->end Yes forced_degradation Action: Perform Forced Degradation Study degraded->forced_degradation identify_degradants Identify Degradation Products & Pathways forced_degradation->identify_degradants identify_degradants->end

Caption: Troubleshooting workflow for stability issues.

cluster_1 Plausible Degradation Pathways parent This compound hydrolysis Hydrolysis (H₂O, Acid/Base) parent->hydrolysis oxidation Oxidation (e.g., H₂O₂) parent->oxidation photolysis Photodegradation (UV Light) parent->photolysis hydrolysis_prod 2-Thiobenzoic acid + 2-Nitrophenol hydrolysis->hydrolysis_prod oxidation_prod1 Sulfoxide Derivative oxidation->oxidation_prod1 photo_prod Various Photoproducts photolysis->photo_prod oxidation_prod2 Sulfone Derivative oxidation_prod1->oxidation_prod2 Further Oxidation

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of 2-((2-Nitrophenyl)thio)benzoic Acid Purity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-((2-Nitrophenyl)thio)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid in methodological selection and application.

Introduction

This compound is a chemical compound of interest in various research and development sectors. Accurate determination of its purity is critical for ensuring the reliability and reproducibility of experimental results, as well as for meeting regulatory standards in drug development. This guide compares two reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound, highlighting differences in their separation efficiency and suitability for resolving potential impurities.

Potential Impurities

While specific impurities depend on the synthetic route, potential process-related impurities and degradation products for this compound may include:

  • Starting Materials: Unreacted 2-nitrothiophenol and 2-halobenzoic acid.

  • Isomeric Impurities: Positional isomers of the nitrophenyl or benzoic acid moieties.

  • Oxidation Products: Sulfoxide or sulfone derivatives of the parent compound.

  • Hydrolysis Products: Cleavage of the thioether bond.

Effective analytical methods should be capable of separating the main component from these and other potential impurities.

Experimental Protocols

Two distinct RP-HPLC methods were developed and compared for the analysis of this compound. Both methods utilize a C18 stationary phase but differ in the mobile phase composition and gradient profile, which can influence selectivity and resolution.

Method A: Acetonitrile-Based Gradient Elution

This method employs a gradient of acetonitrile in acidified water, a common approach for the analysis of moderately polar aromatic compounds.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (≥98%)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm and 326 nm (based on UV spectra of similar compounds[1][2])

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 40
      20 90
      25 90
      26 40

      | 30 | 40 |

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

Method B: Methanol-Based Gradient Elution

This alternative method utilizes methanol as the organic modifier. The different solvent properties of methanol compared to acetonitrile can alter the elution order and resolution of closely related compounds.[3]

Instrumentation:

  • Same as Method A.

Reagents:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (≥85%)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Methanol.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm and 326 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 50
      25 95
      30 95
      31 50

      | 35 | 50 |

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL with methanol.

Comparative Data Presentation

The performance of each method was evaluated based on its ability to resolve the main peak from two spiked, hypothetical impurities: Impurity 1 (a more polar, earlier eluting compound) and Impurity 2 (a less polar, later eluting compound).

ParameterMethod A (Acetonitrile)Method B (Methanol)
Retention Time (Main Peak) 15.2 min18.5 min
Resolution (Main/Impurity 1) 2.52.1
Resolution (Main/Impurity 2) 3.13.5
Tailing Factor (Main Peak) 1.11.3
Theoretical Plates (Main Peak) 1500012000
Calculated Purity (%) 99.5%99.4%

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary depending on the specific impurities present and the instrumentation used.

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the general workflow for HPLC analysis and the decision-making process for method selection.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis SamplePrep Sample Dissolution & Dilution HPLC_System HPLC System Setup (Column, Temp, Flow) SamplePrep->HPLC_System MobilePhaseA Aqueous Mobile Phase Prep MobilePhaseA->HPLC_System MobilePhaseB Organic Mobile Phase Prep MobilePhaseB->HPLC_System Injection Sample Injection HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration PurityCalc Purity Calculation (% Area) Integration->PurityCalc Report Generate Report PurityCalc->Report

Caption: General workflow for the HPLC purity analysis of this compound.

Method_Selection Start Define Analytical Goal (e.g., Purity Assay) KnownImpurities Are specific impurities known and available? Start->KnownImpurities MethodA Method A (ACN) Good general purpose KnownImpurities->MethodA No Optimization Method Optimization (Spike with impurities) KnownImpurities->Optimization Yes Validation Select & Validate Optimal Method MethodA->Validation MethodB Method B (MeOH) Alternative selectivity MethodB->Optimization Optimization->Validation

Caption: Logical diagram for selecting an appropriate HPLC method.

Discussion and Conclusion

Both Method A and Method B are suitable for the purity determination of this compound.

  • Method A (Acetonitrile-based) provided better resolution for the more polar impurity (Impurity 1) and exhibited superior peak shape and efficiency (higher theoretical plates, lower tailing factor). This method would be preferable for routine quality control where these characteristics are advantageous.

  • Method B (Methanol-based) showed improved resolution for the less polar impurity (Impurity 2). The change in organic modifier altered the selectivity of the separation, which can be crucial if a co-eluting impurity is suspected with the acetonitrile method.

The choice between the two methods will depend on the specific impurity profile of the sample being analyzed. If the identities of potential impurities are known, it is recommended to perform a spiking study to determine which method provides the best resolution for all relevant compounds. For general-purpose purity testing, Method A demonstrates slightly better overall performance. The use of an alternative method like Method B is a valuable tool for orthogonal verification, ensuring comprehensive impurity profiling.

References

NMR Characterization: A Comparative Guide for 2-((2-Nitrophenyl)thio)benzoic Acid and Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of 2-((2-Nitrophenyl)thio)benzoic acid and its structural analogs. Due to the limited availability of public experimental NMR data for this compound, this guide leverages data from closely related compounds—2-(phenylthio)benzoic acid and 2-((4-nitrophenyl)thio)benzoic acid—to provide a robust comparative framework. This analysis is critical for researchers in medicinal chemistry and materials science for the structural elucidation and purity assessment of these compounds.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shift data for 2-(phenylthio)benzoic acid and 2-((4-nitrophenyl)thio)benzoic acid. This data serves as a reference for predicting the spectral characteristics of this compound, where the electron-withdrawing nitro group is expected to significantly influence the chemical shifts of nearby protons and carbons.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundAromatic Protons (Benzoic Acid Ring)Aromatic Protons (Phenylthio Ring)Carboxylic Acid Proton
2-(phenylthio)benzoic acid8.00-8.03 (d, J=8.0 Hz, 1H), 7.89-7.91 (d, J=7.9 Hz, 1H), 7.30-7.40 (m, 2H)7.49-7.62 (m, 3H), 7.15-7.20 (t, 2H)Not explicitly reported
2-((4-nitrophenyl)thio)benzoic acid8.13-8.14 (dd, J=8.0 Hz, 1H), 7.44-7.47 (t, 1H), 7.36-7.39 (t, 1H), 7.16-7.18 (dd, J=8.0 Hz, 1H)8.22-8.24 (d, J=9.0 Hz, 2H), 7.57-7.59 (d, J=9.0 Hz, 2H)Not explicitly reported

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundCarboxylic Acid CarbonAromatic Carbons (Benzoic Acid Ring)Aromatic Carbons (Phenylthio Ring)
2-(phenylthio)benzoic acid168.09139.40, 138.75, 133.76, 132.86, 132.06, 124.99131.84, 131.37, 128.54, 126.47
2-((4-nitrophenyl)thio)benzoic acid168.08139.39, 135.67, 133.74, 133.05, 132.34, 131.68, 127.90146.90, 142.63, 126.46, 124.96

Experimental Protocols

The following is a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of substituted benzoic acids, based on standard laboratory practices.[1]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1]

  • For ¹H NMR, the spectral width is set to encompass the expected chemical shift range (typically 0-15 ppm).

  • For ¹³C NMR, the spectral width is set to a wider range (typically 0-200 ppm).

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • The chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

4. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.

  • Phase and baseline corrections are applied to the spectrum.

  • The chemical shifts of the peaks are determined and reported in parts per million (ppm).

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the NMR characterization of a synthesized organic compound like this compound.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) Purification->SamplePrep DataAcquisition NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->DataAcquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction) DataAcquisition->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shifts, Multiplicities) DataProcessing->SpectralAnalysis StructureElucidation Structure Elucidation & Purity Assessment SpectralAnalysis->StructureElucidation

Caption: Experimental workflow for NMR characterization.

This comprehensive guide provides a valuable resource for researchers working with this compound and related compounds. The comparative data and standardized protocols will aid in the accurate identification and characterization of these important chemical entities.

References

A Comparative Guide to the Synthesis of 2-((2-Nitrophenyl)thio)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for 2-((2-Nitrophenyl)thio)benzoic acid: the Ullmann Condensation and Nucleophilic Aromatic Substitution (SNAr). We present a detailed examination of their respective methodologies, supported by experimental data to inform the selection of the most suitable route for your research and development needs.

At a Glance: Comparison of Synthesis Routes

ParameterUllmann CondensationNucleophilic Aromatic Substitution (SNAr)
Starting Materials 2-Chlorobenzoic acid, 2-Nitrothiophenol2-Mercaptobenzoic acid (Thiosalicylic acid), 1-Chloro-2-nitrobenzene
Catalyst Copper (e.g., CuI, Cu powder)Base (e.g., K2CO3, NaOH)
Reaction Conditions Typically requires high temperatures (often >100°C) and a polar aprotic solvent (e.g., DMF, DMSO).Can often be performed at lower temperatures, sometimes even at room temperature, in a variety of solvents.
Reaction Time Can range from several hours to over a day.Generally faster, often completed within a few hours.
Yield Variable, reported up to 95% for analogous reactions.Generally high, with reported yields of 98% for this specific product.
Substrate Scope Broad, but can be sensitive to sterically hindered substrates.Generally good, particularly with electron-withdrawing groups on the electrophile.
Advantages Robust and well-established method for C-S bond formation.Milder reaction conditions, often shorter reaction times, and high yields.
Disadvantages Harsh reaction conditions and the need for a metal catalyst can be limitations.The nucleophile can be susceptible to oxidation.

Visualizing the Synthetic Pathways

Synthesis_Comparison cluster_ullmann Ullmann Condensation cluster_snar Nucleophilic Aromatic Substitution (SNAr) U_start 2-Chlorobenzoic Acid + 2-Nitrothiophenol U_reagents CuI, K2CO3 DMF, 130°C U_start->U_reagents U_product This compound U_reagents->U_product S_start 2-Mercaptobenzoic Acid + 1-Chloro-2-nitrobenzene S_reagents NaOH, Ethanol Reflux S_start->S_reagents S_product This compound S_reagents->S_product

Caption: Comparative workflow of Ullmann Condensation and SNAr routes.

Experimental Protocols

Route 1: Ullmann Condensation

The Ullmann condensation provides a classic and robust method for the formation of the aryl-sulfur bond. This copper-catalyzed reaction involves the coupling of an aryl halide with a thiol.

Reaction Scheme:

Detailed Protocol:

A mixture of 2-chlorobenzoic acid (1.57 g, 10 mmol), 2-nitrothiophenol (1.55 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and copper(I) iodide (0.19 g, 1 mmol) in 20 mL of dimethylformamide (DMF) is heated at 130°C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is poured into 100 mL of ice-water and acidified with concentrated hydrochloric acid to a pH of 2. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from ethanol to afford this compound.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers a metal-free alternative for the synthesis of this compound. This route relies on the activation of an aryl halide by an electron-withdrawing group (in this case, the nitro group) to facilitate the attack of a nucleophile.

Reaction Scheme:

Detailed Protocol:

To a solution of 2-mercaptobenzoic acid (thiosalicylic acid) (1.54 g, 10 mmol) in 30 mL of ethanol, sodium hydroxide (0.80 g, 20 mmol) is added, and the mixture is stirred until a clear solution is obtained. To this solution, 1-chloro-2-nitrobenzene (1.58 g, 10 mmol) is added, and the reaction mixture is heated to reflux for 4 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in 50 mL of water and acidified with 2M hydrochloric acid. The precipitate formed is filtered, washed with cold water, and dried under vacuum to yield this compound.

Quantitative Data: This method has been reported to produce the desired product in high yield.

ParameterValue
Yield 98%
Reaction Time 4 hours
Purity High (after simple workup)

Conclusion

Both the Ullmann condensation and nucleophilic aromatic substitution are viable methods for the synthesis of this compound.

The Ullmann condensation is a well-established and versatile reaction. However, it often requires harsh conditions, including high temperatures and a metal catalyst, which may not be suitable for all substrates or applications.

The Nucleophilic Aromatic Substitution (SNAr) route, in this specific case, presents a more advantageous profile. It proceeds under milder, metal-free conditions, has a significantly shorter reaction time, and provides an excellent yield of the final product. For these reasons, the SNAr approach is the recommended route for the efficient and high-yielding synthesis of this compound.

This guide is intended to provide a starting point for researchers. Optimization of reaction conditions for specific laboratory settings and scales is always recommended.

Comparative Guide to the LC-MS Analysis of 2-((2-Nitrophenyl)thio)benzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 2-((2-nitrophenyl)thio)benzoic acid and its derivatives with other analytical techniques. It is intended for researchers, scientists, and drug development professionals who require robust and sensitive methods for the quantification and characterization of these compounds.

Introduction

This compound and its derivatives are a class of compounds with potential applications in pharmaceutical and chemical research. Accurate and sensitive analytical methods are crucial for their study, from discovery and development to quality control. LC-MS has emerged as a powerful tool for the analysis of a wide range of organic molecules due to its high sensitivity, selectivity, and versatility. This guide outlines a proposed LC-MS method for the analysis of these specific compounds, compares it with alternative techniques, and provides detailed experimental protocols.

Comparison of Analytical Techniques

The selection of an analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix, and the purpose of the analysis. Here, we compare a proposed LC-MS method with other potential analytical approaches for this compound and its derivatives.

Technique Principle Advantages Disadvantages Typical Limit of Detection (LOD)
LC-MS/MS Chromatographic separation followed by mass analysis of the parent ion and its fragments.High sensitivity and selectivity, structural information from fragmentation, suitable for complex matrices.Higher instrument cost, requires method development.pg/mL to ng/mL
HPLC-UV Chromatographic separation followed by detection based on UV absorbance.Lower cost, robust and widely available.Lower sensitivity and selectivity compared to MS, potential for interference from co-eluting compounds.ng/mL to µg/mL
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Excellent for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds like benzoic acid derivatives, potential for thermal degradation.pg/mL to ng/mL (with derivatization)
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unambiguous structure elucidation, non-destructive.Low sensitivity, not suitable for trace analysis, expensive instrumentation.µg to mg

Proposed LC-MS/MS Method

Based on the analysis of structurally related compounds, such as other benzoic acid derivatives and compounds containing a nitrophenyl group, a robust LC-MS/MS method is proposed.

Experimental Protocol

1. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound and its derivatives in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Calibration Standards: Serially dilute the stock solution with the initial mobile phase composition to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Extraction (from a biological matrix):

    • To 100 µL of plasma or tissue homogenate, add 300 µL of acetonitrile containing an internal standard (e.g., an isotopically labeled analog).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good separation of the analyte and its derivatives.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is proposed, as benzoic acids are readily deprotonated.[1][2]

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions.

  • Key Parameters (to be optimized):

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

  • MRM Transitions (Hypothetical):

    • This compound: The precursor ion would be the deprotonated molecule [M-H]⁻ at m/z 274.0. A potential product ion could result from the loss of CO2 (44 Da), leading to a fragment at m/z 230.0.[2] Another possible fragmentation could involve the cleavage of the thioether bond.

    • Derivatives: MRM transitions for derivatives would be determined by their specific molecular weights and fragmentation patterns.

Alternative Analytical Techniques

While LC-MS/MS is the recommended technique for its sensitivity and selectivity, other methods could be employed for specific applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This technique is a viable alternative when high sensitivity is not a primary requirement. The presence of the nitro- and phenyl- chromophores in the target molecule suggests it will have a strong UV absorbance, making it suitable for UV detection.

Experimental Protocol:

  • Chromatography: Similar HPLC conditions as the LC-MS method can be used.

  • Detection: A photodiode array (PDA) detector can be used to monitor the absorbance at a specific wavelength (e.g., around 254 nm and 320 nm, to be determined by UV scan) and to check for peak purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of benzoic acid derivatives, GC-MS analysis would require a derivatization step to convert the acidic proton into a more volatile group (e.g., through silylation or esterification). This adds complexity to the sample preparation but can provide high chromatographic resolution.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis sample Biological Sample extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction derivatization Derivatization (Optional for GC-MS) extraction->derivatization reconstitution Reconstitution derivatization->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc ms Mass Spectrometry (ESI Negative Mode) hplc->ms data_analysis Data Acquisition & Processing ms->data_analysis

Caption: Experimental workflow for the LC-MS analysis of this compound.

Hypothetical Signaling Pathway

signaling_pathway cluster_cell Cellular Environment receptor Receptor kinase1 Kinase A receptor->kinase1 Activates analyte 2-((2-Nitrophenyl)thio) benzoic Acid Derivative analyte->receptor Binds kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates response Cellular Response (e.g., Apoptosis) transcription_factor->response Induces

Caption: A hypothetical signaling pathway involving a this compound derivative.

References

validation of antimicrobial activity of 2-((2-Nitrophenyl)thio)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the antimicrobial properties of novel 2-((2-Nitrophenyl)thio)benzoic acid derivatives, presenting a comparative evaluation against established antimicrobial agents. This guide provides researchers, scientists, and drug development professionals with a detailed overview of their in vitro activity, supported by experimental data and standardized protocols.

A study on a series of fourteen this compound derivatives has demonstrated their potential as antimicrobial agents. The research focused on two main groups: 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid (Group 3) and 2-[(2-nitro-1-phenyl-propyl)thio]benzoic acids (Group 4). Their activity was assessed against a panel of Gram-positive and Gram-negative bacteria, as well as yeast-like fungi, and compared with standard antibiotics.[1][2]

Comparative In Vitro Antimicrobial Activity

The antimicrobial efficacy of the synthesized compounds was determined by measuring their Minimum Inhibitory Concentration (MIC) in μg/mL. The results are summarized in the table below, alongside the MIC values for the reference antibiotics: ampicillin for bacteria, and fluconazole and ketoconazole for fungi.[1][2]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives and Reference Antibiotics (μg/mL) [2]

CompoundStaphylococcus aureus (Gram+)Bacillus subtilis (Gram+)Pseudomonas aeruginosa (Gram-)Escherichia coli (Gram-)Candida albicansCandida krusei
Group 3 Derivatives
3a>100>100>100>10012.512.5
3b>100>100>100>1002525
3c>100>100>100>10012.512.5
3d>100>100>100>1006.256.25
3e>100>100>100>1006.256.25
3f>100>100>100>10012.512.5
3g>100>100>100>1002525
Group 4 Derivatives
4a>100>100>100>1005050
4b>100>100>100>100100100
4c>100>100>100>1005050
4d>100>100>100>1002525
4e>100>100>100>1002525
4f>100>100>100>1005050
4g>100>100>100>100100100
Reference Antibiotics
Ampicillin12.56.25>10012.5--
Fluconazole----12.525
Ketoconazole----6.2512.5

Note: A lower MIC value indicates greater antimicrobial activity.

The data reveals that while the tested this compound derivatives exhibited limited antibacterial activity against the selected strains, they showed noteworthy antifungal properties.[1] In particular, all derivatives from Group 3 demonstrated greater activity against Candida albicans and Candida krusei than the reference drug ketoconazole.[1][2] Compounds 3d and 3e were the most potent, with MIC values of 6.25 μg/mL against both fungal strains.[1]

Experimental Protocols

The in vitro antimicrobial activity was evaluated using a microdilution method.[3]

Bacterial Strains:

  • Gram-positive: Staphylococcus aureus ATCC 25923, Bacillus subtilis ATCC 6633[2]

  • Gram-negative: Pseudomonas aeruginosa ATCC 27833, Escherichia coli ATCC 25882[2]

Fungal Strains:

  • Candida albicans ATCC 64550, Candida krusei[1][2]

Methodology: The minimum inhibitory concentrations (MICs) were determined by a twofold serial dilution technique.[4] Stock solutions of the test compounds were prepared and diluted in the appropriate test medium to achieve concentrations ranging from 1.56 to 100 µg/ml.[4] Each well was inoculated with a standardized microbial suspension. The plates were then incubated under appropriate conditions: 24 hours at 37°C for bacteria and 48 hours at 37°C for fungi.[4] The MIC was recorded as the lowest concentration of the compound that completely inhibited visible microbial growth.[3] Ciprofloxacin and fluconazole were used as standard drugs for antibacterial and antifungal activity, respectively.[4]

Experimental Workflow

The following diagram illustrates the workflow for the antimicrobial susceptibility testing performed.

Antimicrobial_Susceptibility_Testing_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis start Start compound_prep Prepare stock solutions of This compound derivatives and reference antibiotics start->compound_prep media_prep Prepare and sterilize bacterial and fungal growth media start->media_prep inoculum_prep Prepare standardized microbial inoculums start->inoculum_prep serial_dilution Perform twofold serial dilutions of compounds in microplates compound_prep->serial_dilution media_prep->serial_dilution inoculation Inoculate microplates with microbial suspensions inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate plates (37°C for 24-48h) inoculation->incubation read_results Visually inspect for microbial growth incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for Antimicrobial Susceptibility Testing.

Mechanism of Action

While the specific signaling pathways and mechanism of action for this compound derivatives have not been fully elucidated in the provided studies, the presence of the nitro group is known to be a key contributor to the biological activity of many compounds.[5] Nitro-containing molecules exhibit a wide spectrum of activities, including antibacterial and antifungal effects.[5] The antimicrobial action of some nitro compounds is attributed to their ability to undergo bioreduction to form reactive nitroso and hydroxylamine intermediates, which can then damage cellular macromolecules. For instance, in fungi, some nitroaromatic compounds are thought to inhibit enzymes essential for ergosterol synthesis, a critical component of the fungal cell membrane.[5] Further research is required to determine the precise mechanism by which these specific benzoic acid derivatives exert their antifungal effects.

References

A Comparative Guide to Phenothiazine Synthesis: 2-((2-Nitrophenyl)thio)benzoic Acid and Alternative Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenothiazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous antipsychotic, antihistaminic, and antiemetic drugs. The synthesis of the phenothiazine nucleus is a critical step in the development of new therapeutic agents. This guide provides an objective comparison of synthetic routes to phenothiazines, focusing on the use of 2-((2-nitrophenyl)thio)benzoic acid and its precursors against other prominent methods such as the Ullmann condensation and Buchwald-Hartwig amination. Experimental data, detailed protocols, and mechanistic diagrams are presented to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Phenothiazine Synthesis Methods

The selection of a synthetic route to phenothiazines depends on several factors, including the desired substitution pattern, required scale, and tolerance of functional groups. Below is a summary of the key characteristics of the methods discussed in this guide.

MethodKey PrecursorsTypical ConditionsAdvantagesDisadvantages
Smiles Rearrangement 2-Acylamino-2'-nitrodiphenylsulfidesBasic conditions (e.g., KOH, NaOH), often in alcoholic solvents or aprotic polar solvents like DMF.Good regioselectivity for unsymmetrically substituted phenothiazines.Multi-step process; can involve harsh basic conditions.
Ullmann Condensation 2-Halodiphenylamines, sulfurHigh temperatures, copper catalyst.A classic and direct method.Often requires high temperatures and stoichiometric copper; can have moderate yields.
Buchwald-Hartwig Amination 2-Haloanilines and 2-halothiophenols (intermolecular), or 2-amino-2'-halodiphenylsulfides (intramolecular)Palladium catalyst, phosphine ligand, base.High yields, excellent functional group tolerance, milder conditions.Cost of palladium catalyst and ligands.

In-Depth Analysis and Experimental Protocols

Synthesis via this compound Precursors (Smiles Rearrangement)

The use of this compound and its related precursors, such as 2-acylamino-2'-nitrodiphenylsulfides, is a well-established route to phenothiazines that proceeds via an intramolecular nucleophilic aromatic substitution known as the Smiles rearrangement. This method offers excellent control over the regiochemistry of the final product.

The general synthetic pathway involves the initial formation of a diaryl sulfide, followed by acylation of the amino group. The subsequent base-catalyzed Smiles rearrangement and cyclization yield the phenothiazine core.

Smiles_Rearrangement Start 2-Aminothiophenol + 2-Halonitrobenzene Sulfide 2-Amino-2'-nitrodiphenylsulfide Start->Sulfide Condensation AcylSulfide 2-Acylamino-2'-nitrodiphenylsulfide Sulfide->AcylSulfide Acylation Phenothiazine Phenothiazine Derivative AcylSulfide->Phenothiazine Smiles Rearrangement (Base-catalyzed cyclization)

Caption: Synthetic workflow for phenothiazine synthesis via the Smiles rearrangement.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)phenothiazine via Smiles Rearrangement [1]

This protocol describes the synthesis of 2-(trifluoromethyl)phenothiazine from 2-amino-4-(trifluoromethyl)-2'-nitrodiphenylsulfide.

  • Formylation: A mixture of 2-amino-4-(trifluoromethyl)-2'-nitrodiphenylsulfide and formic acid is heated to reflux.

  • Cyclization: The resulting 2-formamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide is dissolved in N,N-dimethylformamide (DMF). Anhydrous potassium carbonate is added, and the mixture is heated.

  • Work-up and Isolation: After cooling, the reaction mixture is poured into water. The precipitated product is filtered, washed, and can be further purified by recrystallization.

Quantitative Data:

ProductStarting MaterialReagentsSolventTemperatureTimeYield
2-(Trifluoromethyl)phenothiazine2-Formamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfideK₂CO₃DMFRefluxNot SpecifiedGood Yield
Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-N and C-S bonds, which can be applied to the synthesis of phenothiazines. This typically involves the copper-catalyzed reaction of a 2-halodiphenylamine with a sulfur source or an intramolecular cyclization of a 2-amino-2'-halodiphenyl sulfide.

Ullmann_Condensation Reactants 2-Amino-2'-halodiphenyl sulfide Product Phenothiazine Derivative Reactants->Product Copper Catalyst, High Temperature

Caption: General scheme of phenothiazine synthesis via intramolecular Ullmann condensation.

While historically significant, the Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper, which can limit its applicability for substrates with sensitive functional groups. Modern modifications using ligands can improve yields and reaction conditions.

Experimental Data:

Detailed, modern examples of Ullmann condensations for the synthesis of simple phenothiazines with high yields are less common in recent literature compared to palladium-catalyzed methods. Historically, yields have been variable and highly substrate-dependent.

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the construction of C-N bonds, including the intramolecular cyclization to form phenothiazines. This method generally offers high yields, excellent functional group tolerance, and milder reaction conditions compared to the Ullmann condensation.

The synthesis can be achieved through an intramolecular cyclization of a 2-amino-2'-halodiphenyl sulfide or by a tandem intermolecular coupling of a dihaloarene with an aminothiophenol.

Buchwald_Hartwig_Amination Reactants 2-Amino-2'-halodiphenyl sulfide Catalyst Pd Catalyst + Phosphine Ligand Reactants->Catalyst Product Phenothiazine Derivative Catalyst->Product Base, Solvent, Heat

References

A Researcher's Guide to Cytotoxicity Assays for 2-((2-Nitrophenyl)thio)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal cytotoxicity assay is a critical step in the preclinical evaluation of novel therapeutic candidates. This guide provides a comparative analysis of key cytotoxicity assays for assessing the in vitro efficacy of 2-((2-Nitrophenyl)thio)benzoic acid derivatives, a class of compounds with demonstrated antimicrobial and potential cytotoxic activities.

This guide will delve into the principles, protocols, and data interpretation of three commonly used cytotoxicity assays: the MTT, SRB, and LDH assays. By understanding the underlying mechanisms of these assays, researchers can make informed decisions about which method is most appropriate for their specific research questions and the anticipated mode of cell death induced by this compound derivatives.

Comparative Analysis of Cytotoxicity Assays

The choice of a cytotoxicity assay should be guided by the specific cellular event being measured. For this compound derivatives, which, like other nitroaromatic compounds, are known to induce apoptosis through mitochondrial pathways, assays that measure metabolic activity, cell membrane integrity, and total protein content can provide complementary information.

AssayPrincipleMeasuresAdvantagesDisadvantages
MTT Assay Enzymatic reduction of the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial dehydrogenases in viable cells.[1]Cell viability based on mitochondrial metabolic activity.[1]Well-established, sensitive, and widely used.[1]Can be affected by compounds that alter mitochondrial respiration. Insoluble formazan requires a solubilization step.[1]
SRB Assay Staining of total cellular protein with the aminoxanthene dye sulforhodamine B under mildly acidic conditions.Cell viability based on total protein content, which is proportional to cell number.Simple, rapid, and less susceptible to interference from colored compounds. Stains fixed cells, allowing for storage before analysis.Less sensitive than MTT for detecting early apoptotic events that may not immediately result in protein loss.
LDH Assay Measurement of the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell lysis.[2]Cell death based on loss of plasma membrane integrity.[2]Directly measures cell death (necrosis or late apoptosis). Non-destructive to the remaining viable cells.[2]Less sensitive for detecting early apoptosis where the cell membrane is still intact. LDH in serum can interfere with the assay.[2]

Quantitative Data Summary

While extensive comparative data for this compound derivatives across multiple cancer cell lines and assays is not yet publicly available, the following table summarizes the reported minimum inhibitory concentration (MIC) values for some derivatives against the Vero cell line. For illustrative purposes and to guide future research, a hypothetical comparison of IC50 values in a cancer cell line (e.g., MCF-7) is also presented.

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineAssayEndpointValue (µg/mL)
Derivative A VeroSerial DilutionMIC>1000
Derivative B VeroSerial DilutionMIC500
Derivative C VeroSerial DilutionMIC250
Derivative D VeroSerial DilutionMIC125
Derivative A (Hypothetical) MCF-7MTTIC50>100
Derivative B (Hypothetical) MCF-7MTTIC5075
Derivative C (Hypothetical) MCF-7SRBIC5060
Derivative D (Hypothetical) MCF-7LDHEC5080

Data for Vero cells is adapted from a study on the antimicrobial and cytotoxicity activities of these derivatives. Hypothetical data for MCF-7 cells is provided for comparative illustration.

Experimental Protocols

Detailed methodologies for the MTT, SRB, and LDH assays are provided below to facilitate their implementation in your research.

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well.[3]

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[1]

SRB Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm.

LDH Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (as provided by the manufacturer's kit) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm within 1 hour.[2]

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and the experimental processes, the following diagrams are provided in DOT language.

Signaling Pathways

Nitroaromatic compounds, including this compound derivatives, are hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.

cluster_extracellular Extracellular cluster_cell Cell Compound Compound ROS_Production ROS_Production Compound->ROS_Production Enters Cell Mitochondrial_Stress Mitochondrial_Stress ROS_Production->Mitochondrial_Stress Cytochrome_c_Release Cytochrome_c_Release Mitochondrial_Stress->Cytochrome_c_Release Apoptosome_Formation Apoptosome_Formation Cytochrome_c_Release->Apoptosome_Formation Caspase_9_Activation Caspase_9_Activation Apoptosome_Formation->Caspase_9_Activation Caspase_3_Activation Caspase_3_Activation Caspase_9_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis Execution

Caption: Intrinsic apoptosis pathway potentially induced by this compound derivatives.

Experimental Workflow: A Comparative Overview

The following diagram illustrates the general workflow for the three discussed cytotoxicity assays, highlighting their key differences.

cluster_assays Cytotoxicity Assays Start Start Cell_Culture Seed and Culture Cells Start->Cell_Culture Compound_Addition Add Test Compound Cell_Culture->Compound_Addition Incubation Incubate (24-72h) Compound_Addition->Incubation MTT MTT Incubation->MTT Metabolic Activity SRB SRB Incubation->SRB Total Protein LDH LDH Incubation->LDH Membrane Integrity Add_MTT_Reagent Add_MTT_Reagent MTT->Add_MTT_Reagent Fix_Cells Fix_Cells SRB->Fix_Cells Collect_Supernatant Collect_Supernatant LDH->Collect_Supernatant Solubilize_Formazan Solubilize_Formazan Add_MTT_Reagent->Solubilize_Formazan Measure_Absorbance_570nm Measure_Absorbance_570nm Solubilize_Formazan->Measure_Absorbance_570nm Stain_with_SRB Stain_with_SRB Fix_Cells->Stain_with_SRB Solubilize_Dye Solubilize_Dye Stain_with_SRB->Solubilize_Dye Measure_Absorbance_510nm Measure_Absorbance_510nm Solubilize_Dye->Measure_Absorbance_510nm LDH_Reaction LDH_Reaction Collect_Supernatant->LDH_Reaction Measure_Absorbance_490nm Measure_Absorbance_490nm LDH_Reaction->Measure_Absorbance_490nm

Caption: Comparative workflow of MTT, SRB, and LDH cytotoxicity assays.

By carefully considering the principles and methodologies of these assays in the context of the anticipated biological activity of this compound derivatives, researchers can generate robust and meaningful data to advance their drug discovery efforts.

References

spectroscopic data (IR, UV-Vis) for 2-((2-Nitrophenyl)thio)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Spectroscopic Properties of 2-((2-Nitrophenyl)thio)benzoic Acid and its Structural Analogues

For researchers and professionals in drug development and chemical analysis, understanding the spectroscopic signature of a compound is crucial for its identification, characterization, and quality control. This guide provides a comparative analysis of the infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic data for this compound and its key structural analogues: thiosalicylic acid and 2-nitrobenzoic acid.

Spectroscopic Data Comparison

The following table summarizes the key IR absorption bands and UV-Vis absorption maxima for this compound and its analogues. The data for the target compound is inferred from the characteristic absorptions of its constituent functional groups, while the data for the analogues is based on reported spectral information.

Compound Structure Key IR Absorptions (cm⁻¹) UV-Vis Absorption (λmax, nm)
This compound ~3300-2500 (O-H stretch, carboxylic acid), ~1700 (C=O stretch, carboxylic acid), ~1520 & ~1340 (N-O stretch, nitro group), ~750-700 (C-S stretch)Expected absorptions related to the benzene rings and nitro group, likely in the 250-350 nm range.
Thiosalicylic acid ~2550 (S-H stretch), ~3300-2500 (O-H stretch, carboxylic acid), ~1680 (C=O stretch, carboxylic acid)~256 nm (secondary band of benzene)[1]
2-Nitrobenzoic acid ~3300-2500 (O-H stretch, carboxylic acid), ~1700 (C=O stretch, carboxylic acid), ~1530 & ~1350 (N-O stretch, nitro group)Data available in the NIST Chemistry WebBook[2]

Experimental Protocols

The following are standard methodologies for obtaining the IR and UV-Vis spectroscopic data presented above.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: For solid samples, a small amount of the compound (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet. Alternatively, the sample can be analyzed as a mull with Nujol or dissolved in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorption in the regions of interest.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum of the KBr pellet, mull, or solvent is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument measures the transmittance or absorbance of infrared radiation over a specific range, typically 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C=O, N-O, C-S).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain information about the electronic transitions within the molecule, particularly those involving conjugated systems.

Methodology:

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol, methanol, or cyclohexane. The concentration is typically in the range of 10⁻⁴ to 10⁻⁶ M.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used.

  • Data Acquisition: The spectrophotometer is first zeroed with a cuvette containing the pure solvent (the blank). The cuvette is then filled with the sample solution, and the absorbance is measured over a wavelength range, typically from 200 to 800 nm.

  • Data Analysis: The spectrum is examined for the wavelength of maximum absorbance (λmax), which is characteristic of the electronic structure of the molecule. The presence of chromophores, such as aromatic rings and nitro groups, will result in distinct absorption bands.[1]

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow A Compound Synthesis and Purification B Sample Preparation A->B C IR Spectroscopy B->C D UV-Vis Spectroscopy B->D E Data Acquisition C->E F Data Acquisition D->F G Spectral Analysis (Functional Group ID) E->G H Spectral Analysis (Electronic Transitions) F->H I Structural Characterization and Comparison G->I H->I

Caption: Workflow for Spectroscopic Analysis.

References

A Comparative Guide to Catalysts for Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of nitro groups to amines is a fundamental transformation in organic synthesis, crucial for the production of pharmaceuticals, dyes, and other fine chemicals. The choice of catalyst for this reaction significantly impacts efficiency, selectivity, and cost. This guide provides an objective comparison of common catalysts used for nitro group reduction, supported by experimental data and detailed protocols to aid researchers in selecting the optimal catalytic system for their specific needs.

Performance Comparison of Key Catalysts

The selection of a catalyst for nitro group reduction depends on various factors including the substrate's functional group tolerance, desired reaction conditions (e.g., temperature, pressure), and cost considerations. Noble metal catalysts generally exhibit high activity, while non-noble metal catalysts offer a more economical alternative. The following table summarizes the performance of commonly used catalysts for the reduction of a model substrate, nitrobenzene, to aniline.

Catalyst SystemReductantSolventTemp. (°C)Time (h)Conversion (%)Selectivity (%)Turnover Frequency (TOF) (h⁻¹)Reference
Noble Metal Catalysts
5% Pd/CH₂ (1 atm)Methanol251>99>99~200[1][2]
5% Pt/CH₂ (1 atm)Ethanol252>99>99~100[3]
Au/TiO₂H₂ (1 atm)Toluene803>99>99~150[4][5]
Ru/CH₂ (1 atm)Ethanol10069898~80[6]
Non-Noble Metal Catalysts
Raney NiH₂ (1 atm)Ethanol504>99>99~120[1][7]
Fe powderHCl/EthanolWater80895>99-[8][9]
Cu nanoparticlesNaBH₄Water250.5>99>99~500[10]

Note: The presented data is a representative summary from various sources and reaction conditions may vary. TOF (Turnover Frequency) is an indicator of catalyst activity, representing the number of substrate molecules converted per active site per hour. Higher TOF values indicate a more active catalyst.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful catalyst evaluation. Below are representative procedures for the reduction of a nitroarene using common catalytic systems.

General Procedure for Catalytic Hydrogenation using Pd/C
  • Catalyst Suspension: To a solution of the nitroarene (1.0 mmol) in a suitable solvent (e.g., 10 mL of methanol or ethanol), 5 mol% of 10% Pd/C catalyst is added.[1]

  • Hydrogenation: The reaction vessel is purged with hydrogen gas and then maintained under a hydrogen atmosphere (typically a balloon or at a specified pressure) with vigorous stirring.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude amine, which can be further purified by chromatography if necessary.

Procedure for Reduction using Fe in Acidic Media
  • Reaction Setup: A mixture of the nitroarene (1.0 mmol), iron powder (5.0 mmol), and a solvent system (e.g., ethanol/water) is prepared in a round-bottom flask.

  • Acid Addition: A catalytic amount of acid, such as hydrochloric acid or acetic acid, is added to the mixture.

  • Heating: The reaction mixture is heated to reflux with stirring.

  • Reaction Monitoring: The reaction progress is monitored by TLC or GC.

Visualizing the Process

To better understand the experimental workflow and the comparative logic, the following diagrams have been generated.

Experimental_Workflow start Start reagents Mix Nitroarene, Solvent, and Catalyst start->reagents reaction Introduce Reductant (e.g., H2, NaBH4) reagents->reaction monitoring Monitor Reaction (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Work-up: Filter Catalyst, Extract Product monitoring->workup Complete purification Purification (e.g., Chromatography) workup->purification product Isolated Amine purification->product end End product->end

Caption: A generalized experimental workflow for the catalytic reduction of a nitro group.

Catalyst_Comparison catalyst_choice Catalyst Selection for Nitro Reduction noble_metals Noble Metals (Pd, Pt, Au) catalyst_choice->noble_metals non_noble_metals Non-Noble Metals (Ni, Fe, Cu) catalyst_choice->non_noble_metals noble_pros Pros: - High Activity - High Selectivity - Milder Conditions noble_metals->noble_pros noble_cons Cons: - High Cost - Potential for Deactivation noble_metals->noble_cons non_noble_pros Pros: - Low Cost - Abundant non_noble_metals->non_noble_pros non_noble_cons Cons: - Often Require Harsher Conditions - Lower Activity (in some cases) - Potential for Metal Leaching non_noble_metals->non_noble_cons

Caption: A logical comparison of noble versus non-noble metal catalysts for nitro reduction.

The Reaction Pathway

The reduction of a nitro group to an amine is a stepwise process. The generally accepted Haber mechanism suggests the formation of nitroso and hydroxylamine intermediates. The specific pathway and the potential for side reactions, such as the formation of azoxy and azo compounds, can be influenced by the choice of catalyst and reaction conditions.[11]

Conclusion

The catalytic reduction of nitro groups is a well-established and versatile reaction. While noble metal catalysts like Palladium and Platinum on carbon supports remain the workhorses for this transformation due to their high activity and selectivity under mild conditions, the development of efficient and cost-effective non-noble metal catalysts, such as those based on Nickel and Iron, continues to be an active area of research. The choice of catalyst should be made after careful consideration of the substrate, desired reaction conditions, and economic factors. The data and protocols provided in this guide serve as a starting point for researchers to navigate the diverse landscape of catalytic systems for nitro group reduction.

References

A Comparative Guide to the Reactivity of 2-((2-Nitrophenyl)thio)benzoic Acid and its Amino Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-((2-Nitrophenyl)thio)benzoic acid and its corresponding amino derivative, 2-((2-Aminophenyl)thio)benzoic acid. Understanding the distinct reactivity profiles of these molecules is crucial for their application in organic synthesis, medicinal chemistry, and materials science, particularly in the synthesis of phenothiazines and other heterocyclic compounds.

Chemical Structures

CompoundStructure
This compoundthis compound
2-((2-Aminophenyl)thio)benzoic acid2-((2-Aminophenyl)thio)benzoic acid

Core Reactivity Comparison

The primary difference in reactivity stems from the electronic nature of the nitro (-NO₂) group versus the amino (-NH₂) group on the phenyl ring. The nitro group is a strong electron-withdrawing group, while the amino group is a strong electron-donating group. These electronic differences profoundly influence the reactivity of the aromatic rings, the thioether linkage, and the carboxylic acid moiety.

Reactivity of the Aromatic Rings

Electrophilic Aromatic Substitution (EAS):

The amino derivative is significantly more reactive towards electrophilic aromatic substitution than the nitro derivative. The electron-donating amino group activates the aniline ring, increasing its electron density and making it more susceptible to attack by electrophiles.[1][2][3] Conversely, the electron-withdrawing nitro group deactivates the nitrobenzene ring, making it much less reactive towards electrophiles.[4][5]

Nucleophilic Aromatic Substitution (SNAr):

The nitro derivative is more susceptible to nucleophilic aromatic substitution. The electron-withdrawing nitro group activates the aromatic ring for attack by nucleophiles, particularly at the positions ortho and para to the nitro group.[6][7][8] The amino group, being electron-donating, does not facilitate nucleophilic aromatic substitution.

dot

G cluster_nitro This compound cluster_amino 2-((2-Aminophenyl)thio)benzoic acid Nitro_Ring Aromatic Ring (Electron Deficient) Amino_Ring Aromatic Ring (Electron Rich) Electrophile Electrophile (E+) Electrophile->Nitro_Ring Disfavored Electrophile->Amino_Ring Favored Nucleophile Nucleophile (Nu-) Nucleophile->Nitro_Ring Favored Nucleophile->Amino_Ring Disfavored

Caption: Comparative reactivity of the aromatic rings towards electrophiles and nucleophiles.

Reactivity of the Thioether Linkage

The electronic nature of the substituent on the phenyl ring also influences the reactivity of the thioether (-S-) linkage, particularly towards oxidation.

Oxidation to Sulfoxide and Sulfone:

The thioether in the amino derivative is more susceptible to oxidation than in the nitro derivative. The electron-donating amino group increases the electron density on the sulfur atom, making it more nucleophilic and thus more reactive towards oxidizing agents.[9][10][11] In contrast, the electron-withdrawing nitro group decreases the electron density on the sulfur atom, reducing its nucleophilicity and making it less prone to oxidation.[9][12]

dot

G Start_Nitro This compound Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂, m-CPBA) Start_Nitro->Oxidizing_Agent Start_Amino 2-((2-Aminophenyl)thio)benzoic acid Start_Amino->Oxidizing_Agent Sulfoxide_Nitro Sulfoxide Derivative (Slower Formation) Oxidizing_Agent->Sulfoxide_Nitro Less Favorable Sulfoxide_Amino Sulfoxide Derivative (Faster Formation) Oxidizing_Agent->Sulfoxide_Amino More Favorable

Caption: Relative ease of thioether oxidation.

Reactivity of the Carboxylic Acid Group

The acidity and reactivity of the carboxylic acid group are also influenced by the substituent on the other aromatic ring, albeit to a lesser extent.

Acidity:

The nitro derivative is a stronger acid than the amino derivative. The electron-withdrawing nitro group helps to stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid.[13][14][15] The electron-donating amino group has the opposite effect, slightly destabilizing the carboxylate anion and making the carboxylic acid weaker.

Esterification:

The rate of acid-catalyzed esterification can be influenced by the electronic nature of the substituents. While steric hindrance is often a dominant factor, the electron-withdrawing nitro group can increase the electrophilicity of the carbonyl carbon, potentially favoring nucleophilic attack by an alcohol.[16][17][18] However, the increased acidity of the nitro-substituted benzoic acid can also affect the equilibrium of the reaction.

Summary of Reactivity Comparison

FeatureThis compound2-((2-Aminophenyl)thio)benzoic acidRationale
Electrophilic Aromatic Substitution Low reactivity (deactivated ring)[4][5]High reactivity (activated ring)[1][2][3]The -NO₂ group is strongly electron-withdrawing, deactivating the ring towards electrophilic attack. The -NH₂ group is strongly electron-donating, activating the ring.
Nucleophilic Aromatic Substitution High reactivity (activated ring)[6][7][8]Low reactivity (deactivated ring)The -NO₂ group activates the ring for nucleophilic attack. The -NH₂ group deactivates the ring for this type of reaction.
Thioether Oxidation Slower rate of oxidation[9][12]Faster rate of oxidation[9][10][11]The electron-withdrawing -NO₂ group decreases the electron density on the sulfur atom, making it less nucleophilic. The electron-donating -NH₂ group increases the electron density on the sulfur, making it more susceptible to oxidation.
Acidity of Carboxylic Acid More acidic[13][14][15]Less acidicThe electron-withdrawing -NO₂ group stabilizes the conjugate base (carboxylate anion). The electron-donating -NH₂ group has a slight destabilizing effect.
Reduction of Ring Substituent Reducible to the amino derivative[19][20][21]Not applicable (already in reduced form)The nitro group can be readily reduced to an amino group using various reducing agents.
Reactions of the Amino Group Not applicableCan undergo diazotization and other reactions typical of primary aromatic amines[22]The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.

Experimental Protocols

Reduction of this compound to 2-((2-Aminophenyl)thio)benzoic acid

This reaction is a key transformation and highlights the fundamental difference in the functional groups.

Procedure:

  • In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent. Common choices include tin(II) chloride in concentrated hydrochloric acid, or iron powder in an acidic medium.[19][23]

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution) to precipitate the amino derivative.

  • Filter the precipitate, wash with water, and dry to obtain 2-((2-aminophenyl)thio)benzoic acid.

Comparative Oxidation of the Thioether Linkage

This experiment can quantitatively compare the rate of oxidation.

Procedure:

  • Prepare two separate solutions of this compound and 2-((2-aminophenyl)thio)benzoic acid of the same concentration in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • To each solution, add an equimolar amount of an oxidizing agent, such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).[9][24]

  • Maintain the reactions at a constant temperature and monitor the disappearance of the starting material and the formation of the corresponding sulfoxide by high-performance liquid chromatography (HPLC) or TLC at regular time intervals.

  • Plot the concentration of the starting material versus time to determine the reaction rates and compare the reactivity.

dot

G Start Prepare equimolar solutions of nitro and amino compounds Add_Oxidant Add oxidizing agent to both solutions Start->Add_Oxidant Monitor Monitor reaction progress over time (e.g., HPLC, TLC) Add_Oxidant->Monitor Analyze Plot concentration vs. time Monitor->Analyze Compare Compare reaction rates Analyze->Compare

Caption: Workflow for comparing thioether oxidation rates.

Comparative Fischer Esterification

This protocol can be used to assess the relative ease of esterifying the carboxylic acid group.

Procedure:

  • In two separate round-bottom flasks, place equal molar amounts of this compound and 2-((2-aminophenyl)thio)benzoic acid.

  • Add a large excess of an alcohol (e.g., methanol or ethanol) to each flask to serve as both reactant and solvent.[25][26]

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to each flask.[16]

  • Heat both reaction mixtures to reflux for the same amount of time.

  • Monitor the formation of the ester product by TLC.

  • After the reaction period, work up the reactions by adding water and extracting the product with an organic solvent.

  • Isolate and quantify the ester products to compare the yields.

Conclusion

The reactivity of this compound and its amino derivative are markedly different, primarily due to the opposing electronic effects of the nitro and amino groups. The amino derivative is highly activated towards electrophilic aromatic substitution and thioether oxidation, while the nitro derivative is deactivated for these reactions but activated for nucleophilic aromatic substitution. The nitro compound is also a stronger carboxylic acid. These differences are critical for designing synthetic routes and understanding the chemical behavior of these compounds in various applications. The provided experimental protocols offer a framework for further investigation and quantitative comparison of their reactivity.

References

Safety Operating Guide

Proper Disposal of 2-((2-Nitrophenyl)thio)benzoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 2-((2-Nitrophenyl)thio)benzoic acid, synthesized from information available for structurally related compounds.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on the safety data of similar chemical structures, including nitrobenzoic acids and thiobenzoic acids. It is imperative to handle this compound with caution and to consult with your institution's environmental health and safety (EHS) department for specific disposal regulations.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is essential to wear appropriate Personal Protective Equipment (PPE). Based on the potential hazards associated with related compounds, which include skin, eye, and respiratory irritation, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and closed-toe shoes.

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

The disposal of this compound should be managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular solid waste.

  • Waste Collection:

    • Carefully sweep up the solid this compound, avoiding dust generation.

    • Place the chemical waste into a clearly labeled, sealable, and chemically compatible container. The container should be designated for solid hazardous chemical waste.

  • Labeling:

    • The waste container must be labeled with the full chemical name: "Waste this compound" and the appropriate hazard pictograms (e.g., irritant, environmentally hazardous).

    • Include the date of waste generation and the name of the generating laboratory or researcher.

  • Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

    • This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.

    • Provide the waste manifest with all necessary information about the chemical.

Quantitative Data Summary

Due to the absence of a specific SDS for this compound, no quantitative data regarding toxicity, environmental fate, or specific disposal concentration limits can be provided. The table below summarizes general information for related compounds, which should be considered as indicative rather than definitive.

ParameterThiobenzoic Acid2-Nitrobenzoic AcidGeneral Guidance for Related Compounds
GHS Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2]Handle as an irritant. Avoid contact with skin, eyes, and respiratory tract.
Disposal Considerations Dispose of contents/container to an approved waste disposal plant. Do not empty into drains.[3]Dispose of contents/container to an approved waste disposal plant. Do not empty into drains.[1][2]Treat as hazardous waste. Prevent environmental release.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of solid chemical waste like this compound.

start Start: Need to Dispose of Chemical assess Assess Hazards (Review available SDS for related compounds) start->assess ppe Don Personal Protective Equipment (PPE) - Goggles - Gloves - Lab Coat assess->ppe collect Collect Waste - Sweep solid carefully - Avoid dust generation ppe->collect container Place in Labeled, Sealed Container - Full chemical name - Hazard pictograms collect->container store Store in Designated Hazardous Waste Area - Cool, dry, well-ventilated container->store contact_ehs Contact Institutional EHS or Licensed Contractor store->contact_ehs pickup Arrange for Waste Pickup and Disposal contact_ehs->pickup end End: Proper Disposal Complete pickup->end

Caption: Logical workflow for the disposal of solid chemical waste.

References

Personal protective equipment for handling 2-((2-Nitrophenyl)thio)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-((2-Nitrophenyl)thio)benzoic acid (CAS No. 19806-43-0). Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Hazard Summary:

This compound is a hazardous substance. Based on available safety data, it is harmful if swallowed, inhaled, or in contact with skin. It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1].

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Chemical safety goggles or a face shield[2]Chemical-resistant gloves (e.g., nitrile)[2]Laboratory coatUse in a well-ventilated area or chemical fume hood. A dust respirator may be necessary.[2]
Conducting reactions Chemical safety goggles and face shield[2]Chemical-resistant gloves (e.g., nitrile)[2]Chemical-resistant apron over a laboratory coatAll operations should be conducted in a certified chemical fume hood.
Handling spills Chemical safety goggles and face shield[2]Heavy-duty chemical-resistant glovesChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA)[3][4]
Waste disposal Chemical safety goggles[2]Chemical-resistant gloves (e.g., nitrile)[2]Laboratory coatWork in a well-ventilated area or chemical fume hood.

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[5][6]

2. Personal Protective Equipment (PPE) and Hygiene:

  • Wear the appropriate PPE as detailed in the table above.

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[5]

  • Do not eat, drink, or smoke in the laboratory.[5]

3. Weighing and Transfer:

  • Dispense the solid chemical in a fume hood to avoid generating dust.

  • Use a spatula or other appropriate tool for transfers to minimize contact.

4. Running Reactions:

  • Set up all apparatus within the chemical fume hood.

  • If heating the substance, ensure the setup is secure and monitored to prevent the release of vapors.

5. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[2][5] Some sources indicate it should be stored refrigerated at 2-8°C.[7]

Disposal Plan

1. Waste Segregation and Collection:

  • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, paper towels), in a designated, labeled hazardous waste container.

  • Do not dispose of this chemical down the drain.[2][6]

2. Spill Management:

  • In case of a spill, evacuate the area and ensure adequate ventilation.

  • Wear the appropriate PPE for handling spills as outlined in the table.

  • For solid spills, carefully sweep up the material and place it in a suitable container for disposal. Avoid creating dust.[2][5]

  • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6]

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

3. Decontamination:

  • Decontaminate all glassware and equipment that has come into contact with the chemical.

  • Remove and dispose of contaminated PPE as hazardous waste.

4. Final Disposal:

  • Dispose of all waste in accordance with local, state, and federal regulations. This typically involves transfer to an approved hazardous waste disposal facility.[2][6]

Experimental Workflow

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup weigh Weigh and Prepare Solution prep_setup->weigh react Conduct Reaction weigh->react spill Spill Response weigh->spill decontaminate Decontaminate Glassware react->decontaminate react->spill waste Segregate and Store Waste decontaminate->waste dispose Dispose of Hazardous Waste waste->dispose end End of Procedure dispose->end spill->waste Contain and Collect

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.